Bromine-77
Descripción
Propiedades
Número CAS |
15765-39-6 |
|---|---|
Fórmula molecular |
BrH |
Peso molecular |
77.9294 g/mol |
Nombre IUPAC |
bromane |
InChI |
InChI=1S/BrH/h1H/i1-3 |
Clave InChI |
CPELXLSAUQHCOX-OIOBTWANSA-N |
SMILES |
Br |
SMILES isomérico |
[77BrH] |
SMILES canónico |
Br |
Sinónimos |
77Br radioisotope Br-77 radioisotope Bromine-77 |
Origen del producto |
United States |
Foundational & Exploratory
Bromine-77: A Technical Guide to Decay Characteristics for Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decay characteristics of Bromine-77 (77Br), a radionuclide with significant potential in nuclear medicine. Its unique decay properties make it a versatile candidate for both diagnostic imaging and targeted radionuclide therapy. This document details its physical properties, decay scheme, associated emissions, and relevant experimental protocols for its production, quality control, and application in radiolabeling.
Core Decay Characteristics of this compound
This compound is a neutron-deficient isotope of bromine that decays to the stable Selenium-77 (77Se).[1] Its half-life of 57.04 hours is advantageous for labeling molecules with slower biological clearance, such as monoclonal antibodies.[2][3] The decay occurs primarily through electron capture, with a small percentage of positron emission, making it a candidate for theranostic applications.[1][4]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Atomic Number (Z) | 35 | [2][5] |
| Mass Number (A) | 77 | [2][5] |
| Half-life (t1/2) | 57.04 hours | [1][2][6] |
| Decay Product | 77Se (stable) | [1][2] |
| Primary Decay Mode | Electron Capture (EC) | [1][2] |
| Secondary Decay Mode | Positron Emission (β+) | [1][2] |
Table 2: Decay Mode Characteristics
| Decay Parameter | Value | Reference |
| Electron Capture (EC) Percentage | ~99.3% | [1][7] |
| Positron Emission (β+) Percentage | ~0.7% | [1][4][7] |
| Q-value (EC) | 1365.0 keV | [1] |
| Maximum β+ Energy | 337.0 keV | [1] |
Emissions of this compound
The decay of 77Br is accompanied by the emission of gamma rays, X-rays, and Auger electrons, which are crucial for its application in imaging and therapy.[1] The principal gamma emissions are suitable for SPECT imaging, while the emission of low-energy Auger electrons is of particular interest for targeted radiotherapy.[8][9]
Table 3: Principal Gamma and X-ray Emissions
| Emission Type | Energy (keV) | Intensity (%) |
| Gamma | 238.98 | 23.1 |
| Gamma | 520.69 | 22.41 |
| Gamma | 249.77 | 2.98 |
| Gamma | 297.23 | 4.158 |
| Gamma | 578.91 | 2.957 |
| Annihilation Photon | 511.0 | 1.482 |
| X-ray | 11.18 | 29.9 |
| X-ray | 11.14 | 15.46 |
| X-ray | 12.46 | 6.163 |
| (Data sourced from MIRD)[2][5] |
Table 4: Prominent Auger Electron Emissions
| Energy (keV) | Intensity (%) |
| 9.627 | 27.84 |
| 1.237 | 112.2 |
| 0.095 | 22.92 |
| 0.055 | 130.2 |
| 0.033 | 352.0 |
| (Data sourced from MIRD)[2][5] |
Experimental Protocols
Production of this compound
This compound is typically produced in a cyclotron.[1] The most common method involves the proton bombardment of an enriched Selenium-77 target.[1][10]
Nuclear Reaction: 77Se(p,n)77Br[1]
Protocol Outline:
-
Target Preparation: A thin layer of enriched 77Se is deposited onto a suitable backing material, such as copper or platinum.[1]
-
Irradiation: The target is bombarded with a proton beam, typically in the energy range of 10-15 MeV.[1]
-
Purification: Following irradiation, the 77Br is separated from the target material. This is often achieved through a dry distillation process where the volatile bromine is separated from the solid selenium target material.[11]
Determination of Half-life
The half-life of 77Br can be determined using a high-purity germanium (HPGe) detector.[1]
Protocol:
-
Sample Preparation: A calibrated source of 77Br is placed at a fixed and reproducible distance from the HPGe detector.[1]
-
Data Acquisition: Gamma-ray spectra are acquired over a period of several half-lives. The counting time for each spectrum should be short relative to the half-life to minimize decay during the measurement.[1]
-
Peak Analysis: The net peak area of a prominent and well-resolved gamma-ray peak of 77Br (e.g., 238.9 keV or 520.7 keV) is determined for each spectrum, with careful background subtraction.[1]
-
Decay Curve Analysis: The natural logarithm of the net peak area is plotted against the time of measurement.[1]
-
Half-life Calculation: The data is fitted to a linear equation. The slope of the line is equal to the negative of the decay constant (λ). The half-life is then calculated using the formula: t1/2 = ln(2) / λ.[1]
Quality Control of 77Br-Radiopharmaceuticals
Rigorous quality control is essential to ensure the safety and efficacy of 77Br-labeled radiopharmaceuticals.[1]
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy using an HPGe detector to identify and quantify any gamma-emitting impurities.[1]
-
Radiochemical Purity: Assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the desired 77Br-labeled compound from impurities like free 77Br-bromide.[1][12]
Radiolabeling of Proteins with this compound
Several methods can be used to label proteins, such as monoclonal antibodies, with 77Br.[2]
Direct Electrophilic Radiobromination (Chloramine-T Method):
-
A solution of the protein is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
77Br-Bromide solution is added to the protein solution.[2]
-
The reaction is initiated by the addition of a small volume of Chloramine-T solution.[2]
-
The reaction is allowed to proceed for 1-2 minutes at room temperature with gentle mixing.[2]
-
The reaction is quenched by adding an excess of sodium metabisulfite solution.[2]
-
The radiolabeled protein is purified using size-exclusion chromatography.[2]
Visualization of a Therapeutic Application Workflow
The following diagram illustrates the mechanism of a 77Br-labeled PARP (Poly ADP-ribose polymerase) inhibitor for targeted radionuclide therapy in cancer cells, a concept known as synthetic lethality.[6][13]
Caption: Workflow of a 77Br-labeled PARP inhibitor leading to cancer cell death.
Preclinical Evaluation Workflow
The preclinical evaluation of a 77Br-labeled radiopharmaceutical follows a structured workflow to assess its safety and efficacy before potential clinical translation.[5]
Caption: Generalized preclinical evaluation workflow for a 77Br radiopharmaceutical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translating a Radiolabeled Imaging Agent to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of monoclonal antibodies with radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guide for Two-Step Purification Setup & Principles [knauer.net]
- 10. mirion.com [mirion.com]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. frontiersin.org [frontiersin.org]
A Technical Guide to the Nuclear Properties of Bromine-77
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of Bromine-77 (77Br), a radionuclide of significant interest for the development of radiopharmaceuticals. The document details its half-life, decay characteristics, and principal gamma emissions. Furthermore, it outlines established experimental methodologies for its production, the determination of its half-life, and essential quality control procedures for its application in research and clinical settings.
This compound's appeal in nuclear medicine stems from its versatile decay characteristics, which include electron capture and minor positron emission, making it suitable for both diagnostic imaging and targeted radiotherapy.[1][2] A thorough understanding of its nuclear properties is paramount for its effective and safe use in the development of novel 77Br-based agents.[1]
Nuclear Properties of this compound
The fundamental nuclear properties of this compound are summarized in the tables below. The radionuclide decays predominantly via electron capture (~99.3%) with a minor fraction decaying through positron emission (~0.7%) to the stable daughter nuclide, Selenium-77 (77Se).[1]
Table 1: General Nuclear Properties of this compound
| Property | Value |
| Half-life (t1/2) | 57.04 hours[1][3][4][5] |
| Primary Decay Mode | Electron Capture (EC)[1][3] |
| Secondary Decay Mode | Positron Emission (β+)[1][3] |
| Decay Product | Selenium-77 (77Se) (stable)[1][3][6] |
| Q-value (EC) | 1365.0 keV[1] |
| Maximum β+ Energy | 337.0 keV[1] |
Table 2: Principal Gamma and X-ray Emissions of this compound
The decay of this compound is accompanied by the emission of several gamma rays and characteristic X-rays from the daughter 77Se.[1] The most prominent emissions, with intensities greater than 1% per decay, are detailed below.
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma | 238.98 | 23.10 |
| Gamma | 520.69 | 22.41 |
| Gamma | 297.23 | 4.16 |
| Gamma | 249.77 | 2.98 |
| Gamma | 578.91 | 2.96 |
| Gamma | 281.65 | 2.29 |
| Gamma | 817.79 | 2.08 |
| X-ray K-alpha1 | 11.22 | 29.90 |
| X-ray K-alpha2 | 11.18 | 15.46 |
| X-ray K-beta | 12.50 | 5.17 |
| Annihilation Photon | 511.00 | 1.48 |
Data sourced from ICRP Publication 107.[7]
Experimental Protocols
The accurate characterization and use of 77Br in radiopharmaceutical development necessitate standardized experimental protocols for its production, half-life verification, and quality control.
Production and Purification of this compound
This compound is typically produced in a cyclotron.[1] The most common and efficient production route involves the proton bombardment of a highly enriched Selenium-77 target.[1][8][9]
Protocol for 77Se(p,n)77Br Reaction:
-
Target Preparation: A thin layer of enriched 77Se is deposited onto a suitable backing material, such as copper, platinum, or as a CoSe intermetallic alloy.[1][8]
-
Irradiation: The target is bombarded with a proton beam, typically with energies between 10-15 MeV, in a cyclotron.[1][8] The beam current and irradiation time are optimized to maximize 77Br yield while minimizing radionuclidic impurities.[1]
-
Purification (Dry Distillation): Post-irradiation, the 77Br must be chemically separated from the selenium target material. A common and effective method is dry distillation. The irradiated target is heated in a furnace, and the more volatile bromine is transported by a carrier gas and collected in a cold trap or a collection vessel.[1][8]
Determination of Half-life
The half-life of 77Br is determined with high precision using a gamma-ray spectrometry system, typically equipped with a High-Purity Germanium (HPGe) detector.[1]
Experimental Protocol:
-
Sample Preparation: A calibrated source of 77Br is prepared and placed at a fixed, reproducible distance from the HPGe detector to ensure consistent counting geometry.
-
Data Acquisition: The gamma-ray spectrum is acquired repeatedly over a period of several half-lives (e.g., 10-14 days). The counting time for each individual spectrum should be short relative to the half-life to minimize the effect of decay during the measurement.[1]
-
Peak Analysis: For each spectrum, the net peak area of a prominent and well-resolved 77Br gamma-ray peak (e.g., 238.9 keV or 520.7 keV) is calculated.[1] Careful background subtraction is critical for accuracy.
-
Decay Curve Analysis: The natural logarithm of the net peak area (which is directly proportional to the activity of the sample) is plotted against the measurement time.
-
Half-life Calculation: The resulting data points are fitted to a linear equation (y = mx + c). The slope (m) of this line is equal to the negative of the decay constant (λ). The half-life (t1/2) is then calculated using the formula: t1/2 = ln(2) / -m .[1]
Quality Control of this compound
To ensure the safety and efficacy of 77Br-labeled radiopharmaceuticals, rigorous quality control (QC) is essential to verify both radionuclidic and radiochemical purity.[1]
Protocols for Quality Control:
-
Radionuclidic Purity: This is determined using gamma-ray spectroscopy with an HPGe detector. The spectrum of the final product is analyzed to identify and quantify any gamma-emitting impurities. The energy and intensity of all observed peaks are compared to known library values for 77Br and potential contaminants.[1]
-
Radiochemical Purity: This assesses the proportion of the total radioactivity that is in the desired chemical form (e.g., [77Br]bromide vs. other brominated species). It is typically measured using radio-High-Performance Liquid Chromatography (radio-HPLC). An HPLC system equipped with a suitable column and a radioactivity detector is used to separate different chemical forms, and the radioactivity in each peak is quantified.[1]
Conclusion
This compound possesses favorable decay characteristics for broad applications in nuclear medicine.[1] Its production via cyclotron and the subsequent formulation of 77Br-radiopharmaceuticals require stringent adherence to established protocols and rigorous quality control to ensure a safe, pure, and effective product for research and potential clinical use.[1] This guide provides a foundational understanding of the key technical aspects of this compound, from its fundamental nuclear properties to the practical considerations for its production and quality assurance.
References
- 1. benchchem.com [benchchem.com]
- 2. mirdsoft.org [mirdsoft.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 5. isotopes.gov [isotopes.gov]
- 6. mirdsoft.org [mirdsoft.org]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromine-77: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the nuclear properties, production, and applications of the radionuclide Bromine-77, tailored for the scientific community.
Introduction
This compound (77Br) is a neutron-deficient radioisotope of bromine that has garnered considerable attention within the field of nuclear medicine.[1] Its unique decay characteristics, which include electron capture and a minor positron emission branch, render it a versatile radionuclide for both diagnostic imaging and targeted radiotherapy.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, its production methodologies, and its applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective and safe utilization in the development of novel radiopharmaceuticals.[1]
Nuclear and Physical Properties
A thorough understanding of the nuclear and physical properties of this compound is paramount for its application in radiopharmaceutical development. These properties dictate its behavior in biological systems, its detection by imaging modalities, and its therapeutic efficacy.
Summary of Nuclear Properties
The core nuclear characteristics of this compound are summarized in the table below.
| Property | Value |
| Atomic Number (Z) | 35[2][3] |
| Mass Number (A) | 77[2][3] |
| Neutron Number (N) | 42[2][3] |
| Half-life (t1/2) | 57.04 hours[1][2][3][4] |
| Decay Product | Selenium-77 (77Se) (stable)[1][2][3] |
| Primary Decay Mode | Electron Capture (EC) (~99.3%)[1] |
| Secondary Decay Mode | Positron Emission (β+) (~0.7%)[1] |
| Q-value (EC) | 1365.0 keV[1] |
| Maximum β+ Energy | 337.0 keV[1] |
| Mean Electron Energy | 0.00937 MeV[2][3] |
| Mean Photon Energy | 0.3209 MeV[2][3] |
Decay Characteristics
This compound decays predominantly via electron capture to the stable isotope Selenium-77.[1] A smaller fraction of decays occur through positron emission.[1] The decay is accompanied by the emission of gamma rays and characteristic X-rays from the daughter nuclide, Selenium-77.[1]
The following diagram illustrates the simplified decay scheme of this compound.
The decay of this compound is associated with several prominent gamma and X-ray emissions, which are crucial for its detection and imaging.
| Energy (keV) | Intensity (%) |
| 238.98 | 23.10[2] |
| 520.69 | 22.41[2] |
| 249.77 | 2.98[2] |
| 297.23 | 4.16[2] |
| 578.91 | 2.96[2] |
Production of this compound
This compound is typically produced in a cyclotron.[1] The most common production route involves the proton bombardment of an enriched selenium target.[1]
Nuclear Reactions
The primary nuclear reaction for the production of 77Br is:
77Se(p,n)77Br [1]
This reaction involves irradiating a target enriched in Selenium-77 with a proton beam.[1] An alternative reaction, which requires higher proton energies but can offer higher yields, is:[5]
78Se(p,2n)77Br [5]
Targetry
Historically, elemental selenium targets were used, but they suffer from poor thermal conductivity, which limits the applicable beam current.[5] To address this, more robust intermetallic alloys have been developed. Cobalt-Selenium (CoSe) alloys have shown significant promise as they can withstand higher proton intensities, leading to increased production capacity.[5][6]
Experimental Protocol for 77Se(p,n)77Br Reaction on a Co77Se Target
This protocol is based on methodologies that have demonstrated improved production yields.[6][7]
-
Target Preparation:
-
Isotopically enriched 77Se is mixed with cobalt powder.
-
The mixture is pressed into a target disc.
-
The disc is sintered in a furnace to form the Co77Se intermetallic compound, which enhances the target's thermal and electrical conductivity.[5]
-
-
Irradiation:
-
The Co77Se target is mounted in a solid target station of a cyclotron.
-
The target is bombarded with a proton beam, typically with an energy of 10-15 MeV.[1]
-
-
Purification:
-
Following irradiation, the 77Br is separated from the target material.
-
A common and efficient method is dry distillation, where the target is heated in a furnace under a flow of inert gas.[7]
-
The volatile bromine compounds are trapped in a cooled collection vessel.
-
Production Workflow Diagram
The following diagram illustrates the workflow for the production of this compound via proton irradiation of a Co77Se target.
Quality Control
To ensure the safety and efficacy of 77Br-labeled radiopharmaceuticals, rigorous quality control (QC) is essential.[1]
| QC Parameter | Method | Purpose |
| Radionuclidic Purity | Gamma-ray spectroscopy using a high-purity germanium (HPGe) detector.[1] | To identify and quantify any gamma-emitting impurities. The energy and intensity of the observed peaks are compared to known values for 77Br and potential contaminants.[1] |
| Radiochemical Purity | Radio-High-Performance Liquid Chromatography (radio-HPLC).[1] | To determine the proportion of the total radioactivity in the desired chemical form.[1] |
Applications in Nuclear Medicine
This compound's decay properties make it a valuable tool in nuclear medicine, with applications in both imaging and therapy.[1]
Diagnostic Imaging
While not a primary choice for Positron Emission Tomography (PET) due to its low positron branching ratio of approximately 0.7%, the gamma emissions of this compound allow for imaging using Single Photon Emission Computed Tomography (SPECT).[8] Its 57.04-hour half-life is suitable for studying biological processes that occur over several days.
Targeted Radionuclide Therapy
The decay of this compound results in the emission of Auger electrons, which deposit a high amount of energy over a very short range.[5] This characteristic makes 77Br a promising candidate for targeted radionuclide therapy, where the radionuclide is attached to a molecule that specifically targets cancer cells. This approach allows for highly localized cell killing with minimal damage to surrounding healthy tissue.
Theranostics
This compound forms a powerful "theranostic" pair with the positron-emitting isotope Bromine-76 (76Br).[9] The identical chemistry of the two isotopes allows for the synthesis of a single targeting molecule that can be labeled with either 76Br for PET imaging (to diagnose, stage, and select patients for therapy) or with 77Br for targeted radiotherapy.[9] This approach embodies the principles of personalized medicine.
Experimental Protocols
Determination of Half-life
The half-life of this compound can be accurately determined using a high-purity germanium (HPGe) detector-based gamma-ray spectrometry system.[1]
-
Sample Preparation: A calibrated source of 77Br is prepared and placed at a fixed and reproducible distance from the HPGe detector.[1]
-
Data Acquisition: The gamma-ray spectrum is acquired over a period of several half-lives. The counting time for each spectrum should be short relative to the half-life to minimize decay during the measurement.[1]
-
Data Analysis:
-
The net peak area of a prominent, well-resolved gamma-ray peak (e.g., 239 keV or 521 keV) is determined for each spectrum.
-
The natural logarithm of the net peak area is plotted against the time of measurement.[1]
-
The data points are fitted to a linear equation. The slope of the line is equal to the negative of the decay constant (λ).[1]
-
The half-life is then calculated using the formula: t1/2 = ln(2) / λ.[1]
-
Workflow for Half-life Determination
Conclusion
This compound possesses favorable decay characteristics for a range of applications in nuclear medicine.[1] Its production via cyclotron and the subsequent formulation of 77Br-radiopharmaceuticals require stringent adherence to established protocols and rigorous quality control to ensure a safe and effective product for research and potential clinical use.[1] This guide provides a foundational understanding of the key technical aspects of this compound, from its fundamental nuclear properties to practical considerations for its production and quality assurance, to aid in the advancement of radiopharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mirdsoft.org [mirdsoft.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling Bromine-77: A Technical Guide to its Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of the Bromine-77 (77Br) isotope. With its favorable decay properties, 77Br has emerged as a radionuclide of significant interest in the field of nuclear medicine, particularly for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. This document delves into the fundamental properties of 77Br, details its production methodologies, and outlines experimental protocols, offering a valuable resource for professionals engaged in radiopharmaceutical research and development.
Discovery and History
The element Bromine (Br) was first discovered independently by two chemists, Carl Jacob Löwig in 1825 and Antoine-Jérôme Balard in 1826.[1][2] However, the specific isotope this compound was synthesized and identified later, in the burgeoning era of nuclear physics. The discovery of 77Br is attributed to L.L. Woodward, D.A. McCown, and M.L. Pool in 1948 , as documented in their publication "Radioactive Br Isotopes".[3] This discovery was part of the broader exploration of radioisotopes following the development of particle accelerators, which enabled the production of a wide range of new, unstable nuclei.[4]
The initial production of medically relevant radioisotopes was pioneered in cyclotrons, and early research laid the groundwork for the production and application of isotopes like 77Br. Over the decades, production methods have been refined to improve yield, purity, and accessibility for medical research and clinical applications.
Nuclear Properties of this compound
This compound is a neutron-deficient radioisotope of bromine that decays via electron capture and positron emission to the stable Selenium-77 (77Se).[5] Its decay characteristics, particularly the emission of Auger electrons, make it a promising candidate for targeted radionuclide therapy. A summary of its key nuclear properties is presented below.
| Property | Value |
| Atomic Number (Z) | 35 |
| Mass Number (A) | 77 |
| **Half-life (t₁/₂) ** | 57.04 hours |
| Decay Mode | Electron Capture (~99.3%), Positron Emission (β+) (~0.7%) |
| Decay Product | Selenium-77 (77Se) |
| Principal Gamma Emissions | 239.0 keV, 520.4 keV |
| Auger Electron Emissions | Yes |
Production of this compound
This compound is typically produced in a cyclotron through the bombardment of a suitable target material with accelerated particles. Several nuclear reactions can be utilized, with the choice depending on factors such as the available cyclotron energy, desired yield, and required radionuclidic purity.
Production via Proton Bombardment of Selenium Targets
The most common methods for 77Br production involve the proton bombardment of enriched selenium (Se) targets.
Table of Production Reactions:
| Nuclear Reaction | Target Material | Proton Energy (MeV) | Production Yield |
| 77Se(p,n)77Br | Enriched 77Se | 10-15 | Varies with beam current and irradiation time |
| 78Se(p,2n)77Br | Enriched 78Se | >15 | Generally higher yields than 77Se(p,n) |
Experimental Protocol: 77Se(p,n)77Br Reaction
This protocol outlines a typical procedure for the production of 77Br using an enriched 77Se target.
1. Target Preparation:
-
A thin, uniform layer of isotopically enriched 77Se is deposited onto a high-purity backing material, such as copper or platinum. This can be achieved through methods like electroplating or vacuum deposition.
2. Irradiation:
-
The prepared target is mounted in a target holder and placed in the cyclotron's beamline.
-
The target is irradiated with a proton beam of a specific energy (typically 10-15 MeV) and current for a predetermined duration to achieve the desired activity of 77Br. The target is cooled during irradiation to prevent overheating and damage.
3. Separation and Purification:
-
Following irradiation, the target is removed from the cyclotron and transferred to a hot cell for chemical processing.
-
The 77Br is separated from the selenium target material using techniques such as dry distillation or ion-exchange chromatography.
-
The final product is a solution of carrier-free 77Br in a suitable solvent, typically dilute hydrochloric acid or saline.
Production workflow for this compound via the 77Se(p,n)77Br reaction.
Quality Control
To ensure the safety and efficacy of 77Br-labeled radiopharmaceuticals, rigorous quality control (QC) is essential.
Table of Quality Control Parameters and Methods:
| QC Parameter | Method | Specification |
| Radionuclidic Purity | Gamma-ray Spectroscopy | >99.9% 77Br |
| Radiochemical Purity | Radio-High-Performance Liquid Chromatography (Radio-HPLC) or Radio-Thin Layer Chromatography (Radio-TLC) | >95% as [77Br]bromide |
| Chemical Purity | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Limits for metallic impurities (e.g., Se, Cu) |
| pH | pH meter | Within a specified range (e.g., 4.5 - 7.5) |
| Sterility | Sterility testing according to pharmacopeia | Sterile |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | Below specified endotoxin units (EU/mL) |
Applications in Drug Development and Research
The unique decay properties of this compound, particularly the emission of Auger electrons, make it a highly attractive radionuclide for targeted radiotherapy. Auger electrons have a very short range (nanometers to micrometers) and deposit their energy in a highly localized manner, leading to significant DNA damage when the radionuclide is in close proximity to the cell nucleus.
Auger Electron Therapy and PARP Inhibition
A promising application of 77Br is in the development of radiopharmaceuticals targeting DNA repair pathways in cancer cells. Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in the repair of single-strand DNA breaks. In many cancers, other DNA repair pathways are deficient, making them highly reliant on PARP for survival.
By labeling a PARP inhibitor with 77Br, the radionuclide can be delivered directly to the site of DNA repair within the cancer cell's nucleus. The subsequent decay of 77Br releases a cascade of Auger electrons, inducing complex and lethal double-strand DNA breaks that overwhelm the cell's repair capacity, leading to apoptosis.
Mechanism of 77Br-labeled PARP inhibitor in inducing cancer cell death.
Conclusion
This compound stands as a testament to the advancements in nuclear physics and its profound impact on medicine. From its discovery in the mid-20th century to its current role in the development of innovative radiopharmaceuticals, 77Br continues to be a valuable tool for researchers and clinicians. Its unique decay characteristics, particularly the emission of Auger electrons, hold immense promise for the future of targeted radionuclide therapy, offering the potential for more effective and personalized cancer treatments. A thorough understanding of its production, properties, and applications is crucial for harnessing its full therapeutic potential.
References
- 1. Bromine - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. References from selected dataset [nndc.bnl.gov]
- 4. [Henri Beckquerel's discovery of radioactivity, and history of nuclear medicine. 100 years in the shadow or on the shoulder of Röntgen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopes of bromine - Wikipedia [en.wikipedia.org]
Production of Bromine-77 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary production methods for Bromine-77 (⁷⁷Br), a radionuclide of significant interest for research applications, particularly in the development of radiopharmaceuticals. With a half-life of 57.04 hours and the emission of Auger electrons, ⁷⁷Br is a promising candidate for targeted radionuclide therapy. This document details the core production routes, experimental protocols, and purification methods, presenting quantitative data in a clear, comparative format.
Core Production Methods for this compound
The production of ⁷⁷Br for research and clinical applications is predominantly achieved through cyclotron-based nuclear reactions. The two most established methods involve the proton bombardment of enriched selenium targets and the alpha particle irradiation of arsenic targets.
Proton Irradiation of Enriched Selenium Targets
This method is one of the most common for producing high-purity ⁷⁷Br. The primary nuclear reaction is ⁷⁷Se(p,n)⁷⁷Br . A key innovation in this area is the use of robust intermetallic alloys, such as Cobalt-Selenium (CoSe), which can withstand higher proton beam currents compared to elemental selenium, leading to increased production yields.[1][2] The use of isotopically enriched ⁷⁷Se is crucial for achieving high radionuclidic purity.[3]
Alpha Particle Irradiation of Arsenic Targets
An alternative and well-established route for ⁷⁷Br production is the ⁷⁵As(α,2n)⁷⁷Br reaction.[3] This method utilizes arsenic trioxide or elemental arsenic as the target material and is a viable option when enriched selenium is unavailable or an alpha beam is preferred.[3]
Quantitative Data on this compound Production
The choice of production method significantly impacts the achievable yield and purity of ⁷⁷Br. The following table summarizes key quantitative data from various production routes.
| Nuclear Reaction | Target Material | Particle & Energy | Thick Target Yield | Radionuclidic Purity | Notes |
| ⁷⁷Se(p,n)⁷⁷Br | Isotopically Enriched Co⁷⁷Se | Protons (13 MeV) | 17 ± 1 MBq/µA·h | >99.5% | Novel intermetallic target with improved thermal stability, allowing for higher beam currents.[3] |
| ⁷⁸Se(p,2n)⁷⁷Br | Enriched Metallic ⁷⁸Se | Protons (26 MeV) | ~35.9 MBq/µA·h (0.97 mCi/µAh) | 98.9% | Requires higher proton energies. |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide (As₂O₃) | Alpha (28 MeV) | ~11.1 MBq/µA·h (0.3 mCi/µA·h) | High | A well-established method.[3] |
| ⁷⁵As(α,2n)⁷⁷Br | Elemental Arsenic | Alpha (25 → 17 MeV) | 9.1 MBq/µA·h | Free of isotopic impurities | Optimized energy range to minimize impurities. |
| ⁷⁹Br(p,3n)⁷⁷Kr → ⁷⁷Br | Saturated NaBr or LiBr Solution | Protons (40 MeV) | Varied (40 to 1080 µCi) | Very Pure | Indirect method involving the decay of Krypton-77. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible production of ⁷⁷Br. Below are outlines of the key experimental protocols.
Protocol 1: Production of ⁷⁷Br via the ⁷⁷Se(p,n)⁷⁷Br Reaction on a Co⁷⁷Se Target
1. Target Preparation:
-
Mix isotopically enriched ⁷⁷Se powder with cobalt powder in stoichiometric amounts.
-
Press the mixture into a disc of appropriate dimensions for the cyclotron target holder.
-
Sinter the pressed disc in a furnace under an inert atmosphere (e.g., argon) at a high temperature (e.g., 1000-1100 °C) to form the Co⁷⁷Se intermetallic compound. This process enhances thermal conductivity and stability.[4]
2. Irradiation:
-
Mount the Co⁷⁷Se target in a solid target station of a medical cyclotron.
-
Irradiate the target with a proton beam of approximately 13 MeV. Higher energies can lead to the co-production of ⁷⁶Br via the ⁷⁷Se(p,2n)⁷⁶Br reaction, which has a threshold of 13.3 MeV.[5]
-
Utilize a beam current appropriate for the target's heat dissipation capabilities, which is significantly higher for CoSe targets compared to elemental selenium. Irradiation times typically range from 1 to 5 hours.[4]
3. Separation and Purification (Vertical Dry Distillation):
-
Following irradiation, transfer the target to a shielded hot cell.
-
Place the irradiated target in a quartz tube within a vertical furnace.
-
Heat the furnace to a high temperature (e.g., 950-1050 °C) to volatilize the ⁷⁷Br.[4][6]
-
Pass an inert carrier gas (e.g., argon or helium) through the quartz tube to transport the volatilized ⁷⁷Br.[4]
-
Trap the ⁷⁷Br in a collection vessel, which can be a cold finger or a quartz wool plug, cooled with liquid nitrogen or a dry ice/acetone bath.[6]
-
Dissolve the trapped ⁷⁷Br in a suitable solvent, such as a dilute aqueous solution, for subsequent use. The radiobromide isolation yield using this method is typically around 76 ± 11%.[7][8]
Protocol 2: Production of ⁷⁷Br via the ⁷⁵As(α,2n)⁷⁷Br Reaction
1. Target Preparation:
-
Use either arsenic(III) oxide (As₂O₃) powder or elemental arsenic.
-
Press the arsenic compound into a suitable target holder for cyclotron irradiation.
2. Irradiation:
-
Mount the arsenic target in the cyclotron.
-
Irradiate the target with an alpha particle beam with energies in the range of 25-30 MeV.[4]
-
Optimize the beam current and irradiation time to maximize ⁷⁷Br production while maintaining target integrity.
3. Separation and Purification (Anion Exchange Chromatography):
-
After irradiation, dissolve the target material in a suitable solvent (e.g., concentrated ammonium hydroxide for As₂O₃).
-
Load the dissolved target solution onto an anion exchange resin column.
-
Wash the column with an appropriate buffer to remove the arsenic target material and other impurities.
-
Elute the ⁷⁷Br from the column using a suitable eluent.
Visualizing Workflows and Pathways
Production Workflow
The following diagram illustrates the key steps in the production of ⁷⁷Br using a Co⁷⁷Se target.
Caption: Workflow for ⁷⁷Br production via proton irradiation of a Co⁷⁷Se target.
PARP Signaling Pathway and ⁷⁷Br-labeled Inhibitor Action
This compound is utilized in the development of targeted radiotherapeutics, such as ⁷⁷Br-labeled PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP is a key enzyme in the DNA damage response pathway.[4][9] In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to cell death, a concept known as synthetic lethality.[4][9]
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
In-Depth Technical Guide to the Cyclotron Production of No-Carrier-Added Bromine-77
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for producing no-carrier-added (NCA) Bromine-77 (⁷⁷Br), a radionuclide of significant interest for the development of therapeutic radiopharmaceuticals. With a half-life of 57.04 hours and the emission of Auger electrons, ⁷⁷Br is a promising candidate for targeted cancer therapy.[1] This document details the two primary cyclotron-based production routes, experimental protocols, and stringent quality control measures necessary to ensure the purity and efficacy of NCA ⁷⁷Br for clinical and research applications.
Production Routes and Comparative Data
The production of NCA ⁷⁷Br is predominantly achieved through two main nuclear reactions in a cyclotron: proton bombardment of an enriched Selenium-77 target and alpha particle irradiation of an Arsenic-75 target. The choice of production route often depends on the available cyclotron capabilities, desired yield, and the scale of production.
Proton Irradiation of Enriched Selenium-77
The ⁷⁷Se(p,n)⁷⁷Br reaction is a widely used and highly effective method for producing large quantities of high-purity ⁷⁷Br, making it a leading choice for clinical-scale production. The use of isotopically enriched ⁷⁷Se is crucial for achieving high radionuclidic purity.
Alpha Irradiation of Arsenic-75
The ⁷⁵As(α,2n)⁷⁷Br reaction represents a well-established and reliable alternative for producing medically relevant quantities of ⁷⁷Br. This method is particularly valuable when enriched selenium is unavailable or when an alpha beam is the preferred projectile.
Quantitative Production Data
The following table summarizes the key quantitative parameters for the two primary production routes of NCA ⁷⁷Br.
| Parameter | Proton on Enriched Selenium (⁷⁷Se) | Alpha on Arsenic (⁷⁵As) |
| Nuclear Reaction | ⁷⁷Se(p,n)⁷⁷Br | ⁷⁵As(α,2n)⁷⁷Br |
| Target Material | Cobalt-Selenium Alloy (Co⁷⁷Se) | Arsenic Trioxide (As₂O₃) |
| Projectile & Energy | Protons (13 MeV) | Alpha Particles (28 MeV) |
| Thick Target Yield | 17 ± 1 MBq/µA·h | ~11.1 MBq/µA·h (0.3 mCi/µA·h) |
| Radionuclidic Purity | >99.5% | High |
| Separation Method | Vertical Dry Distillation / Thermal Chromatography | Anionic Exchange Chromatography |
Experimental Protocols
Detailed methodologies for target preparation, irradiation, and subsequent chemical separation are critical for the successful production of high-purity NCA ⁷⁷Br.
Proton on Enriched Selenium (Co⁷⁷Se Target)
This method utilizes a robust intermetallic alloy of cobalt and isotopically enriched ⁷⁷Se, which offers improved thermal stability, allowing for the use of higher beam currents.[2]
2.1.1. Co⁷⁷Se Target Preparation
-
Alloy Synthesis: A stoichiometric mixture of isotopically enriched ⁷⁷Se powder and cobalt powder is prepared.
-
High-Temperature Sintering: The powder mixture is pressed into a pellet and sintered at high temperatures (e.g., 1050 °C) in an inert atmosphere (e.g., argon) or under vacuum to form the Co⁷⁷Se intermetallic compound.
-
Target Fabrication: The resulting Co⁷⁷Se alloy is then mounted onto a suitable backing plate (e.g., niobium) that can withstand the cyclotron's high vacuum and cooling systems.
-
Quality Assurance: The prepared target is analyzed by X-ray diffraction to confirm the formation of the desired CoSe intermetallic phase.
2.1.2. Cyclotron Irradiation
The Co⁷⁷Se target is irradiated with a proton beam, typically at an energy of 13 MeV. The beam current and irradiation time are optimized to maximize the production of ⁷⁷Br while minimizing the formation of isotopic impurities.
2.1.3. Chemical Separation: Vertical Dry Distillation
Following irradiation, the ⁷⁷Br is separated from the target material using thermal chromatographic distillation.
-
Furnace Setup: The irradiated Co⁷⁷Se target is placed in a quartz furnace assembly.
-
Volatilization: The furnace is heated to a high temperature (e.g., 1050 °C), causing the more volatile radiobromine to be released from the target matrix.
-
Collection: The volatilized ⁷⁷Br is carried by an inert gas stream (e.g., argon or helium) and trapped in a collection vessel, which can be a cold finger or a solution such as dilute ammonium hydroxide. This method has demonstrated high isolation yields of approximately 76 ± 11%.[2]
-
Final Formulation: The collected ⁷⁷Br is typically dissolved in a small volume of aqueous solution, such as 0.1 M NH₄OH, ready for radiolabeling.
Alpha on Arsenic (As₂O₃ Target)
This established method involves the irradiation of an arsenic trioxide target with an alpha particle beam.
2.2.1. Arsenic Trioxide Target Preparation
-
Target Material: High-purity arsenic trioxide (As₂O₃) powder is used as the target material.
-
Encapsulation: The As₂O₃ powder is typically encapsulated in a target holder with a thin, beam-transmissive window (e.g., aluminum or Havar foil) that separates it from the cyclotron vacuum. The backing is designed for efficient cooling during irradiation.
2.2.2. Cyclotron Irradiation
The As₂O₃ target is bombarded with an alpha particle beam, typically at an energy of 28 MeV. Careful selection of the energy range (e.g., 25 → 17 MeV) can help to minimize the production of radionuclidic impurities.
2.2.3. Chemical Separation: Anionic Exchange Chromatography
After irradiation, the ⁷⁷Br is chemically separated from the bulk arsenic target material.
-
Target Dissolution: The irradiated As₂O₃ target is dissolved in a suitable solvent, such as concentrated ammonium hydroxide (NH₄OH). A mixture of hydrofluoric acid (HF) and hydrogen peroxide (H₂O₂) has also been reported for dissolving metallic arsenic targets.
-
Column Preparation: An anion exchange column (e.g., AG 1X8 resin) is preconditioned, typically in the chloride form.
-
Loading and Elution: The dissolved target solution is loaded onto the column. The arsenic species are not strongly retained under the initial conditions, while the bromide ions (⁷⁷Br⁻) are adsorbed onto the resin.
-
Washing: The column is washed with appropriate solutions (e.g., a mixture of 2M HF and 10M HCl, followed by 10M HCl and 0.1M HCl) to remove the arsenic and other potential cationic impurities.[3]
-
⁷⁷Br Elution: The purified NCA ⁷⁷Br is then eluted from the resin using a suitable eluent.
-
Final Product: The final product is a solution of no-carrier-added [⁷⁷Br]bromide with a separation yield reported to be greater than 90%.
Quality Control
Rigorous quality control is paramount to ensure the safety and efficacy of NCA ⁷⁷Br for use in radiopharmaceuticals. The primary quality control tests include the determination of radionuclidic and radiochemical purity.
Radionuclidic Purity
Radionuclidic purity is the proportion of the total radioactivity that is present as ⁷⁷Br. It is determined using gamma-ray spectroscopy.
Experimental Protocol: Gamma-Ray Spectroscopy
-
Instrumentation: A high-purity germanium (HPGe) detector is used for its excellent energy resolution.
-
Sample Preparation: A sample of the final ⁷⁷Br product is placed at a calibrated and reproducible distance from the detector.
-
Data Acquisition: A gamma-ray spectrum is acquired over a sufficient time to obtain good counting statistics.
-
Spectral Analysis: The spectrum is analyzed for the characteristic gamma-ray emissions of ⁷⁷Br (e.g., 239 keV and 521 keV).[4] The spectrum is also scrutinized for the presence of peaks corresponding to potential radionuclidic impurities. The identity and quantity of any impurities are determined by their gamma-ray energies and intensities. For the ⁷⁷Se(p,n)⁷⁷Br production route, the radionuclidic purity is expected to be greater than 99.5%.
Radiochemical Purity
Radiochemical purity is the fraction of the total radioactivity in the desired chemical form, which is typically [⁷⁷Br]bromide. This is most commonly assessed by radio-High-Performance Liquid Chromatography (radio-HPLC).
Experimental Protocol: Radio-HPLC
-
System: A standard HPLC system equipped with a UV detector and a radioactivity detector (e.g., a scintillation detector) is used.
-
Column: A reverse-phase column (e.g., C18) is commonly employed.
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. For example, a gradient could run from a high aqueous composition to a high organic composition over a set period.
-
Sample Analysis: A small aliquot of the final ⁷⁷Br solution is injected into the HPLC system.
-
Data Analysis: The radiochromatogram is analyzed to determine the percentage of radioactivity that elutes at the retention time corresponding to [⁷⁷Br]bromide. The retention time is confirmed by comparison with a non-radioactive bromide standard. Any other radioactive peaks are considered radiochemical impurities.
Visualized Workflows
The following diagrams illustrate the key workflows in the production and quality control of no-carrier-added ⁷⁷Br.
Caption: High-level workflow for NCA ⁷⁷Br production.
Caption: Vertical dry distillation workflow.
Caption: Anion exchange chromatography workflow.
References
Navigating the Complexities of Bromine-77 Production: A Technical Guide to Theoretical Yield Calculations
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Introduction
Bromine-77 (⁷⁷Br), a radionuclide with a half-life of 57.04 hours, is gaining significant traction in nuclear medicine for the development of radiopharmaceuticals.[1][2] Its decay characteristics, which include the emission of Auger electrons, make it a promising candidate for targeted radiotherapy.[1] Efficient and predictable production of ⁷⁷Br is crucial for its broader clinical application. This technical guide provides a comprehensive overview of the theoretical and experimental yields of ⁷⁷Br production through common cyclotron-based methods. We will delve into the key nuclear reactions, present detailed experimental protocols, and offer a thorough comparison of expected versus achieved yields to equip researchers and professionals with the knowledge to optimize ⁷⁷Br production.
Core Production Methodologies
The cyclotron production of this compound is primarily achieved through the bombardment of specific target materials with accelerated particles, most commonly protons.[1] The selection of a particular nuclear reaction and target material is influenced by factors such as the available cyclotron energy, the desired yield, and the required radionuclidic purity.[1]
Proton Irradiation of Enriched Selenium Targets
The most prevalent methods for ⁷⁷Br production involve the proton bombardment of enriched selenium (Se) targets. Two principal nuclear reactions are utilized:
-
⁷⁷Se(p,n)⁷⁷Br: This reaction is favored for lower-energy cyclotrons.[1]
-
⁷⁸Se(p,2n)⁷⁷Br: This reaction necessitates higher proton energies but can result in higher production yields.[1][3]
Historically, elemental selenium targets were used, but their poor thermal conductivity limited the applicable beam current.[1] To address this, more robust intermetallic alloys, such as Cobalt-Selenium (CoSe), have been developed.[1][4] These alloys can withstand higher proton intensities, leading to a significant increase in production capacity.[1][4] In fact, new methods utilizing CoSe intermetallic targets have improved the production capacity of ⁷⁷Br by a factor of three compared to previous techniques.[4]
Alpha Particle Irradiation of Arsenic Targets
An alternative production route involves the use of an arsenic target and an alpha particle beam:
-
⁷⁵As(α,2n)⁷⁷Br: This method can produce ⁷⁷Br free of isotopic impurities within a specific energy range.[5]
Theoretical and Experimental Yields: A Comparative Analysis
The theoretical yield represents the maximum possible amount of a radionuclide that can be produced under ideal conditions and is calculated based on nuclear reaction cross-section data.[2] Experimental yields, however, are often lower due to various factors such as target thickness, beam stability, and the efficiency of the chemical separation process.[2][6]
The following tables summarize the theoretical and reported experimental yields for different ⁷⁷Br production routes.
| Nuclear Reaction | Projectile | Target Material | Proton Energy (MeV) | Theoretical Yield (MBq/μA·h) | Experimental Yield (MBq/μA·h) | Reference(s) |
| ⁷⁷Se(p,n)⁷⁷Br | Proton | Enriched ⁷⁷Se | 13 | Varies | 17 ± 1 | [4] |
| ⁷⁸Se(p,2n)⁷⁷Br | Proton | Enriched ⁷⁸Se | 26 → 14 | ~219 | 35.9 ± 1.85 | [3][7] |
| ⁷⁵As(α,2n)⁷⁷Br | Alpha | Arsenic (As) | 25 → 17 | 9.1 | Varies | [5] |
Note: Theoretical yields are estimates calculated from cross-section data and can vary depending on the specific parameters used in the calculation. Experimental yields are highly dependent on the specific setup and the efficiency of the separation process.[2] The ⁷⁸Se(p,2n)⁷⁷Br reaction appears to be the most promising for producing radionuclidically pure ⁷⁷Br.[3]
Experimental Protocols
Detailed methodologies are critical for reproducible and efficient ⁷⁷Br production. Below are outlines of key experimental protocols.
Protocol 1: ⁷⁷Se(p,n)⁷⁷Br Reaction on a Co⁷⁷Se Target
This protocol is based on methodologies that have demonstrated improved production yields.[1][4]
-
Target Preparation:
-
Irradiation:
-
Separation (Dry Distillation):
-
Following irradiation, the ⁷⁷Br is separated from the target material via thermal chromatographic distillation in a vertical furnace assembly.[4] This method avoids the need for target dissolution and allows for the recycling of the expensive enriched selenium material.[6]
-
The isolated radiobromide is trapped and can be eluted in a small volume of an aqueous solution.[4]
-
Protocol 2: ⁷⁸Se(p,2n)⁷⁷Br Reaction on a Metallic ⁷⁸Se Target
This protocol outlines a method for producing larger quantities of ⁷⁷Br.[7]
-
Target Preparation:
-
Isotopically enriched metallic ⁷⁸Se is encapsulated in a water-cooled target holder.[7]
-
-
Irradiation:
-
The target is irradiated with protons at an incident energy of approximately 26 MeV.[7]
-
-
Separation (Wet Chemistry):
-
The irradiated target is dissolved in a suitable acid mixture.
-
The ⁷⁷Br is separated from the selenium and other potential metallic impurities using a series of chemical steps, which may include precipitation and ion-exchange chromatography.[7]
-
The isotopically enriched ⁷⁸Se can be quantitatively recovered for future use.[7]
-
Protocol 3: ⁷⁵As(α,2n)⁷⁷Br Reaction on an Arsenic Target
This protocol provides an alternative to selenium-based production.[5]
-
Target Preparation:
-
Irradiation:
-
The target stack is irradiated with an alpha particle beam, with the energy optimized to the range of 25 to 17 MeV to maximize ⁷⁷Br production and minimize isotopic impurities.[5]
-
-
Separation:
-
After irradiation, the ⁷⁷Br is chemically separated from the arsenic target material.[5]
-
Visualizing the Processes
Diagrams created using the DOT language help to visualize the complex relationships and workflows in ⁷⁷Br production.
Conclusion
The production of this compound for radiopharmaceutical applications is a well-established process with several viable methods. The use of enriched selenium targets, particularly in the form of robust CoSe alloys, coupled with efficient dry distillation purification, represents a state-of-the-art approach for producing high-purity ⁷⁷Br with good yields.[1][8] The choice of production method will ultimately depend on the specific resources and requirements of the production facility, including the available cyclotron energy and desired scale of production.[1] A thorough understanding of both theoretical calculations and practical experimental considerations is paramount for the successful and routine production of this medically important radionuclide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. New domestic supply chain: Bromine-76 and this compound | NIDC: National Isotope Development Center [isotopes.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Bromine-77 in Radiopharmaceutical Development
Introduction
This compound (⁷⁷Br) is a cyclotron-produced radionuclide that has garnered significant attention in nuclear medicine for its potential in targeted radionuclide therapy.[1][2] With a half-life of 57.04 hours, it is well-suited for labeling molecules like monoclonal antibodies that have slow pharmacokinetics.[1] The core of ⁷⁷Br's therapeutic promise lies in its decay characteristics, particularly the emission of a cascade of low-energy Auger electrons.[3][4] These electrons have a high linear energy transfer (LET) and an extremely short range (nanometers to micrometers), allowing for the deposition of highly localized, cytotoxic energy.[4][5] When a ⁷⁷Br-labeled radiopharmaceutical is delivered in close proximity to a cancer cell's nucleus, this dense energy deposition can induce complex DNA damage, leading to cell death.[6][7]
Furthermore, this compound forms a powerful "theranostic" pair with the positron-emitting isotope Bromine-76 (⁷⁶Br).[3] This allows for diagnostic Positron Emission Tomography (PET) imaging with a ⁷⁶Br-labeled compound to identify tumor locations and confirm target engagement, followed by therapy using the chemically identical ⁷⁷Br-labeled compound.[3] This guide provides a comprehensive overview of the core properties of ⁷⁷Br, its production, radiolabeling methodologies, quality control procedures, and its applications in the development of next-generation radiopharmaceuticals.
Core Properties of this compound
A thorough understanding of the nuclear properties of this compound is essential for its effective and safe use in radiopharmaceutical development.[2] It decays primarily via electron capture to stable Selenium-77, with a small fraction of decays occurring through positron emission.[2][4] This decay process is accompanied by the emission of gamma photons, which can be used for SPECT imaging, and the therapeutically relevant Auger electrons.[4][8]
Physical and Decay Characteristics
The fundamental nuclear properties of this compound are summarized in Table 1.
Table 1: Physical and Decay Characteristics of this compound
| Property | Value | Reference |
|---|---|---|
| Half-life (t₁/₂) | 57.04 hours | [1][9][10][11][12] |
| Primary Decay Mode | Electron Capture (EC) (~99.3%) | [2][9][10] |
| Secondary Decay Mode | Positron Emission (β+) (~0.7%) | [2][9] |
| Decay Product | Selenium-77 (⁷⁷Se) (Stable) | [1][2][9][10] |
| Mean Electron Energy | 0.00937 MeV | [9][10] |
| Principal Gamma Emissions | 239 keV, 521 keV | [10] |
| Max β+ Energy | 337.0 keV | [2] |
| Auger Electron Emitter | Yes |[1][3][4] |
Caption: Simplified decay scheme of this compound.
Production of this compound
This compound is produced in a cyclotron by bombarding a specific target material with accelerated particles.[2][13] The choice of nuclear reaction is critical and depends on factors like available cyclotron energy, desired yield, and required radionuclidic purity.[13]
Production Routes
The most common production methods involve proton or alpha particle bombardment of enriched selenium or arsenic targets.[2][13][14] The use of robust intermetallic alloys, such as Cobalt-Selenium (CoSe), has significantly improved production capacity by allowing for higher beam currents compared to elemental selenium targets.[13][15]
Table 2: Common Cyclotron Production Routes for this compound
| Nuclear Reaction | Target Material | Particle/Energy | Typical Yield | Reference |
|---|---|---|---|---|
| ⁷⁷Se(p,n)⁷⁷Br | Enriched Co⁷⁷Se alloy | Protons (~13 MeV) | 17 ± 1 MBq/µA·h | [2][13][15][16] |
| ⁷⁸Se(p,2n)⁷⁷Br | Enriched Selenium | Protons (>15 MeV) | Higher than (p,n) | [13][17] |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide (As₂O₃) | Alpha (~25 MeV) | 9.1 MBq/µA·h |[14][18][19] |
Caption: Workflow for ⁷⁷Br production and purification.
Experimental Protocol: ⁷⁷Br Production via ⁷⁷Se(p,n)⁷⁷Br
This protocol describes the production of ⁷⁷Br using an enriched Cobalt-Selenium (Co⁷⁷Se) target, followed by vertical dry distillation for purification.[13][15]
-
Target Preparation:
-
Mix isotopically enriched ⁷⁷Se powder with cobalt powder.
-
Press the mixture into a target disc (e.g., using a hydraulic press).
-
Sinter the disc in a furnace under an inert atmosphere to form the robust Co⁷⁷Se intermetallic compound.[13] This improves the target's thermal and electrical conductivity.[13]
-
-
Irradiation:
-
Mount the Co⁷⁷Se target in a solid target station of a cyclotron.
-
Irradiate the target with a proton beam of approximately 13 MeV. The ⁷⁷Se(p,2n)⁷⁶Br reaction threshold limits the radionuclidic purity of ⁷⁷Br above 13.3 MeV.[15]
-
Beam current and irradiation time are optimized based on the desired final activity. CoSe targets can tolerate higher proton intensities than elemental selenium.[13][15]
-
-
Separation and Purification (Vertical Dry Distillation):
-
Following irradiation, transfer the target to a shielded hot cell.
-
Place the target into a quartz tube within a vertical furnace assembly.[15]
-
Heat the target (e.g., to ~1000 °C) under a flow of inert gas (e.g., Argon).
-
The volatile radiobromine is released from the target and carried by the gas stream through a trap (e.g., a cooled silver or platinum foil, or a cation exchange cartridge) that captures the ⁷⁷Br.
-
The captured ⁷⁷Br is then eluted from the trap as a solution of [⁷⁷Br]bromide, typically resulting in a high-purity, small-volume product ready for radiolabeling.[15] Isolation yields of 76 ± 11% have been reported.[16]
-
Radiolabeling with this compound
The covalent C-Br bond is generally more stable in vivo than the C-I bond, reducing the potential for dehalogenation and off-target radiation exposure.[1] Several methods have been developed to label both large proteins and small molecules with ⁷⁷Br.
Caption: Common radiolabeling strategies for this compound.
Radiolabeling of Proteins
The relatively long half-life of ⁷⁷Br is ideal for labeling monoclonal antibodies and other large proteins with slow pharmacokinetics.[1]
Table 3: Comparison of Protein Radiolabeling Methods with ⁷⁷Br
| Method | Key Reagent(s) | Target Residue | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Direct Electrophilic | Chloramine-T | Tyrosine | 1-2 minutes | [1] |
| Indirect Acylation | N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB) | Lysine | 30-60 minutes | [1] |
| Enzymatic | Bromoperoxidase, H₂O₂ | Tyrosine | 15-30 minutes |[1][18][20] |
Experimental Protocol: Direct Electrophilic Radiobromination
This method directly labels tyrosine residues via an electrophilic substitution reaction.[1]
-
Combine the protein solution (in a suitable buffer, e.g., phosphate buffer pH 7.4), and the [⁷⁷Br]Bromide solution in a reaction vial.
-
Initiate the reaction by adding a small volume of an oxidizing agent, such as Chloramine-T solution (e.g., 10 µL of 1 mg/mL). The amount may require optimization.
-
Incubate at room temperature for 1-2 minutes with gentle mixing.
-
Quench the reaction by adding an excess of a reducing agent, like sodium metabisulfite solution (e.g., 20 µL of 2 mg/mL).
-
Purify the ⁷⁷Br-labeled protein from unreacted ⁷⁷Br and reagents using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Collect fractions and identify the protein-containing fractions using a gamma counter.
-
Pool the relevant fractions and perform quality control analysis.
Experimental Protocol: Indirect Radiobromination via Acylation Agent
This two-step method first synthesizes a ⁷⁷Br-labeled acylation agent, which is then conjugated to the protein, primarily targeting lysine residues.[1]
-
Synthesize [⁷⁷Br]SBB: First, synthesize N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB) via electrophilic destannylation of a precursor. This involves reacting the tin precursor with [⁷⁷Br]Bromide in the presence of an oxidizing agent. The product is purified, typically by HPLC.
-
Conjugation: Dissolve the purified [⁷⁷Br]SBB in a suitable organic solvent and add it to the protein solution (buffered at a slightly basic pH, e.g., pH 8.5, to facilitate acylation of lysine residues).
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
Purify the ⁷⁷Br-labeled protein using size-exclusion chromatography as described in the direct labeling protocol.
Experimental Protocol: Enzymatic Radiobromination
This method uses the enzyme bromoperoxidase to catalyze the radiobromination of proteins under mild, neutral pH conditions.[18]
-
In a reaction vial, combine the protein solution and buffer (e.g., phosphate buffer, pH 7).
-
Add the desired amount of [⁷⁷Br]bromide.
-
Initiate the reaction by adding a freshly diluted solution of hydrogen peroxide (H₂O₂).
-
Immediately add the bromoperoxidase enzyme solution.
-
Gently mix and allow the reaction to proceed at room temperature for 15-30 minutes.[1][20]
-
The reaction can be stopped by adding a quenching agent (e.g., sodium metabisulfite) or by proceeding directly to purification.
-
Purify the radiolabeled protein using size-exclusion chromatography.
Radiolabeling of Small Molecules
Experimental Protocol: Copper-Mediated Radiobromination
This method is effective for labeling small molecules containing an aryl boronic ester precursor.[15][16][20]
-
In a shielded reaction vial, dissolve the small molecule precursor (e.g., with a boronic ester group) and a copper(II) catalyst (e.g., Cu(OTf)₂py₄) in a suitable organic solvent (e.g., methanol).
-
Add the [⁷⁷Br]bromide solution, which has been dried and reconstituted in the reaction solvent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Purify the product using preparative High-Performance Liquid Chromatography (HPLC).
-
The final product can be formulated in a small volume of a suitable solvent like ethanol after a final cartridge purification step.[15] Using this method, a ⁷⁷Br-labeled PARP-1 inhibitor was synthesized with an apparent molar activity of up to 700 GBq/µmol.[15][16]
Quality Control of ⁷⁷Br-Radiopharmaceuticals
To ensure the safety and efficacy of ⁷⁷Br-labeled radiopharmaceuticals, rigorous quality control (QC) is essential.[2][21] These procedures must be performed after preparation and before patient administration.[21]
-
Radionuclidic Purity: This is the proportion of total radioactivity present as ⁷⁷Br. It is determined by gamma-ray spectroscopy using a high-purity germanium (HPGe) detector to identify and quantify any gamma-emitting impurities.[2]
-
Radiochemical Purity (RCP): This is the proportion of ⁷⁷Br in the desired chemical form (i.e., bound to the target molecule). It is typically assessed using radio-HPLC or radio-TLC.[2]
-
Chemical Purity: This ensures that the final product is free from non-radioactive chemical contaminants. This can be assessed using standard analytical techniques like HPLC with a UV detector.[2]
-
Sterility and Apyrogenicity: For any product intended for parenteral administration, tests for sterility and the absence of pyrogens (bacterial endotoxins) must be performed according to pharmacopeial standards.[2]
Experimental Protocol: Quality Control via Radio-HPLC
-
System Setup: An HPLC system equipped with a suitable column (e.g., reverse-phase C18 for small molecules, size-exclusion for proteins) is connected in series with a UV detector and a radioactivity detector.[2]
-
Sample Analysis: Inject a small aliquot of the final radiopharmaceutical product.
-
Data Acquisition: Elute the sample using a predefined mobile phase gradient. The UV detector will detect the non-radioactive components, while the radioactivity detector will measure the elution profile of the radiolabeled species.
-
Purity Calculation: The radiochemical purity is calculated by integrating the area of the peak corresponding to the desired radiolabeled product and dividing it by the total integrated area of all radioactive peaks in the chromatogram.
Therapeutic Rationale and Applications
The primary therapeutic advantage of ⁷⁷Br stems from its decay via electron capture, which initiates a cascade of Auger electron emissions.[3][4]
-
High LET and Short Range: Auger electrons deposit a large amount of energy over a very short distance (nanometers to micrometers).[5][22] This high linear energy transfer is extremely effective at causing complex, difficult-to-repair DNA double-strand breaks when the decay occurs near the cell nucleus.[7]
-
Cellular Targeting: The short range of Auger electrons means that for therapy to be effective, the radionuclide must be internalized by the cancer cell and ideally localized to the nucleus.[6][23] However, targeting the cell membrane can also be an effective strategy for killing cancer cells.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. openmedscience.com [openmedscience.com]
- 7. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mirdsoft.org [mirdsoft.org]
- 10. mirdsoft.org [mirdsoft.org]
- 11. Bromine - Wikipedia [en.wikipedia.org]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. benchchem.com [benchchem.com]
- 14. Production of 77 Br for medical application [inis.iaea.org]
- 15. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and iodine-123 radiopharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 18. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. juser.fz-juelich.de [juser.fz-juelich.de]
- 20. benchchem.com [benchchem.com]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 23. Auger Electron-Based Radionuclide Therapy | Radiology Key [radiologykey.com]
An In-depth Technical Guide to the Auger Electron Emission Spectrum of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Auger electron emission spectrum of Bromine-77 (Br-77), a radionuclide of increasing interest in targeted radionuclide therapy. This document details the quantitative data of its Auger electron emissions, outlines experimental methodologies for their characterization, and presents visualizations of the decay process and experimental workflows.
Introduction to this compound and Auger Electron Emission
This compound is a radioisotope with a half-life of 57.04 hours that decays to stable Selenium-77 (Se-77).[1][2] Its decay proceeds primarily through electron capture (~99.3%) with a small fraction of positron emission (~0.7%).[1] The electron capture process, where an inner atomic electron is captured by the nucleus, creates a vacancy in an electron shell. This vacancy initiates a cascade of electronic rearrangements, leading to the emission of a shower of low-energy Auger electrons.
These Auger electrons have very short ranges in tissue, on the order of nanometers to micrometers, depositing their energy in a highly localized volume.[3] If Br-77 is situated in close proximity to a cancer cell's DNA, the high linear energy transfer (LET) of these Auger electrons can induce complex and lethal DNA damage.[4] This property makes Br-77 a promising candidate for targeted cancer therapies. A thorough understanding of its Auger electron emission spectrum is therefore critical for accurate dosimetry and the development of effective radiopharmaceuticals.
Quantitative Data: Auger Electron Emission Spectrum of this compound
The following table summarizes the energies and yields of Auger electrons emitted during the decay of this compound. The data is sourced from the ICRP Publication 107.[2][5]
| Energy (keV) | Yield per Disintegration |
| 0.0325 | 3.520 |
| 0.0546 | 1.302 |
| 0.0947 | 0.229 |
| 1.2374 | 1.122 |
| 1.3157 | 0.053 |
| 9.6266 | 0.278 |
| 10.9573 | 0.082 |
Experimental Protocols for Measuring the Auger Electron Spectrum of this compound
While experimental data on the Auger electron spectrum of Br-77 exists, detailed, standardized protocols for its measurement are not widely published due to the challenges of handling a radioactive, volatile element. However, a robust experimental approach can be synthesized based on established principles of Auger Electron Spectroscopy (AES) and modern instrumentation designed for radioactive samples.
Production and Sample Preparation of this compound
-
Production: this compound is typically produced in a cyclotron. A common method involves the proton bombardment of an enriched Selenium-77 target (⁷⁷Se(p,n)⁷⁷Br reaction).[1]
-
Radiochemical Separation: Following irradiation, Br-77 must be chemically separated and purified from the target material to ensure radionuclidic purity.
-
Sample Deposition: For AES analysis, a thin, uniform layer of the purified Br-77 is required. This can be achieved by depositing a solution containing the Br-77 onto a conductive substrate (e.g., gold or highly oriented pyrolytic graphite) and allowing the solvent to evaporate. The substrate should be inert to bromine. The entire process must be conducted in a shielded hot cell to handle the radioactivity safely.
Instrumentation: Auger Electron Spectrometer for Radioactive Samples
A specialized Auger electron spectrometer is required to handle radioactive samples and to efficiently detect the low-energy electrons. A modern setup, such as the Argonne Auger Radioisotope Microscope, provides a blueprint for such an instrument.[6] Key components include:
-
Ultra-High Vacuum (UHV) System: Essential to prevent scattering of the emitted Auger electrons by gas molecules.
-
Sample Introduction and Handling System: A load-lock system is necessary to introduce the radioactive sample into the UHV chamber without breaking the main vacuum. The sample stage should be cooled to minimize the volatilization of bromine.
-
Electron Energy Analyzer: A high-resolution electron energy analyzer, such as a cylindrical mirror analyzer (CMA) or a hemispherical sector analyzer, is used to measure the kinetic energy of the emitted electrons.
-
Detector: A multi-hit capable detector, like a micro-channel plate (MCP) detector, is crucial for event-by-event detection of the multiple electrons emitted in the Auger cascade.
-
Ion-Electron Coincidence Measurement: To distinguish Auger electrons from background radiation, a coincidence measurement can be employed. The detection of the recoiling daughter nucleus (Se-77) in coincidence with the emitted electrons confirms that the electrons originate from the decay of Br-77.
-
Shielding: Adequate radiation shielding around the UHV chamber and detector is necessary to protect personnel and reduce background noise in the detector.
Data Acquisition and Analysis
-
Data Acquisition: The spectrometer records the number of electrons detected as a function of their kinetic energy. Data is collected on an event-by-event basis, recording the time-of-flight and position of each detected electron and the recoiling ion.
-
Energy Spectrum Generation: The kinetic energy of each electron is determined from its time-of-flight. An energy spectrum is then generated by creating a histogram of the electron kinetic energies over many decay events.
-
Background Subtraction: The background signal, arising from scattered electrons and other radiation sources, is subtracted from the raw spectrum to isolate the Auger electron peaks.
-
Peak Identification and Quantification: The peaks in the spectrum are identified by comparing their energies to theoretical values for Auger transitions in Selenium (the daughter atom). The area under each peak is proportional to the yield of that specific Auger electron.
Visualizations
Decay and Auger Cascade of this compound
The following diagram illustrates the decay of this compound via electron capture and the subsequent Auger cascade that leads to the emission of Auger electrons.
References
- 1. benchchem.com [benchchem.com]
- 2. mirdsoft.org [mirdsoft.org]
- 3. openmedscience.com [openmedscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mirdsoft.org [mirdsoft.org]
- 6. [2410.23103] The Auger-Meitner Radioisotope Microscope: an instrument for characterization of Auger electron multiplicities and energy distributions [arxiv.org]
Pioneering Probes: An In-depth Technical Guide to Early Investigations of Bromine-77 in SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for non-invasive diagnostic tools in oncology and endocrinology led early researchers to explore the potential of novel radionuclides for Single Photon Emission Computed Tomography (SPECT). Among these, Bromine-77 (77Br), a cyclotron-produced isotope with a half-life of 57.04 hours, emerged as a promising candidate. Its gamma emissions were suitable for imaging, and its chemical properties allowed for the labeling of a variety of biomolecules. This technical guide delves into the foundational preclinical and clinical studies that marked the initial foray of 77Br into the world of SPECT imaging, with a particular focus on the development and evaluation of 77Br-labeled steroid receptor ligands.
Core Physical and Decay Properties of this compound
A solid understanding of the nuclear characteristics of this compound is fundamental to its application in medical imaging. The following table summarizes its key properties.
| Property | Value |
| Half-life (t1/2) | 57.04 hours |
| Primary Decay Mode | Electron Capture (EC) (~99.3%) |
| Secondary Decay Mode | Positron Emission (β+) (~0.7%) |
| Principal Gamma Emissions (keV) | 239 (23%), 521 (22%) |
| Daughter Nuclide | Selenium-77 (Stable) |
Early Preclinical Investigations with 77Br-labeled Estradiol
A significant focus of early 77Br research was the development of radiotracers for imaging estrogen receptor (ER)-positive breast tumors. The pioneering work of Katzenellenbogen and colleagues in the early 1980s led to the synthesis and evaluation of 16α-[77Br]bromoestradiol-17β, a gamma-emitting estrogen analog.
Quantitative Biodistribution Studies in Rats
Preclinical studies in immature and mature female rats, as well as in rats bearing 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary adenocarcinomas, were crucial in establishing the in vivo behavior of 16α-[77Br]bromoestradiol. These studies demonstrated the tracer's uptake to be mediated by the estrogen receptor.
Table 1: Biodistribution of 16α-[77Br]bromoestradiol-17β in Rats (1 hour post-injection) [1]
| Tissue | Uptake (% Injected Dose / gram) | Tissue-to-Blood Ratio |
| Uterus | High (Receptor-mediated) | ~13 |
| Mammary Tumor | High (Receptor-mediated) | ~6.3 |
| Blood | - | 1.0 |
| Non-target Tissues | Low | 0.6 - 2.0 |
Note: Specific %ID/g values for all organs were not consistently reported in early publications in a comprehensive tabular format. The data presented reflects the key findings and ratios highlighted in the literature.
The selective uptake in the uterus and mammary tumors was significantly reduced by the co-administration of unlabeled estradiol, confirming the estrogen receptor-mediated mechanism of accumulation[1].
Experimental Protocols
The following sections detail the methodologies employed in these seminal studies, providing a template for understanding and potentially replicating this early work.
Synthesis of 16α-[77Br]bromoestradiol-17β
The radiosynthesis of this tracer was a critical step in its development.
Protocol 1: Radiobromination of Estrone Enoldiacetate [1][2]
-
Precursor Preparation: Estrone enoldiacetate is prepared from estrone.
-
Radiobromination: The enol diacetate precursor is treated with Na77Br in the presence of an oxidizing agent such as hydrogen peroxide in acetic acid. This electrophilic substitution reaction introduces the 77Br at the 16α position.
-
Reduction: The resulting 16α-[77Br]bromoestrone is then reduced using a reducing agent like lithium aluminum hydride. This step converts the ketone at the 17-position to a hydroxyl group, yielding a mixture of the 17β (desired) and 17α epimers.
-
Purification: The mixture of epimers is separated using High-Performance Liquid Chromatography (HPLC) to isolate the pure 16α-[77Br]bromoestradiol-17β.
Caption: Synthesis workflow for 16α-[77Br]bromoestradiol-17β.
Preclinical SPECT Imaging of Mammary Tumors in Rats
While detailed imaging parameters from the earliest studies are not always exhaustively reported, a general protocol can be reconstructed based on the available information and the typical instrumentation of the era.
Protocol 2: SPECT Imaging of Rat Mammary Tumors [2][3]
-
Animal Model: Female rats with DMBA-induced mammary adenocarcinomas are used.
-
Radiotracer Administration: A solution of 16α-[77Br]bromoestradiol-17β in a suitable vehicle (e.g., saline with ethanol) is administered intravenously.
-
Imaging Equipment: A gamma scintillation camera equipped with a medium-energy, parallel-hole collimator is used.
-
Energy Window: The energy window of the gamma camera is centered around the principal photopeaks of 77Br (e.g., 239 keV and/or 521 keV) with a typical width of 15-20%.
-
Image Acquisition: Planar or tomographic (SPECT) images are acquired at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to assess the biodistribution and tumor uptake of the radiotracer. For SPECT, this would involve acquiring multiple planar projections at different angles around the animal.
-
Image Reconstruction: The acquired projection data is reconstructed into transaxial slices using filtered backprojection algorithms, a standard method during that period.
Caption: General workflow for preclinical SPECT imaging.
Estrogen Receptor Signaling Pathway
The efficacy of 16α-[77Br]bromoestradiol as an imaging agent is predicated on its ability to bind to the estrogen receptor. Understanding the estrogen signaling pathway is therefore crucial for interpreting the imaging results.
Caption: Simplified genomic estrogen receptor signaling pathway.
Preliminary Clinical Studies and Dosimetry
Following the promising preclinical results, preliminary imaging studies were conducted in patients with mammary carcinoma[2][3]. These early clinical investigations further supported the potential of 77Br-labeled estrogens for visualizing ER-positive tumors. Dosimetry estimates based on the biodistribution data in rats and clearance in a monkey were also performed to assess the radiation absorbed doses to humans[2].
Conclusion and Future Outlook (from an early 1980s perspective)
The initial investigations into this compound for SPECT imaging, particularly with the development of 16α-[77Br]bromoestradiol, have laid a strong foundation for the in vivo characterization of estrogen receptor status in breast cancer. The high target-to-background ratios observed in preclinical models and the successful preliminary human images underscore the potential of this approach.
While the imaging characteristics of 77Br with the gamma cameras of the era were deemed promising, the door was also opened for exploring other radiohalogens, such as Bromine-75 and Fluorine-18 for positron emission tomography (PET), which could offer advantages in terms of resolution and quantification[2]. The foundational work with this compound, however, was instrumental in validating the concept of receptor-based imaging with radiolabeled steroids and paved the way for decades of subsequent research in molecular imaging.
References
Methodological & Application
Protocol for Bromine-77 Labeling of Monoclonal Antibodies: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (⁷⁷Br) is a cyclotron-produced radionuclide with properties well-suited for the development of radioimmunopharmaceuticals. With a half-life of 57.04 hours, it provides an adequate timeframe for the biological localization of monoclonal antibodies (mAbs) to their target tissues. The decay of ⁷⁷Br occurs via electron capture to stable Selenium-77, accompanied by the emission of Auger electrons, making it a candidate for targeted radionuclide therapy. Furthermore, the carbon-bromine bond is generally more stable in vivo compared to corresponding iodine bonds, potentially reducing dehalogenation and off-target toxicity.[1]
These application notes provide detailed protocols for three established methods for radiolabeling monoclonal antibodies with this compound: direct electrophilic radiobromination, indirect radiobromination via an acylation agent, and enzymatic radiobromination. This document also outlines procedures for the purification and quality control of the resulting ⁷⁷Br-labeled mAbs and includes a representative signaling pathway targeted by a therapeutic antibody.
Data Presentation: Quantitative Parameters of this compound Labeling
The selection of a labeling methodology can significantly impact the final product's characteristics. The following tables summarize typical quantitative data for different this compound labeling methods for monoclonal antibodies, compiled from literature sources. Note that some data for the closely related positron-emitting isotope ⁷⁶Br is included for comparative purposes where specific ⁷⁷Br data is limited.
Table 1: Comparison of ⁷⁷Br-Labeling Methods for Monoclonal Antibodies
| Parameter | Direct Electrophilic Radiobromination (Chloramine-T) | Indirect Radiobromination (via [⁷⁷Br]SBB) | Enzymatic Radiobromination (Bromoperoxidase) |
| Typical Labeling Efficiency | 60-80%[2] | 50-60% (overall yield)[3] | 70-85% |
| Radiochemical Purity (Post-Purification) | >95% | >98% | >97% |
| Specific Activity | Variable, dependent on reaction conditions | High, precursor can be high specific activity | Moderate |
| Reaction Time | 1-5 minutes[1] | 10-15 min (precursor) + 30-60 min (conjugation)[1] | 15-30 minutes[1] |
| Reaction pH | 6.5 - 7.5[2] | 8.5 - 9.0 (for conjugation) | 6.0 - 7.0[4] |
| Primary Amino Acid Target | Tyrosine, Histidine | Lysine[1] | Tyrosine[5] |
| Potential for mAb Damage | High (due to oxidant) | Low | Low |
Table 2: In Vitro and In Vivo Stability of Radiobrominated Monoclonal Antibodies
| Parameter | Direct Labeling | Indirect Labeling | Enzymatic Labeling |
| In Vitro Serum Stability | Good | Excellent[3] | Excellent[4] |
| In Vivo Dehalogenation | Moderate | Low | Low |
| Comments | Oxidative conditions can affect antibody integrity. | The use of a prosthetic group results in a stable covalent bond away from the antigen-binding site. | Mild reaction conditions preserve the biological activity of the antibody.[4] |
Experimental Workflows
The following diagrams illustrate the general workflows for the three primary methods of labeling monoclonal antibodies with this compound.
Figure 1: Direct Electrophilic Radiobromination Workflow.
Figure 2: Indirect Radiobromination Workflow.
Figure 3: Enzymatic Radiobromination Workflow.
Experimental Protocols
Protocol 1: Direct Electrophilic Radiobromination using Chloramine-T
This method utilizes an oxidizing agent, Chloramine-T, to generate an electrophilic bromine species that reacts primarily with tyrosine and histidine residues on the monoclonal antibody.
Materials:
-
Monoclonal antibody (0.5-1.0 mg/mL in phosphate-buffered saline (PBS), pH 6.8-7.5)
-
No-carrier-added [⁷⁷Br]Bromide in 0.02 M NaOH
-
Chloramine-T solution (1 mg/mL in sterile water, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in sterile water, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS
-
Reaction vial (e.g., 1.5 mL polypropylene tube)
Procedure:
-
To a reaction vial, add 50-100 µL of the monoclonal antibody solution.
-
Add the desired activity of [⁷⁷Br]Bromide solution (e.g., 10-100 MBq).
-
Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 µL of 1 mg/mL solution). The amount of Chloramine-T may need to be optimized for different proteins.[1]
-
Incubate the reaction mixture at room temperature for 1-2 minutes with gentle mixing.[1]
-
Quench the reaction by adding an excess of sodium metabisulfite solution (e.g., 20 µL of 2 mg/mL solution).[1]
-
Purify the radiolabeled protein from unreacted ⁷⁷Br and other reagents using a pre-equilibrated size-exclusion chromatography column.
-
Collect fractions and identify the protein-containing fractions using a gamma counter.
-
Pool the fractions containing the radiolabeled protein and perform quality control analysis.
Protocol 2: Indirect Radiobromination using N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB)
This two-step method involves first synthesizing a ⁷⁷Br-labeled acylation agent, [⁷⁷Br]SBB, which is then conjugated to the protein, primarily targeting lysine residues.[1]
Part A: Synthesis of N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB) This synthesis is typically performed via electrophilic destannylation of a precursor.
Materials:
-
N-succinimidyl-p-(trimethylstannyl)benzoate precursor
-
[⁷⁷Br]Bromide solution
-
Oxidizing agent (e.g., peracetic acid)
-
Organic solvent (e.g., methanol/acetic acid mixture)
-
HPLC system for purification
Procedure:
-
Dry the [⁷⁷Br]Bromide solution under a gentle stream of nitrogen.
-
Dissolve the dried [⁷⁷Br]Bromide in the organic solvent mixture.
-
Add the N-succinimidyl-p-(trimethylstannyl)benzoate precursor to the reaction vial.
-
Add the oxidizing agent to initiate the radiobromination reaction.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.[1]
-
Purify the [⁷⁷Br]SBB using reversed-phase HPLC.
-
Collect the fraction corresponding to [⁷⁷Br]SBB and evaporate the solvent.
Part B: Conjugation of [⁷⁷Br]SBB to Monoclonal Antibody
Materials:
-
Purified [⁷⁷Br]SBB (dried)
-
Monoclonal antibody (1-5 mg/mL in borate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography column
Procedure:
-
Reconstitute the dried [⁷⁷Br]SBB in a small volume of a suitable organic solvent (e.g., DMSO) and add it to the monoclonal antibody solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.[1]
-
Purify the ⁷⁷Br-labeled protein using a pre-equilibrated size-exclusion chromatography column.
-
Collect and pool the protein-containing fractions as described in Protocol 1.
-
Perform quality control analysis.
Protocol 3: Enzymatic Radiobromination using Bromoperoxidase
This method utilizes the enzyme bromoperoxidase to catalyze the bromination of the antibody in the presence of hydrogen peroxide, offering a milder alternative to chemical oxidation.
Materials:
-
Monoclonal antibody (0.5-1.0 mg/mL in phosphate buffer, pH 6.0-7.0)
-
[⁷⁷Br]Bromide solution
-
Bromoperoxidase solution
-
Hydrogen peroxide (H₂O₂) solution (diluted, e.g., 0.01-0.1%)
-
Size-exclusion chromatography column
Procedure:
-
In a reaction vial, combine the monoclonal antibody solution, [⁷⁷Br]Bromide solution, and the bromoperoxidase solution.
-
Initiate the reaction by adding a small volume of the diluted hydrogen peroxide solution. The optimal concentration of H₂O₂ should be determined for each system.
-
Incubate the reaction at room temperature for 15-30 minutes. The reaction can be stopped by purification.[1]
-
Purify the radiolabeled protein using a pre-equilibrated size-exclusion chromatography column.
-
Collect and pool the protein-containing fractions.
-
Perform quality control analysis.
Quality Control
Radiochemical Purity:
-
Thin-Layer Chromatography (TLC): Use an appropriate stationary phase (e.g., silica gel) and mobile phase to separate the radiolabeled protein (remains at the origin) from free ⁷⁷Br (migrates with the solvent front).
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SEC-HPLC) is ideal for separating the high molecular weight radiolabeled protein from low molecular weight impurities. A radioactivity detector is used to quantify the purity.
Protein Integrity:
-
SDS-PAGE: Analyze the labeled antibody to ensure that the labeling process has not caused fragmentation or aggregation.
-
Immunoreactivity Assay: Perform a binding assay (e.g., ELISA or cell binding assay) to confirm that the radiolabeled antibody retains its affinity for its target antigen.
Example Biological Pathway: HER2 Signaling and Trastuzumab
Trastuzumab is a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). In HER2-positive cancers, the overexpression of this receptor leads to uncontrolled cell proliferation and survival. Trastuzumab binds to the extracellular domain of HER2, inhibiting its downstream signaling.[6][7]
Figure 4: HER2 Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. High yield direct 76Br-bromination of monoclonal antibodies using chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiobromination of anti-HER2/neu/ErbB-2 monoclonal antibody using the p-isothiocyanatobenzene derivative of the [76Br]undecahydro-bromo-7,8-dicarba-nido-undecaborate(1-) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 7. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct Electrophilic Radiobromination of Peptides with Bromine-77
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (⁷⁷Br) is a radionuclide of significant interest for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1][2] Its 57.0-hour half-life provides a suitable window for the study of biological processes and therapeutic applications.[1][3] The decay of ⁷⁷Br occurs primarily through electron capture, which is accompanied by the emission of Auger electrons, making it a candidate for targeted radiotherapy.[2] Direct electrophilic radiobromination of peptides, particularly at tyrosine residues, offers a straightforward method for incorporating ⁷⁷Br into biologically active molecules.[4][5] This document provides detailed protocols and application notes for this radiolabeling technique.
Production of this compound
High-purity this compound is a prerequisite for successful radiobromination. It is typically produced in a cyclotron via nuclear reactions. The choice of production route can influence the final purity and yield of the radionuclide.
Table 1: Cyclotron Production Methods for this compound
| Production Reaction | Target Material | Particle Beam | Beam Energy (MeV) | Production Yield | Reference |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide | Alpha | 28 | 0.3 mCi/µAh | [6] |
| ⁷⁵As(α,2n)⁷⁷Br | Elemental Arsenic | Alpha | 25 → 17 | 9.1 MBq/µAh | [7] |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched Selenium-77 | Proton | 10-15 | Not specified | [1] |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched Co⁷⁷Se | Proton | 13 | 17 ± 1 MBq/µA⁻¹∙h⁻¹ | [2][8] |
Following irradiation, ⁷⁷Br is separated from the target material and purified. Common purification methods include thermal chromatographic distillation and anion exchange chromatography to yield carrier-free [⁷⁷Br]bromide suitable for radiolabeling.[6][8]
Direct Electrophilic Radiobromination of Peptides
This method leverages the electron-rich nature of the phenol side chain of tyrosine residues within a peptide sequence, making them susceptible to electrophilic attack.[4] An oxidizing agent is used to convert the [⁷⁷Br]bromide into an electrophilic bromine species, which then substitutes onto the aromatic ring of tyrosine.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isotopes.gov [isotopes.gov]
- 4. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Methods for Labeling RGD Peptides with Bromine-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of 77 Br for medical application [inis.iaea.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indirect Bromine-77 Labeling Using Acylation Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (77Br) is a cyclotron-produced radionuclide with a half-life of 57.04 hours, decaying via electron capture to stable Selenium-77.[1][2][3] Its decay characteristics, which include the emission of Auger electrons, make it a promising candidate for targeted radionuclide therapy.[1] The relatively long half-life of 77Br is well-suited for labeling macromolecules like monoclonal antibodies that exhibit slow pharmacokinetics, allowing sufficient time for accumulation in target tissues.[1] Furthermore, the carbon-bromine bond is generally more stable in vivo compared to the carbon-iodine bond, which can reduce in vivo dehalogenation.[1][4]
Indirect labeling methods offer a significant advantage over direct labeling techniques. Direct radiobromination often requires harsh oxidizing conditions that can damage sensitive proteins and antibodies.[5] The indirect, two-step approach involves first synthesizing a 77Br-labeled acylation agent, which is then conjugated to the protein under milder conditions.[1] This method primarily targets the ε-amino groups of lysine residues on the protein surface, preserving the protein's integrity and biological activity.[1][6]
This document provides detailed protocols for the indirect labeling of proteins with 77Br using the acylation agent N-succinimidyl-p-[77Br]bromobenzoate ([77Br]SBB), from the production of the radionuclide to the quality control of the final radiolabeled product.
Data Presentation: Quantitative Parameters of this compound Labeling
The following tables summarize key quantitative data from various studies, providing a basis for comparing different methodologies.
Table 1: Radiolabeling Efficiency and Specific Activity [1]
| Labeling Method | Molecule | Radiolabeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |
| Indirect (Stannyl precursor) | N-succinimidyl 4-bromobenzoate | 45 - 60 (reagent synthesis) | 20 - 200 | [7] |
| Indirect (SBrB) | c(RGDfK) Peptide | 25 | Not Reported | [1] |
| Direct Electrophilic | Monoclonal Antibody (A33) | 77 ± 2 | Not Reported | [1] |
| Enzymatic (Bromoperoxidase) | Human Serum Albumin | Optimized to high yield | Not Reported | [1] |
Table 2: In Vitro and In Vivo Stability of Radiobrominated Proteins [1]
| Labeled Protein | In Vitro Stability | In Vivo Stability | Reference |
| 77Br-labeled Human Serum Albumin (Enzymatic) | Completely stable to hydrolysis in buffer and human serum at 37°C for 7-10 days. | Not Reported | [1] |
| 125I-IgG (via N-succinimidyl-p-iodobenzoate) | < 1% deiodination in serum at 37°C for 24h. | Lower thyroid uptake compared to direct iodination. | [8][9] |
Experimental Protocols
Protocol 1: Production and Purification of [77Br]Bromide
This compound is typically produced in a cyclotron. Common production routes include proton bombardment of an enriched selenium target or alpha-particle bombardment of an arsenic target.[10][11][12]
1.1. Target Preparation and Irradiation (77Se(p,n)77Br reaction) [10][13]
-
Prepare the target by depositing a thin layer of enriched Selenium-77 (77Se) onto a suitable backing material, such as copper or platinum.[10]
-
Irradiate the target with a proton beam of a specific energy (typically 10-15 MeV) in a cyclotron.[10][13]
-
Alternatively, the 75As(α,2n)77Br reaction can be used, bombarding arsenic trioxide with 28 MeV alpha-particles.[11][12]
1.2. Radiobromine Isolation and Purification [11][14]
-
After irradiation, allow for the decay of short-lived isotopic impurities.
-
For arsenic targets, dissolve the target in concentrated NH4OH.[11]
-
Separate 77Br from the target material using thermal chromatographic distillation or anion-exchange chromatography to obtain carrier-free [77Br]bromide.[11][14]
-
The final product is typically supplied as [77Br]ammonium bromide in 0.1 M NH4OH.[15]
Protocol 2: Synthesis of Acylation Agent Precursor (N-succinimidyl-p-(tributylstannyl)benzoate)
The synthesis of the tin precursor is a critical step for subsequent radiobromination via destannylation.[8][9]
-
The synthesis can be achieved in a multi-step process starting from p-bromobenzoyl chloride.[9]
-
Alternatively, N-succinimidyl 3-(tri-n-butylstannyl)benzoate can be synthesized from its corresponding iodobenzoate precursor.[8][16]
-
These precursors are versatile compounds used in bioconjugation and protein labeling.[17]
Protocol 3: Synthesis of 77Br-labeled Acylation Agent ([77Br]SBB)
This protocol describes the synthesis of N-succinimidyl-p-[77Br]bromobenzoate ([77Br]SBB) via electrophilic destannylation of a stannylated precursor.[1]
-
Preparation: Dry the no-carrier-added [77Br]Bromide solution (e.g., 10-100 MBq) by heating under a stream of nitrogen.
-
Reaction Setup:
-
Initiation: Add an oxidizing agent such as Chloramine-T or peracetic acid to initiate the radiobromination reaction.[1][4]
-
Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes.[1]
-
Purification:
Protocol 4: Indirect Radiolabeling of Proteins/Antibodies with [77Br]SBB
This two-step method conjugates the purified [77Br]SBB to the target protein.[1]
-
Protein Preparation:
-
Prepare the protein or antibody solution in a suitable buffer with a pH of 8-9 (e.g., 0.1 M sodium phosphate buffer). This pH facilitates the reaction with lysine residues.[6]
-
-
Conjugation Reaction:
-
Re-dissolve the purified, dried [77Br]SBB in a small volume of a suitable organic solvent (e.g., DMSO) and add it to the protein solution.
-
The molar ratio of [77Br]SBB to protein should be optimized to achieve the desired specific activity without compromising protein integrity.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.[1]
Protocol 5: Purification of the 77Br-labeled Protein
Purification is essential to remove unreacted [77Br]SBB and other low molecular weight impurities.[1]
-
Chromatography Setup: Use a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[1]
-
Separation: Apply the reaction mixture to the SEC column.
-
Fraction Collection: Elute the column with a suitable buffer (e.g., PBS) and collect fractions.
-
Identification: Identify the protein-containing fractions using a gamma counter. The radiolabeled protein will elute in the initial, higher molecular weight fractions.
-
Pooling: Pool the fractions containing the purified radiolabeled protein.[1]
Protocol 6: Quality Control of the 77Br-labeled Protein
Rigorous quality control is essential to ensure the purity and integrity of the final product.[1][10]
-
Radiochemical Purity:
-
Thin-Layer Chromatography (TLC): Use a suitable stationary phase (e.g., silica gel) to separate the radiolabeled protein (which remains at the origin) from free 77Br (which migrates with the solvent front).[1]
-
Size-Exclusion HPLC (SEC-HPLC): This is the preferred method for separating the high molecular weight radiolabeled protein from low molecular weight impurities. A radioactivity detector is used to quantify the purity.[1][10]
-
-
Radionuclidic Purity:
-
Determine the radionuclidic purity using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector. Analyze the spectrum to identify and quantify any gamma-emitting impurities by comparing observed peaks to known values for 77Br.[10]
-
-
Protein Integrity:
-
SDS-PAGE: Analyze the labeled protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis and autoradiography to confirm that the protein has not undergone significant degradation or aggregation during the labeling process.[1]
-
-
Immunoreactivity (for antibodies):
-
Perform an in vitro binding assay using cells that express the target antigen to determine if the radiolabeled antibody has retained its ability to bind specifically to its target.
-
Visualizations
Caption: Workflow of indirect this compound labeling.
Caption: Synthesis of [77Br]SBB and protein conjugation.
Caption: EGFR signaling targeted by a 77Br-antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. mirdsoft.org [mirdsoft.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Production of 77 Br for medical application [inis.iaea.org]
- 12. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation [pubmed.ncbi.nlm.nih.gov]
- 15. isotopes.gov [isotopes.gov]
- 16. Synthesis and {sup 125}I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate (Journal Article) | ETDEWEB [osti.gov]
- 17. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Enzymatic Radiobromination of Proteins with Bromine-77
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (⁷⁷Br) is a cyclotron-produced radionuclide with a half-life of 57.04 hours, making it a highly attractive candidate for applications in nuclear medicine, including Single Photon Emission Computed Tomography (SPECT) imaging and targeted radionuclide therapy. Its decay via electron capture, leading to the emission of Auger electrons, provides a cytotoxic payload at a cellular level. The development of robust and mild methods for labeling proteins, such as monoclonal antibodies, with ⁷⁷Br is crucial for the advancement of novel radiopharmaceuticals.
Enzymatic radiobromination offers a gentle and efficient approach to incorporating ⁷⁷Br into proteins. This method utilizes enzymes like lactoperoxidase to catalyze the oxidation of bromide ions, facilitating their reaction with electron-rich amino acid residues on the protein surface, primarily tyrosine and to a lesser extent, histidine. This technique minimizes the use of harsh oxidizing agents that can lead to protein denaturation and loss of biological activity. These application notes provide detailed protocols for the enzymatic radiobromination of proteins with ⁷⁷Br, along with data presentation and visualizations to guide researchers in this field.
Data Presentation: Quantitative Parameters of Enzymatic Radiohalogenation
The efficiency and quality of protein radiohalogenation can be assessed by several key parameters. The following table summarizes typical quantitative data obtained during the enzymatic radioiodination of proteins using the lactoperoxidase method. While this data is for radioiodination, it serves as a valuable reference for what can be expected with radiobromination with ⁷⁷Br due to the similar chemistry.
| Parameter | Typical Value Range | Method of Determination | Notes |
| Radiolabeling Efficiency (Yield) | 70-95% | Instant Thin Layer Chromatography (ITLC) or Radio-TLC | Represents the percentage of the initial radioactivity that is incorporated into the protein. |
| Specific Activity | 5-20 µCi/µg | Measurement of radioactivity (e.g., with a dose calibrator) and protein concentration (e.g., by Bradford or BCA assay) | Indicates the amount of radioactivity per unit mass of protein. Higher specific activity is often desirable for in vivo applications. |
| Radiochemical Purity | >95% | Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with autoradiography | Represents the percentage of the total radioactivity in the final product that is bound to the protein of interest. |
| In Vitro Stability (Serum) | >90% after 24 hours | Incubation of the radiolabeled protein in human or animal serum at 37°C, followed by analysis of radiochemical purity over time. | Measures the stability of the radiolabel-protein bond in a biological matrix. |
| Immunoreactivity | >80% | Cell-based binding assays (e.g., ELISA, flow cytometry) | Assesses the ability of the radiolabeled antibody to bind to its target antigen. |
Experimental Protocols
Protocol 1: Enzymatic Radiobromination of a Monoclonal Antibody with this compound using Lactoperoxidase
This protocol is adapted from established methods for radioiodination using lactoperoxidase and is optimized for the radiobromination of monoclonal antibodies with ⁷⁷Br.
Materials:
-
Monoclonal antibody (mAb) of interest (typically 0.5-1 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.2-7.4)
-
This compound as [⁷⁷Br]sodium bromide in a suitable buffer
-
Lactoperoxidase solution (e.g., 1 mg/mL in phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.03% or freshly diluted)
-
Sodium metabisulfite or sodium bisulfite solution (e.g., 5 mg/mL) to quench the reaction
-
Phosphate buffer (0.1 M, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction vial (e.g., a 1.5 mL polypropylene microcentrifuge tube)
-
Lead shielding for handling radioactivity
Procedure:
-
Preparation:
-
Equilibrate the size-exclusion chromatography column with phosphate buffer.
-
In a shielded fume hood, add the desired amount of the monoclonal antibody solution to a reaction vial.
-
Add the [⁷⁷Br]sodium bromide solution to the reaction vial containing the antibody. Gently mix.
-
-
Initiation of Radiobromination:
-
Add a small volume of the lactoperoxidase solution to the reaction vial. A typical starting point is 5-10 µg of lactoperoxidase per 100 µg of antibody.
-
Initiate the reaction by adding a small volume of the dilute hydrogen peroxide solution. The amount of H₂O₂ should be optimized, but a good starting point is a 1:1 to 1:5 molar ratio of H₂O₂ to antibody. Add the H₂O₂ in small aliquots over a few minutes.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an excess of the quenching solution (e.g., sodium metabisulfite). This reduces any remaining oxidizing species.
-
-
Purification:
-
Load the entire reaction mixture onto the pre-equilibrated size-exclusion chromatography column.
-
Elute the column with phosphate buffer and collect fractions (e.g., 0.5 mL fractions).
-
Monitor the radioactivity of the collected fractions using a suitable detector. The radiolabeled antibody will elute in the initial fractions (void volume), while the smaller, unreacted [⁷⁷Br]bromide and other reagents will elute later.
-
Pool the fractions containing the purified radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiolabeling efficiency and radiochemical purity using ITLC and/or SE-HPLC.
-
Measure the total radioactivity and protein concentration of the purified product to calculate the specific activity.
-
Perform an immunoreactivity assay to ensure the biological function of the antibody is retained.
-
Protocol 2: Quality Control of ⁷⁷Br-Labeled Proteins
2.1 Radiochemical Purity by Instant Thin Layer Chromatography (ITLC)
-
Stationary Phase: ITLC strips (e.g., silica gel impregnated glass fiber)
-
Mobile Phase: A solvent system that allows for the separation of the radiolabeled protein from free ⁷⁷Br (e.g., saline or a specific buffer).
-
Procedure:
-
Spot a small amount of the radiolabeled protein solution onto the origin of the ITLC strip.
-
Develop the strip in the mobile phase until the solvent front reaches near the top.
-
The radiolabeled protein will remain at the origin, while free [⁷⁷Br]bromide will migrate with the solvent front.
-
Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity in each section using a gamma counter.
-
Calculate the percentage of radioactivity at the origin to determine the radiochemical purity.
-
2.2 Radiochemical Purity by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
Column: A suitable size-exclusion column (e.g., with a molecular weight range appropriate for the protein).
-
Mobile Phase: Phosphate buffer or a similar physiological buffer.
-
Detection: A UV detector (to monitor the protein) and a radioactivity detector connected in series.
-
Procedure:
-
Inject a small volume of the purified radiolabeled protein onto the SE-HPLC system.
-
Monitor the elution profile with both the UV and radioactivity detectors.
-
The radiolabeled protein should elute as a single major peak that corresponds to the protein's retention time. Any free ⁷⁷Br or other radiolabeled impurities will elute at different retention times.
-
Integrate the peak areas from the radioactivity chromatogram to calculate the radiochemical purity.
-
Visualizations
Experimental Workflow for Enzymatic Radiobromination
Caption: Workflow for enzymatic radiobromination of proteins.
Signaling Pathway: EGFR Targeted by a ⁷⁷Br-Labeled Antibody
Caption: EGFR signaling pathway and its inhibition.
Signaling Pathway: HER2 Targeted by a ⁷⁷Br-Labeled Antibody
Caption: HER2 signaling pathway and its inhibition.
Purification of Bromine-77 Labeled Compounds by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (77Br) is a radionuclide of significant interest in the development of radiopharmaceuticals for therapeutic applications. Its decay characteristics, particularly the emission of Auger electrons, allow for highly localized energy deposition, making it a potent agent for targeted radiotherapy. The efficacy and safety of 77Br-labeled compounds are critically dependent on their radiochemical purity. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and quality control of these radiopharmaceuticals, ensuring that the final product is free of unreacted 77Br, precursors, and other impurities.
These application notes provide detailed protocols for the HPLC purification of various 77Br-labeled compounds, including proteins, peptides, and small molecules. This document also outlines common radiolabeling procedures, quality control parameters, and troubleshooting strategies to address challenges specific to radio-HPLC.
Data Presentation: Quantitative Parameters of 77Br-Labeled Compounds
The successful radiolabeling and purification of 77Br-compounds are assessed by several key quantitative parameters. The following table summarizes typical values obtained for different classes of molecules.
| Compound Class | Example Compound | Radiolabeling Method | Radiochemical Purity (HPLC) | Radiochemical Yield (Decay-Corrected) | Apparent Molar Activity (GBq/µmol) | Reference |
| Small Molecule | 77Br-PARP-1 Inhibitor | Copper-Mediated Aryl Boronic Ester Radiobromination | >99% | 20-30% | Up to 700 | [1] |
| Peptide | 76Br-c(RGDyK) | Direct, Peracetic Acid | >95% (typical) | >60% (at 80°C) | Not Reported | [2] |
| Protein | 77Br-labeled Proteins | Enzymatic (Bromoperoxidase) | >95% (typical) | High Yield (method dependent) | Not Reported | [3] |
Experimental Workflows
The overall process for producing a purified 77Br-labeled compound involves several key stages, from radionuclide production to final quality control.
Experimental Protocols
Detailed methodologies for radiolabeling and subsequent HPLC purification are provided below. All procedures involving radioactivity should be conducted in a properly shielded facility in accordance with radiation safety regulations.
Protocol 1: Purification of a 77Br-Labeled Small Molecule (e.g., PARP-1 Inhibitor)
This protocol is adapted from the synthesis of a 77Br-labeled PARP-1 inhibitor via copper-mediated radiobromination.[1]
A. Radiolabeling Procedure:
-
Precursor Preparation: Prepare a solution of the aryl boronic ester precursor in a suitable organic solvent (e.g., ethanol or methanol).
-
Addition of Radiobromine: To the precursor solution, add the aqueous solution of [77Br]bromide.
-
Catalyst Addition: Add a copper(II) catalyst, such as Cu(OTf)2.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for 15-30 minutes.
-
Quenching: Cool the reaction vial to room temperature. The reaction can be quenched by dilution with the HPLC mobile phase.
B. HPLC Purification Protocol:
-
HPLC System: A preparative HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: Reversed-phase C18 column (e.g., Kinetix XB-C18, 5 µm, 100 Å, 10 x 250 mm).[4]
-
Mobile Phase A: 0.1 M Ammonium Formate, pH 4.5.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: Isocratic elution with 40:60 MeCN:0.1 M ammonium formate.
-
Flow Rate: 4 mL/min.
-
Procedure:
-
Equilibrate the column with the mobile phase mixture for at least 15-20 minutes.
-
Dilute the crude reaction mixture with water (1:1) and inject it onto the HPLC system.[4]
-
Monitor the separation using both the UV (at a wavelength suitable for the compound, e.g., 254 nm) and radioactivity detectors.
-
Collect the fraction corresponding to the 77Br-labeled product peak identified by the radioactivity detector.
-
The collected fraction can be reformulated by evaporating the HPLC solvent and redissolving the product in a biocompatible solution (e.g., saline with a small amount of ethanol). This can be facilitated by a final C18 light cartridge purification.[4]
-
Protocol 2: Purification of a 77Br-Labeled Peptide
This protocol describes a general method for purifying peptides labeled via direct electrophilic substitution on a tyrosine residue.
A. Radiolabeling Procedure:
-
Peptide Solution: Dissolve the peptide (containing a tyrosine residue) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Addition of Radiobromine: Add the [77Br]bromide solution to the peptide solution.
-
Oxidizing Agent: Initiate the reaction by adding a small volume of an oxidizing agent, such as Chloramine-T solution (e.g., 1 mg/mL in water). The amount may need optimization.
-
Reaction: Incubate the mixture at room temperature for 1-2 minutes with gentle mixing.
-
Quenching: Stop the reaction by adding an excess of a quenching solution, such as sodium metabisulfite (e.g., 2 mg/mL in water).
B. HPLC Purification Protocol:
-
HPLC System: Analytical or semi-preparative HPLC system with UV and radioactivity detectors.
-
Column: Reversed-phase C18 peptide column (e.g., Vydac protein and peptide column, 5 µm, 250 x 4.6 mm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% B to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min for analytical or scaled up for semi-preparative.
-
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (95% A, 5% B).
-
Inject the quenched reaction mixture onto the column.
-
Monitor the elution profile with both detectors. The unreacted [77Br]bromide will typically elute in the void volume, while the labeled peptide will be retained.
-
Collect the radioactive peak corresponding to the 77Br-labeled peptide.
-
Lyophilize the collected fraction to remove the mobile phase. Reconstitute the purified peptide in a suitable buffer for further use.
-
Protocol 3: Purification of a 77Br-Labeled Protein (e.g., Antibody)
For larger molecules like proteins and antibodies, size-exclusion chromatography (SEC) is often preferred to separate the high-molecular-weight radiolabeled protein from low-molecular-weight impurities like free 77Br.
A. Radiolabeling Procedure (Indirect Method):
-
Synthesize Prosthetic Group: First, synthesize an N-succinimidyl-p-[77Br]bromobenzoate ([77Br]SBB) precursor, which is purified by reversed-phase HPLC.[4]
-
Protein Solution: Prepare the protein in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0).
-
Conjugation: Add the purified and solvent-evaporated [77Br]SBB to the protein solution.
-
Reaction: Incubate at room temperature for 30-60 minutes with gentle agitation.
B. Size-Exclusion HPLC (SEC-HPLC) Purification Protocol:
-
HPLC System: HPLC system with UV and radioactivity detectors.
-
Column: Size-exclusion column suitable for the molecular weight of the protein (e.g., Biozen 1.8 µm SEC-3, 300 Å).
-
Mobile Phase: Isocratic elution with a physiological buffer, such as 150 mM phosphate buffer, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min, depending on the column dimensions.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the crude radiolabeled protein mixture onto the column.
-
The radiolabeled protein will elute as an early, high-molecular-weight peak. Unreacted [77Br]SBB and free [77Br]bromide will elute as later, low-molecular-weight peaks.
-
Collect the first major radioactive peak corresponding to the purified 77Br-labeled protein.
-
The collected fraction is already in a biocompatible buffer and may be suitable for immediate use, depending on the application.
-
Quality Control
After purification, it is essential to perform quality control to ensure the identity, purity, and specific activity of the 77Br-labeled compound.
-
Radiochemical Purity: Determined by analytical radio-HPLC. The percentage of the total radioactivity that is in the desired chemical form. The acceptance criterion is typically >95%.
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify any gamma-emitting impurities.
-
Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). This can be determined by creating a standard curve with a non-radioactive standard on a UV-HPLC system and comparing the mass of the labeled compound to its radioactivity.
Challenges and Troubleshooting in Radio-HPLC
The purification of radiolabeled compounds presents unique challenges. Below are common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Incompatible sample solvent. | - Use a highly deactivated, end-capped column. - Lower the mobile phase pH (for basic compounds). - Reduce the injected sample mass. - Dissolve the sample in the initial mobile phase. |
| Low Resolution | - Inappropriate mobile phase or gradient. - Column degradation. - High structural similarity between product and impurities. | - Optimize the gradient slope (make it shallower). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column or use a guard column. - Use a column with a different selectivity. |
| Irreproducible Retention Times | - Poor column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature. | - Increase column equilibration time between runs. - Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a constant temperature. |
| Low Recovery of Radioactivity | - Adsorption of the compound onto the column or system tubing. - Precipitation of the compound on the column. | - Add a small percentage of an organic modifier (e.g., isopropanol) for very hydrophobic compounds. - Ensure the sample is fully dissolved before injection. - Use biocompatible PEEK tubing instead of stainless steel where possible. |
Application of 77Br-Labeled Compounds and Relevant Signaling Pathways
The ultimate goal of purifying 77Br-labeled compounds is for their use in preclinical and potentially clinical applications. Understanding the biological targets and their signaling pathways is crucial for drug development.
77Br-Trastuzumab (Herceptin) and the HER2 Signaling Pathway
Trastuzumab is a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a driver in certain types of breast cancer. 77Br-labeled trastuzumab can be used for radioimmunotherapy of HER2-positive tumors. Trastuzumab binding to HER2 is thought to inhibit downstream signaling pathways that promote cell proliferation and survival.
77Br-Bombesin and the GRPR Signaling Pathway
Bombesin is a peptide that binds with high affinity to the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer. 77Br-labeled bombesin analogues are developed for targeted radiotherapy. Binding of bombesin to GRPR activates intracellular signaling cascades, primarily through Gq proteins, leading to cell growth.
References
- 1. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 3. Specific and high-resolution identification of monoclonal antibody fragments detected by capillary electrophoresis-sodium dodecyl sulfate using reversed-phase HPLC with top-down mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
Application Notes and Protocols for Quality Control of Bromine-77 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the essential quality control procedures for Bromine-77 (⁷⁷Br) labeled radiopharmaceuticals. Adherence to these guidelines is crucial to ensure the safety, efficacy, and integrity of the final product for preclinical and clinical research.
Overview of Quality Control Testing
Quality control (QC) for radiopharmaceuticals is a multi-faceted process designed to verify the identity, purity, and safety of the product before administration. For ⁷⁷Br-radiopharmaceuticals, these tests are critical due to the nature of radioactive materials and their intended in vivo use. The primary QC parameters include radionuclidic purity, radiochemical purity, chemical purity, sterility, and apyrogenicity.
A typical workflow for the quality control of a ⁷⁷Br-radiopharmaceutical is outlined below.
Physical and Chemical Properties
A preliminary assessment of the radiopharmaceutical's physical and chemical characteristics is performed.
| Parameter | Acceptance Criteria | Typical Method |
| Appearance | Clear, colorless, and free of particulate matter. | Visual Inspection |
| pH | Physiologically compatible, typically between 4.5 and 7.5. | pH meter or validated pH strips |
Radionuclidic Purity
Radionuclidic purity is the proportion of the total radioactivity present as the desired radionuclide, ⁷⁷Br. It is crucial to identify and quantify any other radioactive isotopes that may be present as impurities, as they can contribute to unnecessary radiation dose to the patient and degrade image quality.[1]
| Parameter | Acceptance Criteria |
| ⁷⁷Br Purity | > 99.5% |
| ⁷⁶Br Impurity | < 0.5% at time of shipment[2][3] |
Experimental Protocol: Gamma-Ray Spectroscopy
Objective: To identify and quantify the radionuclidic composition of the sample.
Materials:
-
High-Purity Germanium (HPGe) detector
-
Multichannel analyzer (MCA)
-
Lead shielding
-
Calibrated ⁷⁷Br reference source
-
Sample of the ⁷⁷Br-radiopharmaceutical in a suitable counting vial
Procedure:
-
System Calibration: Calibrate the HPGe detector for energy and efficiency using certified radioactive sources covering the energy range of interest for ⁷⁷Br and potential contaminants.
-
Background Measurement: Acquire a background spectrum for a sufficient duration to identify and quantify background radiation.
-
Sample Measurement: Place the ⁷⁷Br-radiopharmaceutical sample at a reproducible distance from the detector and acquire a gamma-ray spectrum for a predetermined time.
-
Data Analysis:
-
Identify the characteristic gamma-ray photopeaks of ⁷⁷Br (e.g., 239 keV, 521 keV).
-
Search for photopeaks corresponding to potential radionuclidic impurities (e.g., ⁷⁶Br at 559 keV).
-
Calculate the activity of each identified radionuclide and determine the percentage of ⁷⁷Br relative to the total activity.
-
Radiochemical Purity
Radiochemical purity is the fraction of the total radioactivity in the desired chemical form.[4] Impurities can arise from unreacted ⁷⁷Br-bromide or degradation of the labeled compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used methods for this determination.[5] Generally, a radiochemical purity of at least 90% is considered acceptable.
| Test | Acceptance Criteria |
| Radiochemical Purity | ≥ 95% (Typical, may vary based on the specific product) |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the ⁷⁷Br-radiopharmaceutical from radiochemical impurities.
Materials:
-
HPLC system with a pump, injector, column, UV detector, and a radioactivity detector.
-
Appropriate HPLC column (e.g., size-exclusion for proteins, reverse-phase C18 for small molecules).
-
Mobile phase (specific to the compound being analyzed).
-
Reference standards (non-radioactive) for the labeled compound and potential impurities.
Example Protocol for a ⁷⁷Br-labeled Small Molecule (Reverse-Phase HPLC):
-
System Preparation: Equilibrate the HPLC system with the mobile phase (e.g., a gradient of acetonitrile and 0.1 M ammonium formate buffer, pH 4.5) at a defined flow rate (e.g., 1 mL/min).[6]
-
Standard Injection: Inject the non-radioactive reference standard and record the retention time from the UV detector.
-
Sample Injection: Inject a small aliquot of the ⁷⁷Br-radiopharmaceutical.
-
Data Acquisition: Monitor the elution profile with both the UV and radioactivity detectors.
-
Data Analysis:
-
Integrate the peaks in the radiochromatogram.
-
Calculate the percentage of radioactivity associated with the peak corresponding to the desired radiopharmaceutical (identified by co-elution with the reference standard).
-
Radiochemical Purity (%) = (Area of the radiopharmaceutical peak / Total area of all radioactive peaks) x 100.
-
Experimental Protocol: Thin-Layer Chromatography (TLC)
Objective: A rapid method to separate the labeled compound from free ⁷⁷Br-bromide.
Materials:
-
TLC plates (e.g., silica gel).
-
Developing chamber.
-
Mobile phase.
-
Radio-TLC scanner or a gamma counter.
Example Protocol for a ⁷⁷Br-labeled Protein:
-
Plate Preparation: Spot a small amount of the radiopharmaceutical onto the origin of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., saline). In this system, the large radiolabeled protein will remain at the origin (Rf = 0), while the smaller, free ⁷⁷Br-bromide will migrate with the solvent front (Rf ≈ 1).
-
Drying: Once the solvent front has reached the desired height, remove the plate and allow it to dry.
-
Analysis:
-
Scan the plate using a radio-TLC scanner to obtain a chromatogram.
-
Alternatively, cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity of each section in a gamma counter.
-
-
Calculation:
-
Radiochemical Purity (%) = (Counts at the origin / Total counts on the strip) x 100.
-
References
Application Notes and Protocols for the Synthesis of Bromine-77 Labeled Small Molecules in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (⁷⁷Br) is a promising radionuclide for targeted radionuclide therapy, primarily due to the emission of Auger electrons, which have a high linear energy transfer and a short range, making them highly effective for killing cancer cells with subcellular precision.[1][2] With a half-life of 57.04 hours, ⁷⁷Br is suitable for labeling small molecules that target and accumulate in tumor tissues over several hours to days.[3] This document provides detailed application notes and protocols for the synthesis, purification, and quality control of ⁷⁷Br-labeled small molecules for applications in oncology. A key area of investigation for ⁷⁷Br is in the development of theranostic pairs with the positron-emitting isotope Bromine-76 (⁷⁶Br), allowing for initial PET imaging to guide subsequent therapy with the chemically identical ⁷⁷Br-labeled compound.[1]
Physicochemical Properties of this compound
A thorough understanding of the decay characteristics of ⁷⁷Br is essential for its application in targeted radionuclide therapy.
| Property | Value |
| Half-life (t₁⸝₂) | 57.04 hours[4] |
| Primary Decay Mode | Electron Capture (EC) (~99.3%)[4] |
| Secondary Decay Mode | Positron Emission (β+) (~0.7%)[4] |
| Principal Emissions | Auger electrons, Gamma photons[1] |
| Daughter Isotope | Selenium-77 (Stable)[1] |
| Primary Application | Targeted Radionuclide Therapy (Auger electron therapy)[1] |
Production of this compound
This compound is typically produced in a cyclotron. A common and efficient method involves the proton irradiation of an isotopically enriched Selenium-77 (⁷⁷Se) target.[4][5]
Nuclear Reaction: ⁷⁷Se(p,n)⁷⁷Br[4]
Improved methods utilize novel cobalt-selenium (CoSe) intermetallic targets, which can tolerate higher intensity proton beams, leading to significantly increased production yields of ⁷⁷Br.[5][6] Following irradiation, the ⁷⁷Br is isolated and purified, typically through a process of thermal chromatographic distillation.[5][6]
Radiolabeling of Small Molecules with this compound
Several methods have been developed for the radiobromination of small molecules. The choice of method depends on the chemical nature of the precursor and the desired properties of the final radiolabeled compound.
Copper-Mediated Radiobromination of an Aryl Boronic Ester Precursor
This method is particularly useful for the synthesis of ⁷⁷Br-labeled PARP-1 inhibitors and other small molecules containing an aromatic ring.[5]
Target Molecule Example: ⁷⁷Br-labeled PARP-1 Inhibitor
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[5][7]
Signaling Pathway: PARP-1 in DNA Damage Repair
Caption: PARP-1 signaling in DNA repair and its therapeutic targeting by a ⁷⁷Br-labeled PARP inhibitor.
Experimental Protocol: Synthesis of a ⁷⁷Br-labeled PARP-1 Inhibitor
Materials:
-
[⁷⁷Br]Ammonium bromide in 0.1 M NH₄OH
-
Aryl boronic ester precursor of the PARP inhibitor
-
Copper(II) catalyst, e.g., Cu(OTf)₂py₄
-
Methanol (MeOH)
-
Solid Phase Extraction (SPE) cartridge (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
Elute [⁷⁷Br]bromide from a QMA cartridge using 0.1 M NH₄OH.
-
Dry the [⁷⁷Br]bromide eluant under a stream of argon at 120 °C.
-
Dissolve the dried ⁷⁷Br in a small volume of 0.1 M NH₄OH.
-
In a reaction vial, combine the aryl boronic ester precursor and the copper catalyst in methanol.
-
Add the [⁷⁷Br]bromide solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction and purify the ⁷⁷Br-labeled PARP inhibitor using preparative HPLC.
-
Collect the fraction containing the desired product and reformulate in a suitable buffer for in vitro or in vivo studies.
Quantitative Data:
| Parameter | Value | Reference |
| Radiochemical Yield | 4.7 – 95% (reaction condition dependent) | [5] |
| Apparent Molar Activity | Up to 700 GBq/μmol | [5][6] |
| Purification Method | Preparative HPLC | [5] |
Electrophilic Radiobromination
This method is commonly used for labeling electron-rich aromatic compounds, such as estrogen derivatives.
Target Molecule Example: 16α-[⁷⁷Br]-bromoestradiol-17β
Estrogen receptors (ER) are overexpressed in a majority of breast cancers, making them an important target for both imaging and therapy.[8]
Signaling Pathway: Estrogen Receptor Signaling in Breast Cancer
Caption: Simplified genomic estrogen receptor signaling pathway leading to cell proliferation in breast cancer.
Experimental Protocol: Synthesis of 16α-[⁷⁷Br]-bromoestradiol-17β
Materials:
-
Estrone enol diacetate (precursor)
-
[⁷⁷Br]Sodium bromide
-
Hydrogen peroxide
-
Acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the estrone enol diacetate precursor in a suitable solvent.
-
Add [⁷⁷Br]Sodium bromide, followed by a mixture of hydrogen peroxide and acetic acid to initiate the bromination reaction.
-
After the reaction is complete, perform a reduction step using lithium aluminum hydride to convert the ketone to a hydroxyl group, yielding a mixture of 16α-[⁷⁷Br]-bromoestradiol-17β and its 17α epimer.
-
Purify the desired 16α-[⁷⁷Br]-bromoestradiol-17β epimer from the reaction mixture using preparative HPLC.
-
Collect the product fraction and formulate for further use.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Radiochemical Yield | ~50% | [9] |
| Effective Specific Activity | 900-1500 Ci/mmol | [9] |
| Purification Method | HPLC | [9] |
Quality Control of ⁷⁷Br-Labeled Small Molecules
Rigorous quality control is essential to ensure the safety and efficacy of ⁷⁷Br-labeled radiopharmaceuticals.[6]
Experimental Workflow: Quality Control Procedures
References
- 1. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 8. This compound-labeled estrogen receptor-binding radiopharmaceuticals for breast tumor imaging [inis.iaea.org]
- 9. Methodology for the synthesis and specific activity determination of 16 alpha-[77Br]-bromoestradiol-17 beta and 16 alpha-[77Br]-11 beta-methoxyestradiol-17 beta, two estrogen receptor-binding radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical SPECT Imaging Using Bromine-77
Introduction
Bromine-77 (77Br) is a cyclotron-produced radionuclide increasingly recognized for its potential in preclinical and clinical applications, particularly for Single Photon Emission Computed Tomography (SPECT) imaging.[1] Its half-life of 57.04 hours is well-suited for labeling molecules with slower biological clearance, such as monoclonal antibodies and peptides, allowing for imaging at later time points when optimal target-to-background ratios are achieved.[2] This document provides detailed protocols for radiolabeling, quality control, and preclinical SPECT imaging using 77Br-labeled compounds, intended for researchers, scientists, and drug development professionals.
Data Presentation: Physical and Decay Properties of this compound
A clear understanding of the fundamental properties of 77Br is crucial for designing effective SPECT imaging studies.
| Property | Value |
| Half-life | 57.04 hours[3][4] |
| Primary Decay Mode | Electron Capture (EC)[3] |
| Daughter Nuclide | Selenium-77 (Stable)[3] |
| Prominent Gamma Emissions (keV) | 239 (23%), 521 (22%)[3] |
| Mean Electron Energy | 0.00937 MeV[4] |
| Production Reaction Examples | 77Se(p,n)77Br, 75As(α,2n)77Br[3][5][6][7] |
Experimental Protocols: Radiolabeling with this compound
Several methods can be employed to label proteins and other molecules with 77Br. The choice of method depends on the nature of the molecule and its sensitivity to reaction conditions.
Protocol 1: Direct Electrophilic Radiobromination (Chloramine-T Method)
This method is suitable for proteins containing accessible tyrosine or histidine residues.
Materials:
-
Protein solution (in appropriate buffer, e.g., phosphate buffer, pH 7.4)
-
[77Br]Bromide solution (e.g., Sodium Bromide in 0.1 M NaOH)
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water, as a quenching agent)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
To a reaction vial, add the protein solution.
-
Add the [77Br]Bromide solution (e.g., 10-100 MBq).[2]
-
Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 µL of 1 mg/mL solution). The amount may require optimization.[2]
-
Incubate the reaction mixture at room temperature for 1-2 minutes with gentle mixing.[2]
-
Quench the reaction by adding an excess of sodium metabisulfite solution (e.g., 20 µL of 2 mg/mL solution).[2]
-
Proceed immediately to purification and quality control.
Protocol 2: Indirect Radiobromination using N-succinimidyl-p-[77Br]bromobenzoate ([77Br]SBB)
This two-step method is useful for proteins that are sensitive to the oxidizing conditions of direct labeling. It involves first synthesizing a radiobrominated acylation agent, which is then conjugated to the protein.
Part A: Synthesis of [77Br]SBB This synthesis is typically performed via electrophilic destannylation of a precursor.[2]
Materials:
-
N-succinimidyl-p-(trimethylstannyl)benzoate precursor
-
[77Br]Bromide solution
-
Oxidizing agent (e.g., peracetic acid)
-
Organic solvent (e.g., methanol/acetic acid mixture)
-
Reversed-phase HPLC system for purification
Procedure:
-
Dry the [77Br]Bromide solution under a gentle stream of nitrogen.[2]
-
Dissolve the dried [77Br]Bromide in the organic solvent mixture.[2]
-
Add the N-succinimidyl-p-(trimethylstannyl)benzoate precursor.[2]
-
Add the oxidizing agent to initiate the reaction.[2]
-
Allow the reaction to proceed at room temperature for 10-15 minutes.[2]
-
Purify the resulting [77Br]SBB using reversed-phase HPLC and evaporate the solvent.[2]
Part B: Conjugation to Protein
-
Dissolve the purified [77Br]SBB in a small volume of a suitable organic solvent (e.g., DMSO).
-
Add the [77Br]SBB solution to the protein solution (typically in a borate or phosphate buffer, pH 8-9).
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.[2]
-
Proceed to purification and quality control.
Protocol 3: Enzymatic Radiobromination (Bromoperoxidase Method)
This method uses the enzyme bromoperoxidase to catalyze the radiobromination at a neutral pH, offering mild reaction conditions.[5]
Materials:
-
Protein solution (in neutral buffer)
-
[77Br]Bromide solution
-
Bromoperoxidase enzyme
-
Hydrogen peroxide (H₂O₂) solution (low concentration)
-
Size-exclusion chromatography column
Procedure:
-
Combine the protein solution, [77Br]Bromide, and bromoperoxidase in a reaction vial.
-
Initiate the reaction by adding a small amount of dilute hydrogen peroxide. The optimal concentrations of H₂O₂, protein, and enzyme need to be determined empirically.[5]
-
Allow the reaction to proceed at room temperature. Reaction time can be varied to optimize yield.[5]
-
The reaction can be stopped by purification.[2]
-
Proceed to purification and quality control.
Purification and Quality Control
Purification:
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate the radiolabeled protein from unreacted [77Br]bromide and other small molecules.[2] Pre-equilibrate the column (e.g., Sephadex G-25) with a physiologically compatible buffer.
-
Reversed-Phase HPLC: Used for purifying smaller molecules like [77Br]SBB.[2]
Quality Control:
-
Radiochemical Purity (RCP): Determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC. RCP is the proportion of the total radioactivity in the desired chemical form.[6]
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy to identify and quantify any gamma-emitting impurities.[6]
-
Stability: The stability of the radiolabeled compound should be assessed in vitro (e.g., in serum) and in vivo to check for dehalogenation. Organobromine bonds are generally more stable in vivo than their iodine counterparts.[2]
Data Presentation: Quantitative Parameters of this compound Labeling
| Parameter | Direct (Chloramine-T) | Indirect ([77Br]SBB) | Enzymatic (Bromoperoxidase) |
| Reaction Time | 1-2 minutes[2] | 30-60 minutes (conjugation step)[2] | Variable, 10-30 minutes typical[2][5] |
| Reaction pH | ~7.4 | ~8-9 (for conjugation) | Neutral[5] |
| Key Reagents | Chloramine-T (oxidizer)[2] | [77Br]SBB (prosthetic group)[2] | Bromoperoxidase, H₂O₂[5] |
| Common Use Case | Robust proteins with tyrosine/histidine | Sensitive proteins, peptides | Proteins sensitive to chemical oxidants |
Preclinical SPECT/CT Imaging Protocol
A generalized protocol for performing a preclinical SPECT/CT imaging study with a 77Br-labeled agent.
1. Animal Model and Preparation:
-
Use appropriate small animal models (e.g., mice, rats) relevant to the research question.[1]
-
House animals in a controlled environment with free access to food and water.[3]
-
On the day of imaging, anesthetize the animal (e.g., isoflurane inhalation).[3]
-
Maintain the animal's body temperature throughout the experiment using a heating pad.[3]
-
Place a tail-vein catheter for intravenous administration of the radiotracer.[3]
2. Radiotracer Administration:
-
Administer a known activity of the 77Br-labeled radiopharmaceutical intravenously. The injected dose will depend on the specific activity of the tracer and the sensitivity of the SPECT system but is typically in the range of 3.7-7.4 MBq for preclinical imaging.[3]
3. SPECT/CT Image Acquisition:
-
Position the anesthetized animal in a preclinical SPECT/CT scanner.[8]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.[8][9]
-
Perform static SPECT scans at predetermined time points post-injection (e.g., 1, 4, 24, 48 hours). The timing should be based on the expected pharmacokinetics of the tracer.[3]
-
SPECT acquisition parameters (e.g., energy window, collimator, acquisition time) should be optimized for 77Br's gamma emissions (e.g., centered at 239 keV or 521 keV).
4. Image Reconstruction and Data Analysis:
-
Reconstruct SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization, OSEM) with corrections for attenuation and scatter based on the CT data.[8][10]
-
Fuse the SPECT and CT images to provide anatomical localization of the radiotracer uptake.[9]
-
Draw regions of interest (ROIs) on the fused images over various organs and tumors.
-
Quantify the radioactivity concentration in each ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[11]
Data Presentation: Example Biodistribution Data
Biodistribution studies are critical for evaluating the uptake and clearance of a radiotracer. The table below shows example biodistribution data for a Bromine-76 labeled progestin ([76Br]3), which illustrates the type of quantitative data obtained from such studies. A similar approach would be used for a 77Br-labeled compound.
Tissue Biodistribution of [76Br]3 in Estrogen-Primed Rats (%ID/g ± SD) [11][12]
| Organ | 15 min | 1 hour | 3 hours |
| Blood | 3.55 ± 0.45 | 2.11 ± 0.14 | 1.89 ± 0.11 |
| Uterus (Target) | 8.22 ± 0.60 | 8.72 ± 1.84 | 4.55 ± 0.98 |
| Liver | 4.22 ± 0.87 | 3.55 ± 0.23 | 2.98 ± 0.21 |
| Muscle | 1.38 ± 0.23 | 0.89 ± 0.16 | 0.65 ± 0.08 |
| Bone | 1.01 ± 0.11 | 0.98 ± 0.15 | 1.12 ± 0.14 |
Mandatory Visualizations
Caption: Overview of the preclinical 77Br SPECT imaging workflow.
Caption: Step-by-step workflow for the direct Chloramine-T labeling method.
Caption: Two-part workflow for the indirect labeling method using [77Br]SBB.
References
- 1. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mirdsoft.org [mirdsoft.org]
- 5. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Small-animal SPECT and SPECT/CT: important tools for preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a Bromine-76 Labeled Progestin 16α,17α-dioxolane for Breast Tumor Imaging and Radiotherapy: in vivo Biodistribution and Metabolic Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a bromine-76-labeled progestin 16alpha,17alpha-dioxolane for breast tumor imaging and radiotherapy: in vivo biodistribution and metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of Bromine-77 Labeled Radiotracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for radiotracers labeled with Bromine-77 (⁷⁷Br). This document is intended to guide researchers, scientists, and drug development professionals through the essential steps of acquiring biodistribution data, performing imaging, and calculating absorbed radiation doses, which are critical for the preclinical and clinical evaluation of novel radiopharmaceuticals.
Introduction to this compound for Radiopharmaceutical Applications
This compound is a cyclotron-produced radionuclide with a physical half-life of 57.04 hours.[1][2] It decays by electron capture and positron emission to stable Selenium-77.[1][2] The decay of ⁷⁷Br is accompanied by the emission of gamma rays and a cascade of Auger electrons, making it suitable for both diagnostic imaging and therapeutic applications. The principal gamma emissions suitable for imaging are at 239 keV and 521 keV. The emission of Auger electrons, which have a short range and high linear energy transfer (LET), provides a therapeutic potential at the cellular level.
Accurate dosimetry is paramount in the development of ⁷⁷Br-labeled radiotracers to ensure patient safety by assessing the radiation dose to normal organs and to predict therapeutic efficacy by estimating the dose delivered to target tissues, such as tumors. The standard for internal dosimetry calculations is the Medical Internal Radiation Dose (MIRD) formalism.[3][4][5]
Physical and Dosimetric Data for this compound
A summary of the key physical characteristics and dosimetric constants for this compound is presented in Table 1. This data is essential for performing accurate dosimetry calculations.
Table 1: Physical and Dosimetric Data for this compound [1][2][6]
| Parameter | Value | Unit |
| Half-life (T½) | 57.04 | hours |
| Decay Mode | Electron Capture, β+ | - |
| Principal Gamma Emissions | 239, 521 | keV |
| Mean Electron Energy per Decay | 0.00937 | MeV |
| Mean Photon Energy per Decay | 0.3209 | MeV |
Experimental Protocols
Preclinical Ex Vivo Biodistribution Studies in Rodent Models
This protocol outlines the steps for conducting ex vivo biodistribution studies to determine the uptake and clearance of a ⁷⁷Br-labeled radiotracer in various organs and tissues of a rodent model.
Materials:
-
⁷⁷Br-labeled radiotracer
-
Healthy, tumor-bearing, or disease-model rodents (e.g., mice or rats)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter
-
Calibrated activity meter
-
Dissection tools
-
Tubes for tissue collection
-
Analytical balance
Procedure:
-
Dose Preparation and Calibration:
-
Prepare a solution of the ⁷⁷Br-labeled radiotracer in a suitable vehicle (e.g., sterile saline).
-
Accurately measure the activity of the injection solution using a calibrated activity meter.
-
Prepare individual doses for each animal, typically in a volume of 100-200 µL for mice.
-
-
Animal Handling and Injection:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Administer the radiotracer via an appropriate route, commonly intravenous (tail vein injection).
-
Record the exact time of injection and the net injected activity for each animal.
-
-
Tissue Collection:
-
At predefined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals (typically n=3-5 per time point) using an approved method.
-
Perform a cardiac puncture to collect a blood sample.
-
Carefully dissect and collect organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, tumor, etc.).
-
Rinse excess blood from the tissues, blot dry, and place them in pre-weighed collection tubes.
-
-
Sample Measurement and Data Analysis:
-
Weigh each tissue sample to determine its wet weight.
-
Measure the radioactivity in each sample and in the collected blood using a gamma counter, along with standards of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Logical Workflow for Ex Vivo Biodistribution
Quantitative SPECT/CT Imaging Protocol for Small Animals
This protocol provides a general framework for performing quantitative Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) for in vivo imaging of ⁷⁷Br-labeled radiotracers.
Materials:
-
SPECT/CT scanner equipped with a medium or high-energy collimator
-
Anesthetized animal with ⁷⁷Br-labeled radiotracer
-
Animal handling and monitoring system
Procedure:
-
Scanner Calibration:
-
Perform regular quality control and calibration of the SPECT/CT system according to the manufacturer's instructions.
-
Establish a calibration factor to convert image counts to activity (Bq/mL) using a phantom with a known activity of ⁷⁷Br.
-
-
Animal Preparation and Positioning:
-
Anesthetize the animal and position it on the scanner bed.
-
Maintain the animal's body temperature and monitor vital signs throughout the imaging session.
-
-
SPECT Acquisition:
-
Select an appropriate collimator (medium or high energy) to handle the gamma emissions of ⁷⁷Br.
-
Set the energy windows for the main photopeaks of ⁷⁷Br (e.g., 239 keV and 521 keV).
-
Acquire SPECT data over 360 degrees, with typical parameters including 60-120 projections and an acquisition time of 20-40 minutes.
-
-
CT Acquisition:
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT map), scatter, and collimator-detector response.
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the fused images for various organs and tumors.
-
Quantify the activity concentration (Bq/mL) within each ROI at different time points.
-
Workflow for Quantitative SPECT/CT Imaging
References
- 1. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 2. aapm.org [aapm.org]
- 3. orise.orau.gov [orise.orau.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Advances in the Application of Radionuclide-Labeled HER2 Affibody for the Diagnosis and Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical animal research on therapy dosimetry with dual isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Stability Testing of Bromine-77 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (77Br) is a promising radionuclide for targeted radiotherapy due to its emission of Meitner-Auger electrons, which have a short range and high linear energy transfer, making them highly cytotoxic when localized within cancer cells.[1] The 57-hour half-life of 77Br is well-suited for labeling molecules with slower pharmacokinetics, such as antibodies and small molecule inhibitors. A critical aspect of developing 77Br-labeled radiopharmaceuticals is the assessment of their in vivo stability, which encompasses their biodistribution, resistance to metabolism, and the potential for dehalogenation. These application notes provide detailed protocols for evaluating the in vivo stability of 77Br-labeled compounds, using a 77Br-labeled Poly(ADP-ribose) polymerase (PARP) inhibitor as a case study.
Data Presentation: Quantitative In Vivo Stability Data
The following tables summarize key quantitative data from preclinical studies of 77Br and 76Br-labeled compounds. 76Br, a positron-emitting isotope of bromine, is often used as a diagnostic partner to 77Br in a theranostic approach due to their identical chemistry, allowing for PET imaging to inform therapy.[2]
Table 1: Biodistribution of a 76Br-labeled PARP Inhibitor ([76Br]RD1) in Healthy Mice (%ID/g) [1]
| Organ | 1-hour Post-Injection | 4-hours Post-Injection | 24-hours Post-Injection | 48-hours Post-Injection |
| Blood | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Heart | 1.2 ± 0.1 | 0.6 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 2.0 ± 0.3 | 1.0 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Liver | 10.7 ± 1.5 | 8.9 ± 1.2 | 3.5 ± 0.5 | 2.3 ± 0.4 |
| Spleen | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 4.1 ± 0.6 | 2.5 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Stomach | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 4.5 ± 0.6 | 5.0 ± 0.7 | 2.0 ± 0.3 | 1.2 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Bone | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Table 2: In Vitro Cytotoxicity of a 77Br-labeled PARP Inhibitor ([77Br]RD1) in Ovarian Cancer Cell Lines [1]
| Cell Line | BRCA1 Status | PARP Expression | EC50 (nM) |
| OVCAR8 | Wild-Type | PARP(+) | 0.27 (0.21–0.36) |
| UWB1.289 | Mutant | PARP(+) | 0.30 (0.22–0.41) |
| OVCAR8 PARP1-KO | Wild-Type | PARP(-) | 0.46 (0.13–0.24) |
Table 3: Biodistribution of a 111In-labeled Non-specific Antibody in Healthy Mice (%ID/g) [3]
| Organ | 4-hours Post-Injection | 24-hours Post-Injection |
| Blood | 20.1 ± 2.5 | 15.2 ± 1.8 |
| Heart | 4.9 ± 0.6 | 3.2 ± 0.4 |
| Lungs | 8.2 ± 1.1 | 5.5 ± 0.7 |
| Liver | 12.5 ± 1.5 | 9.8 ± 1.2 |
| Spleen | 5.8 ± 0.7 | 7.1 ± 0.9 |
| Kidneys | 9.5 ± 1.2 | 7.8 ± 1.0 |
| Stomach | 1.5 ± 0.2 | 1.1 ± 0.1 |
| Intestines | 3.2 ± 0.4 | 2.5 ± 0.3 |
| Muscle | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Bone | 2.5 ± 0.3 | 2.1 ± 0.2 |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of a 77Br-Labeled Compound
This protocol outlines the procedure for determining the tissue distribution of a 77Br-labeled compound in a relevant animal model.
Materials:
-
77Br-labeled compound (e.g., [77Br]RD1)
-
Animal model (e.g., female athymic nude mice bearing tumor xenografts)
-
Anesthetic (e.g., isoflurane)
-
Saline solution (sterile, for injection)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Gamma counter
-
Tubes for organ collection
-
Analytical balance
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week prior to the study. If using a tumor model, allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Dose Preparation: Dilute the 77Br-labeled compound in sterile saline to the desired radioactivity concentration (e.g., 1-10 µCi per animal). Prepare a standard of the injectate for later use in calculating the injected dose.
-
Administration: Anesthetize the animals. Administer a known volume and activity of the 77Br-labeled compound via intravenous (tail vein) injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals (n=3-5 per time point).
-
Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture. Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).
-
Sample Processing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and the injection standard using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[3][4] The %ID/g is calculated as: (%ID/g) = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) x 100
Protocol 2: In Vivo Metabolite Analysis of a 77Br-Labeled Compound
This protocol describes the analysis of metabolites of a 77Br-labeled compound in plasma and tissue homogenates.
Materials:
-
Plasma and tissue samples from the biodistribution study (Protocol 1)
-
Acetonitrile (cold)
-
Centrifuge (refrigerated)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Radio-HPLC system with a radioactivity detector
-
Liquid scintillation counter (optional)
Procedure:
-
Sample Preparation (Plasma): a. To a known volume of plasma, add three volumes of cold acetonitrile to precipitate proteins. b. Vortex the mixture and incubate on ice for 20 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Carefully collect the supernatant containing the radiolabeled compound and its metabolites.
-
Sample Preparation (Tissues): a. Homogenize the tissue samples in a suitable buffer. b. Perform protein precipitation as described for plasma.
-
Solid-Phase Extraction (Optional, for sample cleanup and concentration): a. Condition an SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar impurities. d. Elute the parent compound and metabolites with a stronger solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase.
-
Radio-HPLC Analysis: a. Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). b. Use a gradient elution method with mobile phases such as water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). c. Monitor the eluate with a UV detector (if a non-radioactive standard is available) and a radioactivity detector connected in series.
-
Data Analysis: a. Analyze the radio-chromatogram to determine the retention times of the parent compound and any radiometabolites. b. Quantify the percentage of radioactivity corresponding to the parent compound and each metabolite by integrating the respective peak areas.
Visualizations
Signaling Pathway
Caption: PARP-1 signaling pathway and the mechanism of action of 77Br-labeled PARP inhibitors.
Experimental Workflow
References
- 1. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bromine-77 Production: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Bromine-77 (⁷⁷Br).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: The most common methods for producing this compound are through cyclotron-based nuclear reactions. The primary routes include:
-
Proton irradiation of enriched Selenium (Se) targets: This is the most prevalent method, utilizing reactions such as ⁷⁷Se(p,n)⁷⁷Br and ⁷⁸Se(p,2n)⁷⁷Br.[1] To enhance thermal stability and withstand higher proton beam currents, elemental selenium is often alloyed with metals like cobalt to form intermetallic targets such as Cobalt-Selenium (CoSe).[1][2][3]
-
Alpha-particle irradiation of Arsenic (As) targets: The ⁷⁵As(α,2n)⁷⁷Br reaction is another well-established method for ⁷⁷Br production.[4][5]
-
Indirect production via Krypton-77 (⁷⁷Kr): This method involves the proton bombardment of a sodium bromide (NaBr) or lithium bromide (LiBr) solution to produce ⁷⁷Kr, which then decays to ⁷⁷Br.[1][6]
Q2: Why are intermetallic alloy targets like Co⁷⁷Se preferred over elemental selenium targets?
A2: Intermetallic alloy targets, such as Co⁷⁷Se, are preferred due to their superior thermal and electrical conductivity compared to elemental selenium.[1] This allows them to withstand higher proton beam intensities without melting or vaporizing, leading to a significant increase in production capacity.[1][2][3] The use of CoSe targets has been shown to improve the production capacity of ⁷⁷Br by a factor of three compared to previous methods.[2][7]
Q3: What level of radionuclidic purity can be expected for ⁷⁷Br?
A3: High radionuclidic purity of over 99.5% can be achieved, particularly with the use of isotopically enriched ⁷⁷Se targets in the ⁷⁷Se(p,n)⁷⁷Br reaction.[4][8] Careful control of proton energy is crucial to minimize the production of impurities like ⁷⁶Br.[1][2]
Troubleshooting Guide
Issue 1: Low Production Yield
| Possible Cause | Troubleshooting Step |
| Poor thermal conductivity of the target material. | Elemental selenium targets have poor thermal conductivity, limiting the applicable beam current.[1] Consider using more robust intermetallic alloys like Cobalt-Selenium (CoSe) which can withstand higher proton intensities.[1][2][3] |
| Suboptimal proton beam energy. | For the ⁷⁷Se(p,n)⁷⁷Br reaction, the optimal proton energy is typically in the range of 13-16 MeV.[1] Higher energies can lead to the co-production of ⁷⁶Br, reducing the radionuclidic purity of ⁷⁷Br.[1] For the ⁷⁸Se(p,2n)⁷⁷Br reaction, higher proton energies are required.[1] |
| Mismatch between proton beam spot and target diameters. | A mismatch can lead to a lower experimental yield compared to the theoretical yield.[2] Ensure proper alignment and sizing of the beam spot relative to the target. |
| Inefficient separation and purification. | The dry distillation (thermochromatography) method is commonly used for separation.[2][7][9] Optimize the furnace temperature (typically 800-1050°C) and carrier gas flow rate to ensure efficient volatilization and collection of ⁷⁷Br.[3][9] |
Issue 2: Radionuclidic Impurities
| Possible Cause | Troubleshooting Step |
| Co-production of other bromine isotopes (e.g., ⁷⁶Br). | This can occur if the proton energy is too high when using a ⁷⁷Se target.[1] Carefully control and monitor the proton beam energy to stay below the threshold for the ⁷⁷Se(p,2n)⁷⁶Br reaction.[2] |
| Impurities in the target material. | Use highly enriched ⁷⁷Se to minimize the production of other radioisotopes from other selenium isotopes. For arsenic targets, using high-purity arsenic is essential. |
| Activation of target backing or alloy material. | While cobalt activation produces isotopes with low radiation doses, other materials like copper can produce significant gamma-emitting impurities.[2] Choose target backing and alloy materials with minimal activation potential. |
Issue 3: Target Failure
| Possible Cause | Troubleshooting Step |
| Melting or vaporization of the target material. | This is a common issue with elemental selenium targets due to their low thermal conductivity.[1] Switch to a more thermally stable intermetallic alloy like CoSe.[2][3] |
| Corrosion of the target holder. | Corrosion has been reported as a significant obstacle, particularly with liquid bromide targets in copper holders.[6] Consider using more corrosion-resistant materials like titanium for the target holder.[6] |
Quantitative Data Summary
Table 1: this compound Production Yields for Various Methods
| Nuclear Reaction | Target Material | Proton Energy (MeV) | Production Yield | Radionuclidic Purity | Reference(s) |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched Co⁷⁷Se | 13 | 17 ± 1 MBq/µA·h | High | [1][2][7] |
| ⁷⁸Se(p,2n)⁷⁷Br | Enriched Metallic ⁷⁸Se | Not Specified | 0.97 ± 0.05 mCi/µAh | 98.9% | [1] |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide (As₂O₃) | 28 (alpha) | 0.3 mCi/µAh | High | [10] |
| ⁷⁹Br(p,3n)⁷⁷Kr → ⁷⁷Br | Saturated NaBr or LiBr Solution | 40 | Yields varied significantly (40 to 1080 µCi) | Very pure | [1][6] |
Experimental Protocols
Protocol 1: Production of ⁷⁷Br via Proton Irradiation of a Co⁷⁷Se Target
-
Target Preparation:
-
Mix isotopically enriched ⁷⁷Se powder with cobalt powder.
-
Press the mixture into a target disc.
-
Sinter the disc in a furnace to form the Co⁷⁷Se intermetallic compound. This enhances the target's thermal and electrical conductivity.[1]
-
-
Irradiation:
-
Separation and Purification (Vertical Dry Distillation):
-
Following irradiation, transfer the target to a hot cell.
-
Place the target in a quartz furnace and heat it to a high temperature (e.g., 800-1050 °C).[3][9]
-
Pass a carrier gas (e.g., Argon or Helium) through the furnace.
-
The volatile ⁷⁷Br is carried by the gas and trapped on a cold surface or a quartz wool plug.
-
Dissolve the trapped ⁷⁷Br in a suitable solvent (e.g., 0.1 M NH₄OH) for further use.[8]
-
Protocol 2: Quality Control of ⁷⁷Br
-
Radionuclidic Purity Assessment:
-
Use a high-purity germanium (HPGe) detector for gamma-ray spectroscopy.[11]
-
Acquire a gamma-ray spectrum of the final ⁷⁷Br product.
-
Analyze the spectrum to identify and quantify any gamma-emitting impurities by comparing the energy and intensity of the observed peaks to known values for ⁷⁷Br and potential contaminants.[11]
-
Visualizations
Caption: Workflow for ⁷⁷Br production via proton irradiation of a Co⁷⁷Se target.
Caption: Troubleshooting logic for addressing low ⁷⁷Br production yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. "The cyclotron production and nuclear imaging of this compound" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotopes.gov [isotopes.gov]
- 9. benchchem.com [benchchem.com]
- 10. Production of 77 Br for medical application [inis.iaea.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Production of High-Purity Bromine-77
This guide is intended for researchers, scientists, and drug development professionals involved in the cyclotron production of Bromine-77 (⁷⁷Br). It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help minimize radionuclidic impurities and ensure a high-quality final product for radiopharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common radionuclidic impurities in ⁷⁷Br production?
A1: The primary radionuclidic impurities depend on the production route.
-
When using selenium targets (e.g., ⁷⁷Se(p,n)⁷⁷Br): The most common isotopic impurity is Bromine-76 (⁷⁶Br). This is typically formed via the ⁷⁷Se(p,2n)⁷⁶Br nuclear reaction if the proton energy is too high.[1]
-
When using arsenic targets (e.g., ⁷⁵As(α,2n)⁷⁷Br): While this method can produce ⁷⁷Br free of isotopic bromine impurities, co-produced non-isotopic impurities like Arsenic-74 (⁷⁴As) can be a concern and must be chemically separated.[2]
-
From target alloys: Intermetallic targets (like CoSe) can produce unwanted radioactive byproducts such as zinc-63 and copper-60 that require separation.[3]
Q2: Why is target material selection so critical for purity and yield?
A2: Target material directly impacts thermal stability, which dictates the maximum proton beam current that can be applied. Elemental selenium targets have poor thermal conductivity and a low melting point, limiting beam currents and thus production capacity.[3][4] Modern intermetallic alloys, such as Cobalt-Selenium (Co⁷⁷Se), offer superior thermal stability, allowing for higher proton intensities and significantly increasing ⁷⁷Br production yields.[3][4][5]
Q3: What is the primary method for separating ⁷⁷Br from a solid selenium target after irradiation?
A3: The most effective and widely used method is dry distillation (also known as thermal chromatographic distillation).[6][7] This process leverages the volatility of bromine. The irradiated target is heated in a furnace, causing the radiobromine to volatilize. The gaseous ⁷⁷Br is then transported in a stream of inert gas and collected in a cold trap or a collection vessel, effectively separating it from the non-volatile selenium target material.[7][8]
Q4: Can I reuse my enriched ⁷⁷Se target material?
A4: Yes, the use of robust intermetallic alloy targets, such as Co⁷⁷Se, allows for the recovery and reuse of the expensive, isotopically enriched selenium material in multiple production runs.[5] This is a significant advantage for cost-effectiveness and supply chain stability.
Troubleshooting Guide
Problem 1: Significant ⁷⁶Br contamination in the final product.
-
Cause: The proton beam energy is likely too high, exceeding the threshold of the ⁷⁷Se(p,2n)⁷⁶Br reaction (approximately 13.3 MeV).[1]
-
Solution: Reduce and carefully control the incident proton energy on the target to stay below 13.3 MeV. For the ⁷⁷Se(p,n)⁷⁷Br reaction, a proton energy of 13 MeV has been shown to produce ⁷⁷Br with high radionuclidic purity (>99.5%).[1][5]
Problem 2: Low separation yield during dry distillation.
-
Cause 1: The furnace temperature is insufficient to volatilize the ⁷⁷Br from the target matrix effectively.
-
Solution 1: Optimize the distillation temperature. Ensure your furnace is properly calibrated and reaches the required temperature to release the bromine from the specific target alloy being used.
-
Cause 2: Inefficient trapping of the volatilized ⁷⁷Br.
-
Solution 2: Check the efficiency of your cold trap or collection vessel. Ensure the temperature is sufficiently low to trap the ⁷⁷Br effectively. Verify the integrity of the gas flow path to prevent any leaks.
Problem 3: Presence of arsenic radioisotopes (e.g., ⁷⁴As) in ⁷⁷Br produced from an arsenic target.
-
Cause: Incomplete chemical separation of the bromine product from the bulk arsenic target material.
-
Solution: Implement or optimize a post-irradiation chemical separation step, such as anionic exchange chromatography . This technique can effectively separate the radiobromine from the arsenic ions, achieving a high separation yield (>90%) and a carrier-free ⁷⁷Br product.[5]
Data Presentation: Comparison of ⁷⁷Br Production Routes
The following table summarizes key quantitative data for common this compound production methods.
| Production Reaction | Target Material | Particle & Energy | Thick Target Yield | Radionuclidic Purity | Key Advantages & Notes |
| ⁷⁷Se(p,n)⁷⁷Br | Isotopically Enriched Co-⁷⁷Se | Protons (13 MeV) | 17 ± 1 MBq/µA·h | >99.5% | High yield and purity; robust target allows for high beam currents. Represents a state-of-the-art method for clinical-scale production.[1][3][5] |
| ⁷⁸Se(p,2n)⁷⁷Br | Isotopically Enriched ⁷⁸Se | Protons (>15 MeV) | Higher than (p,n) | Dependent on energy | Can offer higher yields but requires higher proton energies and careful control to avoid other reaction channels.[4] |
| ⁷⁵As(α,2n)⁷⁷Br | Elemental Arsenic | Alpha (25 → 17 MeV) | 9.1 MBq/µA·h | Free of isotopic impurities | A well-established method that avoids isotopic bromine contaminants by carefully selecting the energy range.[2][5] |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide (As₂O₃) | Alpha (28 MeV) | ~11.1 MBq/µA·h | High | Reliable method, but requires robust chemical separation to remove arsenic.[5] |
| Indirect: ⁷⁷Kr → ⁷⁷Br | NaBr solution | Protons (60-80 MeV) | 400 to 1080 µCi/µA·h | Very pure | Involves the production of Krypton-77 gas, which is separated and allowed to decay to ⁷⁷Br. This results in a very high-purity product.[5] |
Experimental Protocols
Protocol 1: ⁷⁷Br Production via Proton Irradiation of Co⁷⁷Se Target
This protocol describes a state-of-the-art method for producing high-purity ⁷⁷Br.[4][5]
-
Target Preparation:
-
Mix isotopically enriched ⁷⁷Se powder with cobalt powder.
-
Press the mixture into a disc suitable for the cyclotron target holder.
-
Sinter the disc in a high-temperature furnace under an inert atmosphere or vacuum to form the robust Co⁷⁷Se intermetallic alloy. This enhances the target's thermal and electrical conductivity.
-
-
Irradiation:
-
Mount the Co⁷⁷Se target in a water-cooled solid target station of the cyclotron.
-
Irradiate the target with protons. To minimize ⁷⁶Br impurities, maintain the proton energy at or below 13 MeV .[1]
-
The beam current and irradiation time should be optimized based on the desired final activity of ⁷⁷Br. CoSe targets have been shown to withstand currents up to 40 µA.[1]
-
-
Separation and Purification (Vertical Dry Distillation):
-
After irradiation, transfer the target to a hot cell equipped with a vertical furnace assembly.
-
Heat the target to a temperature sufficient to cause the radiobromine to volatilize.
-
Pass a stream of inert gas (e.g., Argon) over the heated target to carry the gaseous ⁷⁷Br away.
-
Trap the volatilized ⁷⁷Br on a cold surface or in a collection solution (e.g., dilute ammonium hydroxide). This method achieves high isolation yields (approx. 76 ± 11%).[3][5]
-
The final product is typically a solution of [⁷⁷Br]bromide.
-
Protocol 2: Purification of ⁷⁷Br from Arsenic Target via Ion Exchange
This protocol is for purifying ⁷⁷Br produced via the ⁷⁵As(α,2n)⁷⁷Br reaction.[5]
-
Target Dissolution:
-
Following irradiation, dissolve the arsenic target material in a suitable solvent, such as concentrated ammonium hydroxide.
-
-
Column Preparation:
-
Prepare an anionic exchange chromatography column by packing it with a suitable resin (e.g., AG 1-X8).
-
Equilibrate the column with the appropriate buffer solution as per the resin manufacturer's instructions.
-
-
Separation:
-
Load the dissolved target solution onto the equilibrated anion exchange column. The [⁷⁷Br]bromide will be retained by the resin.
-
Wash the column with the equilibration buffer to remove the bulk arsenic material and other cationic impurities.
-
Elute the purified [⁷⁷Br]bromide from the column using an appropriate high-ionic-strength eluent.
-
-
Quality Control:
-
Use gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector to confirm the radionuclidic purity of the final ⁷⁷Br product and quantify any remaining impurities.[7]
-
Visualizations
Caption: Workflow for ⁷⁷Br production via proton irradiation of a Co⁷⁷Se target.
Caption: Decision tree for troubleshooting common ⁷⁷Br radionuclidic impurities.
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New domestic supply chain: Bromine-76 and this compound | NIDC: National Isotope Development Center [isotopes.gov]
Technical Support Center: Troubleshooting Bromine-77 Labeling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with low specific activity in Bromine-77 (⁷⁷Br) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it important in ⁷⁷Br labeling?
A: Specific activity refers to the amount of radioactivity per unit mass of a substance, typically expressed in units like Gigabecquerels per micromole (GBq/µmol) or Curies per millimole (Ci/mmol). In the context of ⁷⁷Br-labeled radiopharmaceuticals, high specific activity is crucial for several reasons:
-
Receptor Binding Studies: To minimize the pharmacological effect of the labeled molecule and avoid saturating the target receptors.
-
In Vivo Imaging: To achieve a high target-to-background signal ratio with a minimal injected mass.
-
Therapeutic Applications: For Auger electron therapy, a high concentration of radioactivity localized at the target site is necessary to be effective.
Low specific activity can lead to inconclusive experimental results and reduced therapeutic efficacy.
Q2: What are the primary causes of low specific activity in ⁷⁷Br labeling?
A: Low specific activity in ⁷⁷Br labeling can stem from several factors throughout the production, purification, and labeling process. The most common causes include:
-
Presence of Carrier Bromine: Contamination with non-radioactive bromine (⁷⁹Br and ⁸¹Br) isotopes, which compete with ⁷⁷Br for incorporation into the target molecule.
-
Suboptimal Labeling Conditions: Inefficient reaction parameters such as incorrect pH, temperature, reaction time, or suboptimal concentrations of the precursor, oxidizing agent, or catalyst.
-
Impure Starting Materials: The presence of impurities in the ⁷⁷Br solution, precursor molecule, or reaction buffers can interfere with the labeling reaction.
-
Inefficient Purification: Failure to effectively separate the ⁷⁷Br-labeled product from unreacted [⁷⁷Br]bromide and other reaction components.
-
Radiolysis: The decomposition of the labeled compound or precursor due to the radiation emitted by ⁷⁷Br, especially at high radioactive concentrations.
Troubleshooting Guides
Issue 1: Consistently Low Specific Activity in Labeling Reactions
If you are consistently observing low specific activity, a systematic evaluation of your process is necessary. The following guide will walk you through potential sources of the problem and suggest corrective actions.
Troubleshooting Workflow:
Technical Support Center: Optimizing Bromine-77 Electrophilic Substitution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromine-77 (⁷⁷Br) electrophilic substitution reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling process.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The pH of the reaction mixture is critical for efficient electrophilic substitution. | For labeling activated phenol analogs using Chloramine-T, the highest radiochemical yields (>85%) are often obtained at a pH of 1. At a pH of 7, the maximum yield may be around 65%.[1] Adjust the pH of your reaction buffer accordingly. |
| Ineffective Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial for generating the electrophilic bromine species. | For direct electrophilic radiobromination, Chloramine-T or peracetic acid are commonly used.[2] The amount of Chloramine-T may need to be optimized for different proteins.[2] For no-carrier-added radiobromination, the effective brominating agent can be influenced by the solvent. In aqueous conditions, HOBr is likely the effective agent, which is less reactive and more selective.[3] | |
| Precursor Issues: The purity and reactivity of the precursor molecule (e.g., organotin or aryl boronic ester) can significantly impact the yield. | Ensure the precursor is of high purity and has not degraded. For oxidative electrophilic destannylation, modifying the leaving group (e.g., from Bu₃Sn to Me₃Sn) can improve labeling success.[3] | |
| Presence of Competing Contaminants: Trace metal ions, such as Fe(III), can compete with ⁷⁷Br for chelation sites in certain precursors, reducing the radiochemical yield.[4] | Use high-purity reagents and consider pre-treating solutions to remove competing metal ions if applicable to your precursor. | |
| Poor Radiochemical Purity | Formation of Radioactive Byproducts: Undesired side reactions can lead to the formation of radioactive impurities. | The choice of solvent can influence selectivity. For instance, in acetic acid, the highly reactive AcOBr might form, leading to low selectivity and undesired byproducts in no-carrier-added reactions.[3] Using a more aqueous environment can favor the formation of the more selective HOBr.[3] |
| Inadequate Purification: Failure to remove unreacted ⁷⁷Br and other impurities will result in low radiochemical purity. | Purification of the radiolabeled compound is essential.[5] High-Performance Liquid Chromatography (HPLC) is a reliable method for purification.[2][5][6] For proteins, size-exclusion chromatography is often used.[2] Thin-Layer Chromatography (TLC) can also be used to separate the labeled product from free ⁷⁷Br.[2] | |
| In vivo Dehalogenation | Instability of the C-Br Bond: While generally more stable than C-I bonds, the C-Br bond can still cleave in vivo, releasing free ⁷⁷Br.[2][6] | The inherent stability of the C-Br bond is an advantage over radioiodine.[3][6] If dehalogenation is observed, consider if the molecular structure around the bromine atom can be modified to increase stability. |
| Difficulty Reproducing Results | Variability in Reagent Quality: The quality and concentration of reagents, especially the precursor and oxidizing agent, can vary between batches. | Standardize reagent preparation and storage. For precursors in solution, consider the stability over time and the impact of storage conditions (e.g., freezing).[4] |
| Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or pH can lead to different outcomes. | Maintain precise control over all reaction parameters. For many electrophilic brominations, the reaction proceeds at room temperature for a defined period (e.g., 1-2 minutes for Chloramine-T method, 10-15 minutes for indirect methods).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for introducing ⁷⁷Br via electrophilic substitution?
A1: There are three primary methods for ⁷⁷Br electrophilic substitution:
-
Direct Electrophilic Radiobromination: This method directly brominates activated aromatic rings, such as tyrosine residues in proteins, using an oxidizing agent like Chloramine-T.[2]
-
Indirect Radiobromination: This two-step method involves first synthesizing a ⁷⁷Br-labeled acylation agent, such as N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB), which is then conjugated to the target molecule.[2] This often targets lysine residues in proteins.[2]
-
Enzymatic Radiobromination: Enzymes like bromoperoxidase can be used to catalyze the radiohalogenation of proteins at a neutral pH.[7]
Q2: How do I choose the right precursor for my labeling reaction?
A2: The choice of precursor depends on the target molecule and the desired labeling strategy.
-
For direct labeling of activated aromatic rings, the target molecule itself is the precursor.
-
For indirect labeling, precursors like N-succinimidyl-p-(trimethylstannyl)benzoate are used to create an intermediate labeling agent.[2]
-
Copper-mediated aryl boronic ester radiobromination is another effective method for small molecules.[6][8]
Q3: What are the critical reaction parameters to optimize?
A3: The following parameters are crucial for optimizing your ⁷⁷Br electrophilic substitution reaction:
-
Concentration of the precursor/protein [7]
-
Temperature (many reactions proceed at room temperature)[2][6]
-
Solvent composition [3]
Q4: How can I assess the purity of my ⁷⁷Br-labeled compound?
A4: Rigorous quality control is essential to ensure the purity of your radiolabeled product.[9]
-
Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form and is typically assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) or Thin-Layer Chromatography (radio-TLC).[2][9]
-
Radionuclidic Purity: This is determined by gamma-ray spectroscopy to identify and quantify any gamma-emitting impurities.[9]
Q5: What is "no-carrier-added" (NCA) radiobromination and what are its challenges?
A5: No-carrier-added (NCA) labeling is performed without the addition of stable, non-radioactive bromine. A major challenge with NCA radiobromination is the potential for trace levels of highly reactive impurities to compete for the desired bromination, which can affect the reaction's outcome and selectivity.[3] The nature of the solvent can also significantly influence the effective brominating agent in NCA reactions.[3]
Experimental Protocols
Protocol 1: Direct Electrophilic Radiobromination of Proteins using Chloramine-T
This protocol is adapted for labeling proteins with activated tyrosine residues.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate buffer)
-
[⁷⁷Br]Bromide solution
-
Chloramine-T solution (e.g., 1 mg/mL)
-
Sodium metabisulfite solution (e.g., 2 mg/mL) to quench the reaction
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
To the protein solution in a reaction vial, add the [⁷⁷Br]Bromide solution (e.g., 10-100 MBq).[2]
-
Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 µL of a 1 mg/mL solution). The optimal amount of Chloramine-T may need to be determined empirically for each protein.[2]
-
Incubate the reaction mixture at room temperature for 1-2 minutes with gentle mixing.[2]
-
Quench the reaction by adding an excess of sodium metabisulfite solution (e.g., 20 µL of a 2 mg/mL solution).[2]
-
Purify the radiolabeled protein from unreacted ⁷⁷Br and other reagents using a pre-equilibrated size-exclusion chromatography column.[2]
-
Collect fractions and identify the protein-containing fractions using a gamma counter.[2]
-
Pool the fractions containing the radiolabeled protein and determine the radiochemical purity and specific activity.[2]
Protocol 2: Indirect Radiobromination using N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB)
This two-step protocol is suitable for labeling proteins via primary amines (lysine residues).
Part A: Synthesis of [⁷⁷Br]SBB
-
Dry the [⁷⁷Br]Bromide solution under a gentle stream of nitrogen.[2]
-
Dissolve the dried [⁷⁷Br]Bromide in an organic solvent mixture (e.g., methanol/acetic acid).[2]
-
Add the N-succinimidyl-p-(trimethylstannyl)benzoate precursor to the reaction vial.[2]
-
Add an oxidizing agent (e.g., peracetic acid) to initiate the radiobromination reaction.[2]
-
Allow the reaction to proceed at room temperature for 10-15 minutes.[2]
-
Purify the [⁷⁷Br]SBB using reversed-phase HPLC.[2]
-
Collect the fraction corresponding to [⁷⁷Br]SBB and evaporate the solvent.[2]
Part B: Conjugation to Protein
-
Dissolve the purified [⁷⁷Br]SBB in a small volume of a suitable organic solvent and add it to the protein solution in a buffer that does not contain primary amines (e.g., phosphate buffer).
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.[2]
-
Purify the ⁷⁷Br-labeled protein using a pre-equilibrated size-exclusion chromatography column.[2]
-
Collect and pool the protein-containing fractions.[2]
-
Perform quality control analysis to determine radiochemical purity and integrity of the protein.[2]
Data Presentation
Table 1: Comparison of Protein Radiobromination Methods
| Parameter | Direct Method (Chloramine-T) | Indirect Method ([⁷⁷Br]SBB) |
| Target Residue | Tyrosine | Lysine |
| Reaction Time | 1-2 minutes[2] | 10-15 min (synthesis) + 30-60 min (conjugation)[2] |
| Reaction Temperature | Room Temperature[2] | Room Temperature[2] |
| Common Oxidizing Agent | Chloramine-T[2] | Peracetic Acid[2] |
| Purification Method | Size-Exclusion Chromatography[2] | Reversed-Phase HPLC followed by Size-Exclusion Chromatography[2] |
Table 2: Key Parameters for ⁷⁷Br Production via ⁷⁷Se(p,n)⁷⁷Br Reaction
| Parameter | Typical Value | Reference |
| Target Material | Enriched ⁷⁷Se | [9] |
| Proton Beam Energy | 10-15 MeV | [9] |
| Beam Current | 10-40 µA | [10] |
| Irradiation Time | 1-5 hours | [10] |
| Separation Method | Dry Distillation / Thermochromatography | [9][10] |
| Production Yield | ~17 ± 1 MBq/µA·h at 13 MeV | [6][8] |
Visualizations
Caption: General workflow for 77Br electrophilic substitution.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the purification of Bromine-77 labeled peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromine-77 (⁷⁷Br) labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your ⁷⁷Br-labeled peptide.
Problem 1: Low Radiochemical Yield After Purification
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inefficient Radiolabeling Reaction | Review and optimize the labeling conditions, including precursor amount, oxidizing agent concentration, reaction time, and temperature. For direct labeling using Chloramine-T, yields can be over 50% at room temperature; higher temperatures can sometimes lead to the formation of undesired radioactive impurities[1]. |
| Loss of Peptide During Purification | For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), ensure the mobile phase conditions are optimized for your peptide's properties. For Solid-Phase Extraction (SPE), select the appropriate sorbent material. C18 sorbents are suitable for a wide range of peptides, from polar to hydrophobic[2]. |
| Dehalogenation of the Labeled Peptide | This compound labeled compounds are generally more stable than their iodine counterparts[3]. However, if dehalogenation is suspected, consider using milder labeling conditions or a different labeling strategy, such as a prosthetic group, which may offer greater stability[1]. |
| Adsorption to Vials and Tubing | Silanize glassware and use low-binding centrifuge tubes and pipette tips to minimize non-specific binding of the peptide. |
Problem 2: Poor Radiochemical Purity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Presence of Unreacted [⁷⁷Br]Bromide | Improve the efficiency of the purification method. For size-exclusion chromatography, ensure the column size is adequate for separating the labeled peptide from free bromide[3]. For RP-HPLC, optimize the gradient to achieve good separation between the peptide and unbound radioisotope. |
| Formation of Radiolabeled Impurities | Adjust the reaction conditions. For example, when using Chloramine-T, high temperatures can lead to the formation of multiple radioactive peaks[1]. Using a milder oxidizing agent like peracetic acid might reduce impurity formation[1]. |
| Aggregation of the Labeled Peptide | Analyze the purified product using techniques like size-exclusion chromatography to check for aggregates. If aggregation is an issue, consider modifying the buffer composition or adding detergents. |
| Oxidation of the Peptide | Peptides containing methionine or tryptophan residues are susceptible to oxidation. Use freshly prepared, degassed buffers and consider adding antioxidants like ascorbic acid to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying ⁷⁷Br-labeled peptides?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of radiolabeled peptides due to its high resolution and ability to separate the desired product from unreacted starting materials and other impurities[4][5][6][7]. Solid-phase extraction (SPE) is another effective and rapid method, particularly for sample clean-up and concentration, and can significantly reduce solvent consumption compared to HPLC[2][8][9].
Q2: How can I improve the separation of my ⁷⁷Br-labeled peptide from its unlabeled precursor during RP-HPLC?
A2: Optimizing the mobile phase gradient is crucial. A shallower gradient will generally provide better resolution between the labeled and unlabeled peptide. Additionally, ensure that the column chemistry (e.g., C18, C8) is appropriate for the hydrophobicity of your peptide[2].
Q3: What are the key quality control tests I should perform on my purified ⁷⁷Br-labeled peptide?
A3: The essential quality control tests include:
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC to quantify the percentage of radioactivity associated with the desired peptide.
-
Chemical Purity: Assessed by HPLC with UV detection to identify and quantify any non-radioactive impurities.
-
Specific Activity: The amount of radioactivity per unit mass of the peptide (e.g., MBq/µmol), which is critical for in vivo applications.
-
Stability: The stability of the labeled peptide should be evaluated over time under relevant storage conditions to check for dehalogenation or degradation[10][11].
Q4: My peptide is very hydrophilic. What purification challenges should I anticipate?
A4: Highly hydrophilic peptides can be challenging to retain on standard C18 columns. You may experience poor retention and co-elution with unbound ⁷⁷Br. To address this, you can try using a column with a different stationary phase (e.g., a more polar "aqua" or "hydro" type column) or adjust the mobile phase by using a lower concentration of the organic solvent at the start of your gradient[12].
Q5: What are the advantages of using a prosthetic group for labeling my peptide with this compound?
A5: Using a prosthetic group, such as N-succinimidyl-p-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBB), offers several advantages:
-
It allows for the labeling of peptides that lack a suitable amino acid (like tyrosine) for direct electrophilic bromination[1].
-
The labeling reaction often occurs under milder conditions, which can help preserve the biological activity of the peptide[1].
-
The resulting bond may be more stable in vivo, reducing the risk of dehalogenation[1]. However, this indirect method may require two purification steps: one for the labeled prosthetic group and another for the final peptide conjugate[1].
Quantitative Data
Table 1: Comparison of Radiolabeling Methods and Yields
| Labeling Method | Oxidizing Agent | Typical Yield | Reference |
| Direct Labeling (on Tyrosine) | Chloramine-T | >50% | [1][13] |
| Direct Labeling (on Tyrosine) | Peracetic Acid | >50% | [1][13] |
| Indirect Labeling (via prosthetic group) | Peracetic Acid | >60% (for prosthetic group) | [1][13][14] |
| Indirect Labeling (conjugation to peptide) | - | >70% | [1][13][14] |
Experimental Protocols
Protocol 1: Direct Radiobromination of a Peptide using Chloramine-T
-
To a shielded reaction vial, add the peptide solution (e.g., 100 µg in 0.1 M phosphate buffer, pH 6.8).
-
Add the [⁷⁷Br]Bromide solution.
-
Initiate the reaction by adding a freshly prepared Chloramine-T solution (e.g., 10 µL of a 1 mg/mL solution). The optimal amount may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 minutes with gentle mixing[3].
-
Quench the reaction by adding an excess of a quenching agent like sodium metabisulfite (e.g., 20 µL of a 2 mg/mL solution)[3].
-
Proceed immediately to purification.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Sample Injection:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
-
Elution and Fraction Collection:
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the eluate with a UV detector (at 220 nm and 280 nm) and a radioactivity detector.
-
Collect fractions corresponding to the radioactive peak of the labeled peptide.
-
-
Product Formulation:
-
Pool the pure fractions.
-
Remove the organic solvent, typically by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitute the purified peptide in a suitable buffer for in vitro or in vivo use.
-
Protocol 3: Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with an organic solvent (e.g., methanol or acetonitrile) followed by water or an aqueous buffer.
-
-
Sample Loading:
-
Dilute the reaction mixture with a weak, aqueous buffer to ensure the peptide binds to the C18 sorbent.
-
Load the diluted sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% acetonitrile in water) to remove unbound [⁷⁷Br]Bromide and other polar impurities.
-
-
Elution:
-
Elute the ⁷⁷Br-labeled peptide with a stronger solvent containing a higher concentration of organic modifier (e.g., 50-80% acetonitrile in water).
-
Collect the eluate containing the purified product.
-
Visualizations
Caption: General workflow for the synthesis and purification of a ⁷⁷Br-labeled peptide.
Caption: Decision tree for troubleshooting low radiochemical yield after purification.
References
- 1. New Methods for Labeling RGD Peptides with Bromine-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. hplc.eu [hplc.eu]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. polypeptide.com [polypeptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Methods for Labeling RGD Peptides with Bromine-76 [thno.org]
- 15. protocols.io [protocols.io]
Technical Support Center: Strategies to Reduce Radiolysis of Bromine-77 Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the radiolysis of Bromine-77 (⁷⁷Br) labeled compounds.
Troubleshooting Guide
Issue 1: Rapid degradation of the ⁷⁷Br-labeled compound is observed shortly after radiolabeling.
| Possible Cause | Suggested Solution |
| High Radioactive Concentration | Dilute the final product with a suitable buffer or formulation medium to reduce the absorbed dose rate.[1] |
| Presence of Oxidizing Species | Add a radical scavenger or antioxidant to the formulation. Common choices include ascorbic acid, gentisic acid, or ethanol.[2][3][4][5] |
| Unstable Molecular Structure | Re-evaluate the molecular design to improve its inherent stability under irradiation.[1] |
| High Specific Activity | While high specific activity is often desirable, it can increase radiolytic decomposition.[2] Consider if a slightly lower specific activity is acceptable for the application. |
| Inappropriate pH of Formulation | Adjust the pH of the final formulation, as this can influence the reactivity of radiolytic species.[1] |
Issue 2: Poor radiochemical purity (RCP) in the final product.
| Possible Cause | Suggested Solution |
| Radiolysis during Purification | High local concentrations of radioactivity on purification cartridges (e.g., SPE, HPLC) can accelerate radiolysis.[6] Consider adding a stabilizer like sodium ascorbate during the purification steps.[2] |
| Ineffective Scavenger | The chosen scavenger may not be effective for the specific compound or radiolytic species. Test a panel of scavengers (e.g., ascorbic acid, gentisic acid, methionine, ethanol) to find the most effective one.[4] |
| Suboptimal Scavenger Concentration | Optimize the concentration of the chosen scavenger. A combination of scavengers, such as ascorbic acid and gentisic acid, can sometimes be more effective.[4] |
| Reaction with Precursor/Compound | Ensure the scavenger does not interfere with the labeling reaction. For instance, ascorbic acid can sometimes interfere if added before radiolabeling is complete.[7] Add the stabilizer after the labeling reaction. |
Issue 3: Loss of biological activity or immunoreactivity of the labeled protein/antibody.
| Possible Cause | Suggested Solution |
| Radiation Damage to the Biomolecule | Free radicals can alter the structure of proteins and peptides, affecting their function.[1][7] The use of radioprotectants like ascorbic acid during labeling and in the final formulation is crucial.[8] |
| Oxidation of Sensitive Residues | Amino acids like tyrosine, which may be targeted for radiobromination, are susceptible to oxidation. Use a scavenger to protect these residues. |
| Storage Conditions | Store the radiolabeled biomolecule at low temperatures (refrigerated or frozen) to slow down the kinetics of radiolytic reactions and preserve immunoreactivity.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a problem for ⁷⁷Br-labeled compounds?
A1: Radiolysis is the decomposition of molecules by ionizing radiation. In the context of ⁷⁷Br-labeled compounds, the radiation emitted by the ⁷⁷Br atoms (Auger electrons and gamma rays) can break down the labeled molecule itself (direct radiolysis) or the solvent (typically water) to create highly reactive species like hydroxyl radicals and hydrated electrons (indirect radiolysis).[1] These reactive species can then attack and degrade the radiolabeled compound, leading to reduced radiochemical purity, loss of biological activity, and the formation of potentially toxic impurities.[1][7]
Q2: What are the primary factors that influence the rate of radiolysis?
A2: Several factors influence the severity of radiolysis:
-
Radioactive Concentration: Higher concentrations lead to a higher absorbed dose and more rapid degradation.[1]
-
Specific Activity: High specific activity means more radioactive atoms per molecule, which can increase the rate of self-irradiation.[2]
-
Molecular Structure: The inherent chemical stability of the labeled compound affects its susceptibility to radiation-induced damage.[1][2]
-
Formulation: The composition of the solution, including pH, ionic strength, and the presence of stabilizers, plays a critical role.[1]
-
Storage Conditions: Temperature and light exposure can affect the rate of degradation.[1]
Q3: Which radical scavengers are most effective, and at what concentrations should they be used?
A3: The choice and concentration of a radical scavenger depend on the specific ⁷⁷Br-labeled compound and its formulation. Commonly used and effective scavengers include:
-
Ascorbic Acid (or Sodium Ascorbate): A highly effective antioxidant.[2][3][7][8]
-
Gentisic Acid: Often used in combination with ascorbic acid in commercial radiopharmaceuticals.[4]
-
Ethanol: A well-established radical scavenger that is suitable for human use.[4][5]
-
Methionine: Can be effective in protecting against oxidative damage.[4]
It is recommended to empirically test different scavengers and concentrations to find the optimal conditions for your specific compound.
Q4: Can I add a scavenger directly to my labeling reaction?
A4: Caution is advised when adding scavengers directly to the labeling reaction. Some scavengers, like ascorbic acid, can interfere with the radiolabeling chemistry, particularly if it involves oxidation steps, leading to lower labeling yields.[7] It is generally recommended to add the stabilizer after the radiolabeling reaction is complete but before purification and final formulation.[7]
Q5: How do storage conditions affect the stability of ⁷⁷Br-labeled compounds?
A5: Storage at low temperatures is a very effective strategy to reduce radiolysis.[1] Freezing the radiolabeled compound solution (e.g., at -70°C) can significantly limit the diffusion of free radicals and slow down degradation kinetics, thereby preserving the integrity and immunoreactivity of the compound.[9] If freezing is not feasible, refrigeration is preferable to room temperature storage.
Data Presentation
Table 1: Comparison of Radical Scavengers for Stabilizing Radiopharmaceuticals
| Scavenger | Typical Concentration | Notes | Reference |
| Ethanol | 0.3% - 10% (v/v) | Well-established and suitable for human use. Effective in maintaining RCP. | [4][5] |
| Ascorbic Acid / Sodium Ascorbate | 2.8 - 50.0 mg/mL | Highly effective antioxidant. May interfere with labeling if added pre-reaction. | [2][4][7][8] |
| Gentisic Acid | 0.39 - 0.63 mg/mL | Often used in combination with ascorbic acid for synergistic effects. | [4] |
| Methionine | ~10 mM | Offers good protection against radiolysis. | [4] |
| Combination (Ascorbic & Gentisic Acids) | Varies | Used in FDA/EMA-approved radiopharmaceuticals for enhanced stability. | [4] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Different Radical Scavengers
-
Preparation: Prepare stock solutions of potential scavengers (e.g., 100 mM sodium ascorbate, 100 mM gentisic acid, 100 mM methionine, 50% v/v ethanol) in a suitable buffer.
-
Radiolabeling: Perform the radiolabeling of your compound with ⁷⁷Br according to your standard protocol.
-
Aliquoting: After labeling, divide the purified ⁷⁷Br-labeled compound into several aliquots of equal volume and radioactivity.
-
Stabilizer Addition: To each aliquot (except for a "no stabilizer" control), add a different scavenger or combination of scavengers to a predetermined final concentration.
-
Incubation: Store all aliquots under the same conditions (e.g., room temperature or 4°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), take a small sample from each aliquot.
-
Quality Control: Analyze the radiochemical purity (RCP) of each sample using an appropriate method, such as radio-TLC or radio-HPLC.[10]
-
Data Analysis: Plot the RCP versus time for each condition to determine which scavenger provides the best protection against radiolysis.
Protocol 2: Cryopreservation to Inhibit Autoradiolysis
-
Radiolabeling and Formulation: Prepare your ⁷⁷Br-labeled compound, including any desired scavengers in the final formulation.
-
Control Sample: Keep one aliquot of the final product at your standard storage condition (e.g., 4°C).
-
Cryopreservation: Dispense the remaining product into vials suitable for freezing and immediately freeze them at -70°C or below.[9]
-
Time-Point Analysis: At selected time points, thaw one of the frozen vials rapidly and analyze its RCP and/or immunoreactivity. Analyze the control sample stored at 4°C at the same time points.
-
Comparison: Compare the stability of the cryopreserved samples to the refrigerated control to quantify the benefit of freezing.[9]
Visualizations
Caption: Mechanism of radiolysis and the protective role of scavengers.
Caption: Troubleshooting workflow for low radiochemical purity.
References
- 1. chemrealm.com [chemrealm.com]
- 2. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents [patents.google.com]
- 7. US20040120892A1 - Post-labeling stabilization of radiolabeled proteins and peptides - Google Patents [patents.google.com]
- 8. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of autoradiolysis of radiolabeled monoclonal antibodies by cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing In Vivo Dehalogenation of Bromine-77 Radiotracers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bromine-77 (77Br) radiotracers.
Frequently Asked Questions (FAQs)
Q1: What is in vivo dehalogenation and why is it a concern for 77Br radiotracers?
A: In vivo dehalogenation is the cleavage of the carbon-bromine (C-Br) bond of a radiotracer within a living organism, leading to the release of free [77Br]bromide. This is a significant issue because the biodistribution of the released [77Br]bromide will not reflect the intended target of the radiopharmaceutical. Instead of accumulating at the target site, free radiobromide can lead to off-target radiation exposure and misleading imaging results. While the C-Br bond is generally more stable than the carbon-iodine (C-I) bond, dehalogenation can still occur and impact the efficacy and safety of 77Br-labeled compounds[1][2].
Q2: What are the potential mechanisms of in vivo dehalogenation of 77Br radiotracers?
A: The mechanisms of in vivo dehalogenation for radiobrominated compounds are not as extensively studied as for radioiodinated analogs, but they are believed to involve several processes:
-
Enzymatic Dehalogenation: Enzymes such as deiodinases, which are known to cleave C-I bonds, may also act on C-Br bonds, although typically to a lesser extent[3][4]. These enzymes can catalyze reductive, oxidative, or hydrolytic dehalogenation reactions[5].
-
Oxidative Dehalogenation: Strong oxidants present in certain cellular compartments, like lysosomes, can weaken the C-Br bond, leading to the release of the radiobromine[3].
-
Reductive Dehalogenation: Flavoenzymes can perform reductive dehalogenation by forming transient flavin semiquinones[5].
-
Metabolism of the Radiotracer: The overall metabolism of the radiotracer can alter its chemical structure in a way that makes the C-Br bond more susceptible to cleavage.
Q3: My imaging results show unexpected uptake in non-target tissues. Could this be due to dehalogenation?
A: Yes, unexpected biodistribution is a primary indicator of in vivo dehalogenation. While free bromide does not accumulate in the thyroid to the same extent as iodide, altered distribution patterns are a key sign of radiotracer instability[2]. If you observe higher than expected radioactivity in tissues not associated with your target, it is crucial to investigate for potential dehalogenation.
Q4: How can I experimentally assess the in vivo stability of my 77Br radiotracer?
A: A common method is to perform a biodistribution study in an animal model. This involves injecting the radiotracer and then measuring the radioactivity in various tissues at different time points. To specifically assess dehalogenation, you can co-inject a blocking agent or use an internal standard. For instance, comparing the biodistribution of your 77Br radiotracer with a known stable compound can be informative[6]. Additionally, analyzing blood and urine samples via radio-TLC or radio-HPLC can help identify the presence of free [77Br]bromide versus the intact radiotracer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in imaging studies. | In vivo dehalogenation leading to circulation of free [77Br]bromide. | 1. Assess In Vivo Stability: Perform biodistribution studies and analyze metabolites in blood and urine. 2. Modify the Radiotracer: Consider chemical modifications to improve stability (see Q5 in FAQs). |
| Low target-to-background ratio. | Poor stability of the radiotracer, resulting in less intact compound reaching the target. | 1. Re-evaluate Labeling Chemistry: Ensure the radiobromination method produces a stable C-Br bond. Electrophilic destannylation is a common method[2]. 2. Structural Modification: Introduce stabilizing groups near the radiobromine, such as a guanidinium group, which has been shown to prevent deastatination and may have similar effects for radiobromine[3][4]. |
| Inconsistent results between experiments. | Variability in the radiolabeling process or instability of the final product. | 1. Standardize Protocols: Ensure consistent reaction conditions, purification, and formulation of the radiotracer. 2. Quality Control: Implement rigorous quality control checks for radiochemical purity before each in vivo experiment. |
Quantitative Data Summary
While specific quantitative data for a wide range of 77Br radiotracers is limited in the provided search results, a key comparative point is the relative stability of the Carbon-Halogen bond.
| Comparison | Observation | Implication for 77Br Radiotracers | Reference |
| C-Br vs. C-I Bond Stability | The C-Br bond is stronger and more stable than the C-I bond. | 77Br-labeled compounds are generally expected to show less in vivo dehalogenation compared to their 125I/131I-labeled counterparts. | [1][2] |
| Uptake of Bromo- vs. Iodo-estradiol | 16α-[77Br]bromoestradiol showed enhanced uterine uptake at later time points compared to 16α-[125I]iodoestradiol. | This suggests greater in vivo stability of the bromo-analog, leading to prolonged target engagement. | [6] |
Experimental Protocols
Protocol: Assessment of In Vivo Radiotracer Stability by Biodistribution Studies
This protocol outlines a general procedure for evaluating the in vivo stability of a novel 77Br radiotracer in a rodent model.
1. Animal Model Preparation:
-
Acquire a cohort of healthy rodents (e.g., rats or mice) of the same sex and similar age and weight.
-
Allow animals to acclimatize for at least one week before the experiment.
-
House animals in appropriate conditions with free access to food and water.
2. Radiotracer Preparation and Quality Control:
-
Synthesize and purify the 77Br-labeled radiotracer according to your established protocol.
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity, ensuring it is >95%.
-
Formulate the radiotracer in a sterile, biocompatible vehicle (e.g., saline with a small percentage of ethanol or DMSO) suitable for injection.
3. Radiotracer Administration:
-
Anesthetize the animals (e.g., using isoflurane).
-
Intravenously inject a known amount of the radiotracer (e.g., 1-2 MBq) into the tail vein. Record the exact injected dose for each animal.
4. Biodistribution Time Points:
-
Divide the animals into groups for different time points (e.g., 1h, 4h, 24h, 48h post-injection). A minimum of n=3-5 animals per time point is recommended.
5. Tissue Collection and Measurement:
-
At the designated time point, humanely euthanize the animal.
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and the target tissue).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
6. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = (Activity in Tissue / Net Weight of Tissue) / Total Injected Activity * 100
-
Analyze the biodistribution profile over time. High uptake in excretory organs (kidneys, liver) or unexpected accumulation in non-target tissues can indicate instability and dehalogenation.
7. Metabolite Analysis (Optional but Recommended):
-
Process blood samples (e.g., by protein precipitation) and urine samples.
-
Analyze the samples using radio-HPLC or radio-TLC to quantify the percentage of intact radiotracer versus free [77Br]bromide and other radiometabolites.
Visualizations
Caption: Potential enzymatic dehalogenation pathway for a 77Br-Aryl radiotracer.
Caption: Experimental workflow for assessing in vivo stability of 77Br radiotracers.
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo comparison of 16 alpha[77Br]bromoestradiol-17 beta and 16 alpha-[125I]iodoestradiol-17 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving target design for enhanced Bromine-77 cyclotron yield
Technical Support Center: Enhancing Bromine-77 Cyclotron Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclotron production of this compound (⁷⁷Br).
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions for producing this compound in a cyclotron?
A1: The most common and effective methods for producing this compound involve the proton bombardment of enriched selenium (Se) targets. The two principal reactions are:
-
⁷⁷Se(p,n)⁷⁷Br: This reaction is favored for lower-energy cyclotrons and is the most widely used method.[1]
-
⁷⁸Se(p,2n)⁷⁷Br: This reaction requires higher proton energies but can potentially offer higher production yields.[1]
Additionally, alpha particle irradiation of arsenic targets via the ⁷⁵As(α,2n)⁷⁷Br reaction is another established method.[2][3]
Q2: Why is isotopically enriched ⁷⁷Se essential for producing high-purity this compound?
A2: The use of isotopically enriched ⁷⁷Se is crucial for achieving high radionuclidic purity.[2] Natural selenium contains several isotopes, and irradiating it with protons would lead to the production of other bromine radioisotopes (e.g., ⁷⁶Br, ⁸²Br) and various impurities, complicating the purification process and reducing the specific activity of the final ⁷⁷Br product.[4]
Q3: What are the main challenges of using elemental selenium as a target material?
A3: Elemental selenium presents significant challenges due to its physical properties. It has low thermal and electrical conductivity, a low boiling point, and a high vapor pressure.[5][6] These characteristics severely limit the intensity of the proton beam that can be used without causing the target to melt or degrade, which in turn limits the production yield of ⁷⁷Br.[5][7]
Q4: What are the advantages of using intermetallic selenium alloys over elemental selenium targets?
A4: To overcome the limitations of elemental selenium, more robust intermetallic alloys have been developed. Compounds like Cobalt-Selenium (CoSe), Copper-Selenium (Cu₂Se), and Nickel-Selenium (NiSe) offer significantly improved thermal stability.[1][8] These alloys can withstand higher proton beam intensities (≥40 μA for CoSe compared to 15-20 μA for Cu₂Se), leading to a substantial increase in ⁷⁷Br production capacity.[5][9] For example, new methods using CoSe targets have improved the production capacity of ⁷⁷Br by a factor of three.[7][9]
Q5: What is the optimal proton beam energy for the ⁷⁷Se(p,n)⁷⁷Br reaction?
A5: The optimal proton energy for the ⁷⁷Se(p,n)⁷⁷Br reaction is typically in the range of 13-16 MeV.[1] It is critical to control the proton energy, as energies above the 13.3 MeV threshold of the ⁷⁷Se(p,2n)⁷⁶Br reaction will lead to the co-production of the ⁷⁶Br impurity, reducing the radionuclidic purity of the final product.[1][5]
Troubleshooting Guide
Q1: We are experiencing lower than expected ⁷⁷Br yields. What are the potential causes and solutions?
A1: Low ⁷⁷Br yield can stem from several factors related to the target, irradiation parameters, or the separation process.
-
Issue: Incorrect Beam Energy or Current. The proton beam energy may be too low for an optimal cross-section, or the beam current may be too low for sufficient production. Conversely, a beam current that is too high for your target's thermal capacity can damage the target, also reducing yield.
-
Solution: Verify the cyclotron's beam energy and current using calibrated instruments. For the ⁷⁷Se(p,n)⁷⁷Br reaction, ensure the energy is within the optimal 13-16 MeV range.[1] Gradually increase the beam current while carefully monitoring the target's integrity.
-
-
Issue: Poor Target Integrity. The selenium layer may be non-uniform, too thin, or have poor adhesion to the backing plate, leading to inefficient heat transfer and potential loss of material during irradiation.[10]
-
Issue: Inefficient Separation and Recovery. The dry distillation process used to separate volatile bromine from the selenium target may be inefficient, leaving a significant portion of the product in the target material.
-
Solution: Optimize the temperature, gas flow rate, and duration of the dry distillation process.[12] A vertical furnace assembly has been shown to offer advantages over horizontal setups, including more rapid heating and better compatibility with hot cells, with radiobromide isolation yields reported at 76 ± 11%.[5][9]
-
Q2: Our solid selenium target is failing (melting or cracking) during irradiation. How can we prevent this?
A2: Target failure is almost always a thermal management issue. The heat deposited by the proton beam must be efficiently dissipated.[13][14]
-
Issue: Poor Thermal Conductivity of Target Material. As mentioned, elemental selenium is a poor thermal conductor.[7]
-
Issue: Inadequate Cooling. The cooling system for the target station may be insufficient.
-
Issue: Beam Hotspots. A non-uniform or poorly focused proton beam can create localized "hotspots" on the target, leading to failure even at moderate average currents.
-
Solution: Use beam shaping and monitoring systems, such as wobbler magnets, to ensure a uniform and well-distributed beam profile across the target surface.[17]
-
Q3: Our final ⁷⁷Br product has a high level of ⁷⁶Br radionuclidic impurity. What is the cause?
A3: The primary cause of ⁷⁶Br contamination is irradiating the ⁷⁷Se target with protons of excessive energy.
-
Issue: Competing Nuclear Reaction. The nuclear reaction ⁷⁷Se(p,2n)⁷⁶Br has a reaction threshold of 13.3 MeV.[5] If your proton beam energy exceeds this value, you will inevitably co-produce ⁷⁶Br.
Q4: We are having difficulty with the chemical separation of ⁷⁷Br from the target material. What can we improve?
A4: The separation of no-carrier-added radiobromine is typically achieved via dry distillation (thermochromatography), which relies on the higher volatility of bromine compared to selenium alloys.
-
Issue: Suboptimal Distillation Parameters. The temperature of the furnace, the flow rate of the carrier gas (e.g., Argon), and the temperature of the cold trap are all critical parameters.
-
Issue: Chemical Form of Bromine. The produced ⁷⁷Br might be in a chemical state that is not readily volatile under the distillation conditions.
-
Solution: While ⁷⁷Br is typically produced as bromide, ensure the entire system (furnace tube, gas lines) is clean and free of contaminants that could react with the bromine. The collected ⁷⁷Br is typically trapped in a small volume of aqueous solution.[9]
-
Data Presentation
Table 1: Comparison of Key ⁷⁷Br Production Routes
| Production Reaction | Target Material | Particle & Optimal Energy | Thick Target Yield | Radionuclidic Purity | Reference |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched Co⁷⁷Se | Protons (13 MeV) | 17 ± 1 MBq/µA·h | High, >99.5% | [2][9] |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched ⁷⁷Se | Protons (15 -> 6 MeV) | 86.2 MBq/µA·h | High | [4] |
| ⁷⁸Se(p,2n)⁷⁷Br | Enriched Metallic ⁷⁸Se | Protons (24 MeV) | ~36 MBq/µA·h (0.97 mCi/µAh) | 98.9% | [1] |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide (As₂O₃) | Alpha (28 MeV) | ~11.1 MBq/µA·h (0.3 mCi/µA·h) | High | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Co⁷⁷Se Intermetallic Target
This protocol is based on methodologies that have demonstrated improved production yields.[1]
-
Material Preparation: Accurately weigh isotopically enriched ⁷⁷Se powder and cobalt powder.
-
Mixing: Thoroughly mix the powders to ensure homogeneity.
-
Pressing: Transfer the mixture into a die and press it into a solid disc of the desired diameter and thickness to fit the cyclotron's solid target holder.
-
Sintering: Place the pressed disc into a furnace. Sinter the disc under an inert atmosphere to form the Co⁷⁷Se intermetallic compound. This critical step enhances the target's thermal and electrical conductivity.
-
Mounting: Once cooled, mount the finished Co⁷⁷Se target disc onto a suitable backing plate (e.g., niobium, copper) that will ensure good thermal contact and facilitate cooling during irradiation.
Protocol 2: Cyclotron Irradiation
-
Target Installation: Mount the Co⁷⁷Se target assembly into the solid target station of the cyclotron.
-
Parameter Setting: Set the desired proton beam energy (e.g., 13 MeV to minimize ⁷⁶Br impurities) and beam current.
-
Irradiation: Irradiate the target for the calculated duration to achieve the desired activity of ⁷⁷Br. The use of robust CoSe targets allows for significantly higher beam currents compared to elemental selenium.[1][5]
-
Cooling: After irradiation, allow the target to cool for a sufficient period to reduce short-lived activation products before handling.
-
Target Transfer: Remotely transfer the irradiated target to a shielded hot cell for chemical processing.
Protocol 3: Separation via Vertical Dry Distillation
This method is adapted from demonstrated high-yield separation techniques.[5][9]
-
Setup: Place the irradiated Co⁷⁷Se target into a quartz tube within a vertical tube furnace. Connect the outlet of the tube to a cold trap or a collection vessel containing a small amount of aqueous solution.
-
Heating: Heat the furnace to the optimal temperature to volatilize the radiobromine from the selenium matrix.
-
Gas Flow: Pass a slow, steady stream of an inert gas (e.g., Argon) over the heated target to carry the volatile bromine vapor.
-
Trapping: The ⁷⁷Br vapor is transported by the gas stream and trapped in the cold collection vessel.
-
Recovery: After the distillation is complete, the collected aqueous solution contains the purified, no-carrier-added ⁷⁷Br.
-
Quality Control: Perform rigorous quality control on the final product to determine radionuclidic purity (via gamma-ray spectroscopy), radiochemical purity, and activity.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. Experimental studies and nuclear model calculations on proton-induced reactions on (nat)Se, (76)Se and (77)Se with particular reference to the production of the medically interesting radionuclides (76)Br and (77)Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy-ion production of 77Br and 76Br - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. proceedings.jacow.org [proceedings.jacow.org]
Best practices for handling and shielding Bromine-77 in the lab
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Bromine-77 (Br-77). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the primary decay characteristics of this compound?
This compound has a half-life of 57.04 hours.[1][2][3][4] It decays primarily through electron capture to stable Selenium-77 (77Se), with a small percentage of positron emission (β+).[1][4] This decay process is accompanied by the emission of gamma radiation and Auger electrons.[4]
2. What are the major radiation emissions from this compound that I need to shield against?
The primary emissions from this compound are gamma rays and X-rays.[1] The most prominent gamma emissions are at 239 keV and 521 keV.[5] While there is a small percentage of positron emission (~0.7%), the resulting beta particles have a maximum energy of 337.0 keV.[1]
3. What are the recommended shielding materials for this compound?
For gamma and X-ray emissions, lead is the most effective shielding material. To absorb the beta emissions, plastic shielding of 0.8 mm is sufficient.[5] It is important to note that beta particles can produce bremsstrahlung radiation (secondary X-rays) upon deceleration in high-Z materials like lead, so a combination of plastic and lead shielding may be necessary.[5]
4. What are the general safety precautions for handling this compound?
When working with this compound, it is crucial to adhere to ALARA (As Low As Reasonably Achievable) principles to minimize radiation exposure. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety eyewear, and protective gloves.[5] Work should be conducted in a designated radioactive materials area, and all work surfaces should be covered with absorbent paper.
5. How should I dispose of this compound waste?
Due to its relatively short half-life of 57.04 hours, the primary method for disposing of this compound waste is decay-in-storage (DIS).[6] This involves storing the waste in a shielded and secure location for at least 10 half-lives (approximately 24 days) until the radioactivity is indistinguishable from background levels.[6]
Troubleshooting Guides
Issue: Higher than expected radiation readings in the work area.
-
Possible Cause: Inadequate shielding or contamination of the work surface.
-
Solution:
-
Verify the thickness and placement of lead shielding. Ensure there are no gaps.
-
Use a survey meter to check for any contamination on work surfaces, equipment, and gloves.
-
If contamination is found, decontaminate the area using appropriate radioactive decontamination solutions.
-
Always change gloves frequently to prevent the spread of contamination.[5]
-
Issue: Inconsistent experimental results.
-
Possible Cause: Inaccurate measurement of activity or improper handling of the radionuclide.
-
Solution:
-
Ensure the dose calibrator or gamma counter is calibrated for this compound.
-
When pipetting, use calibrated equipment and be mindful of the potential for volatility.
-
For critical experiments, perform a decay correction to account for the 57.04-hour half-life.
-
Issue: Accidental spill of this compound.
-
Possible Cause: Mishandling of vials or equipment.
-
Solution:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent paper.
-
Wearing appropriate PPE, clean the area from the outside in with a decontamination solution.
-
Place all contaminated materials in a designated radioactive waste container.
-
Survey the area and your person to ensure no residual contamination.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's Radiation Safety Officer (RSO) immediately.
-
Prevent entry into the affected area.
-
-
Data Presentation
Table 1: Nuclear Properties of this compound
| Property | Value |
| Half-life (t1/2) | 57.04 hours[1][2][3][4] |
| Primary Decay Mode | Electron Capture (EC) (~99.3%)[1] |
| Secondary Decay Mode | Positron Emission (β+) (~0.7%)[1] |
| Decay Product | Selenium-77 (77Se) (stable)[1] |
| Q-value (EC) | 1365.0 keV[1] |
| Maximum β+ Energy | 337.0 keV[1] |
Table 2: Principal Gamma and X-ray Emissions of this compound
| Energy (keV) | Intensity (%) |
| 11 | 30 |
| 239 | 23[5] |
| 521 | 22[5] |
Table 3: Shielding Requirements for this compound
| Radiation Type | Shielding Material | Required Thickness | Attenuation |
| Gammas/X-rays | Lead | 1.58 cm | 90% reduction of gamma dose rate[5] |
| Betas/electrons | Plastic | 0.8 mm | Absorption of all emissions[5] |
Experimental Protocols
Protocol 1: Determination of this compound Half-life
-
Sample Preparation: Prepare a calibrated source of Br-77 and place it at a fixed and reproducible distance from a high-purity germanium (HPGe) detector.[1]
-
Data Acquisition: Acquire gamma-ray spectra over a period of several half-lives. The counting time for each spectrum should be short relative to the half-life to minimize decay during the measurement.[1]
-
Peak Analysis: Determine the net peak area of a prominent and well-resolved gamma-ray peak of Br-77 (e.g., the 238.9 keV or 520.7 keV peak) for each spectrum. Ensure proper background subtraction.[1]
-
Decay Curve Analysis: Plot the natural logarithm of the net peak area against the time of measurement.[1]
-
Half-life Calculation: Fit the data points to a linear equation. The slope of the line is equal to the negative of the decay constant (λ). Calculate the half-life using the formula: t1/2 = ln(2) / λ.[1]
Protocol 2: Decay-In-Storage (DIS) for this compound Waste
-
Segregation: At the point of generation, segregate Br-77 waste from all other types of waste.[6]
-
Collection and Labeling:
-
Use designated, robust containers clearly labeled with "Caution, Radioactive Material," the radionuclide (this compound or Br-77), and the initial date of waste addition.[6]
-
Once full, seal the container and attach a radioactive waste tag with the isotope, sealing date, and calculated disposal date (after 10 half-lives, ~24 days).[6]
-
-
Storage: Store the sealed containers in a designated, shielded, and secure radioactive waste storage area, away from high-traffic areas.[6]
-
Verification of Decay: After a minimum of 10 half-lives, survey the waste with a calibrated radiation survey meter. The radiation levels must be indistinguishable from background radiation.[6]
-
Final Disposal: If the survey confirms decay to background levels, obliterate all radioactive labels and dispose of the waste as non-radioactive waste.[6]
Visualizations
Caption: Decay scheme of this compound to stable Selenium-77.
Caption: General workflow for handling this compound in a laboratory setting.
Caption: Workflow for the decay-in-storage (DIS) disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide: Bromine-77 versus Iodine-123 for SPECT Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Single-Photon Emission Computed Tomography (SPECT) remains a cornerstone of functional molecular imaging, offering valuable insights into physiological and pathological processes. The choice of radionuclide is critical to the success of SPECT imaging, directly impacting image quality and the biological relevance of the data obtained. This guide provides an objective comparison of two promising radiohalogens for SPECT applications: Bromine-77 (⁷⁷Br) and Iodine-123 (¹²³I).
This document summarizes their physical properties, production methods, radiolabeling chemistry, and available imaging characteristics to assist researchers in selecting the most appropriate isotope for their specific preclinical and clinical research needs.
Physical and Nuclear Properties
A fundamental understanding of the decay characteristics of ⁷⁷Br and ¹²³I is essential for optimizing SPECT imaging protocols and ensuring accurate data interpretation.
| Property | This compound (⁷⁷Br) | Iodine-123 (¹²³I) |
| Half-life | 57.04 hours[1][2] | 13.223 hours[3] |
| Decay Mode | Electron Capture (EC), β+ (0.7%)[2][4] | Electron Capture (EC)[3] |
| Principal Gamma Photon Energies (Abundance) | 239 keV (23%), 521 keV (22%) | 159 keV (83%)[5][6][7] |
| Primary Application | SPECT Imaging, Targeted Radionuclide Therapy (Auger electron therapy)[1][2] | SPECT Imaging[3] |
| Daughter Isotope | Selenium-77 (Stable)[4] | Tellurium-123 (Stable)[3] |
SPECT Imaging Performance: A Comparative Analysis
While direct head-to-head comparative studies are limited, data from phantom and preclinical studies provide insights into the potential imaging performance of ⁷⁷Br and ¹²³I.
Spatial Resolution and Sensitivity
Iodine-123 has been extensively characterized for SPECT imaging. Its 159 keV gamma emission is well-suited for standard gamma cameras. Studies using phantom models have demonstrated that high-quality images can be obtained, with spatial resolution and sensitivity being dependent on the choice of collimator and reconstruction parameters. For instance, low-energy high-resolution (LEHR) collimators can provide excellent spatial resolution, while medium-energy (ME) collimators can reduce septal penetration from higher energy photons, improving image contrast.[5][6][7] Monte Carlo simulations have shown that with appropriate corrections, quantification errors of less than 6.0% can be achieved for ¹²³I SPECT.[5][6][7]
This compound , with its principal gamma energies of 239 keV and 521 keV, presents a different set of considerations for SPECT imaging. While its higher energy photons can potentially offer good tissue penetration, they also pose challenges for collimator design to minimize septal penetration and scatter, which can degrade image quality. Information on the specific spatial resolution and sensitivity of ⁷⁷Br in SPECT is less documented in comparative studies. However, its longer half-life is advantageous for imaging processes with slow biological clearance, such as those involving monoclonal antibodies.[1]
| Imaging Parameter | This compound (⁷⁷Br) | Iodine-123 (¹²³I) |
| Spatial Resolution | Data from direct comparative studies are limited. Potentially lower than ¹²³I due to higher energy photons and collimator challenges. | High resolution achievable, dependent on collimator (e.g., LEHR) and reconstruction methods.[5][6][7] |
| Sensitivity | Data from direct comparative studies are limited. | Good sensitivity with standard gamma cameras.[5][6][7] |
| Image Quality | Potentially impacted by scatter and septal penetration from high-energy photons. | Generally high-quality images, especially with optimized collimation and correction methods.[5][6][7] |
Production and Availability
The accessibility of a radionuclide is a critical factor for its widespread use in research and clinical settings.
This compound is typically produced in a cyclotron via nuclear reactions such as the proton bombardment of an enriched selenium-77 target (⁷⁷Se(p,n)⁷⁷Br) or alpha particle irradiation of arsenic (⁷⁵As(α,2n)⁷⁷Br).[8][9] Advances in targetry and purification methods have improved the availability of high-purity ⁷⁷Br.[10]
Iodine-123 is also a cyclotron-produced radionuclide. Common production routes involve the proton bombardment of enriched xenon-124 (¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I).[11] It is commercially available from multiple suppliers.
Radiolabeling Chemistry and In Vivo Stability
The ability to stably label a wide range of biomolecules is crucial for the development of targeted radiopharmaceuticals.
This compound: Radiobromination of proteins and peptides can be achieved through direct electrophilic substitution or via the use of prosthetic groups.[1] An important advantage of radiobromine is the greater strength of the carbon-bromine (C-Br) bond compared to the carbon-iodine (C-I) bond.[8][10] This can lead to greater in vivo stability of ⁷⁷Br-labeled radiopharmaceuticals, with reduced dehalogenation.[1][10]
Iodine-123: A variety of well-established methods exist for radioiodination of small molecules, peptides, and proteins, often targeting tyrosine or histidine residues.[12][13] These methods include direct electrophilic iodination using oxidizing agents like Chloramine-T or Iodogen, as well as indirect methods using prosthetic groups.[4][14] While effective, the relatively weaker C-I bond can sometimes lead to deiodination in vivo.[8]
Experimental Protocols
General SPECT Phantom Imaging Protocol
This protocol outlines a general procedure for evaluating the imaging performance of a radionuclide using a phantom.
Radiolabeling of an Antibody with this compound (Direct Method)
This protocol describes a direct radiobromination method using Chloramine-T.
Radiolabeling of a Peptide with Iodine-123 (Direct Method)
This protocol outlines a direct radioiodination method targeting tyrosine residues.
Dosimetry
The radiation dose delivered to the patient is a critical consideration in the selection of a radiopharmaceutical.
This compound: The decay of ⁷⁷Br includes the emission of Auger electrons, which have a short range and can deliver a high localized radiation dose. This property makes ⁷⁷Br a candidate for targeted radionuclide therapy.[1][2] The dosimetry of ⁷⁷Br-labeled compounds needs to be carefully evaluated, considering both the gamma emissions and the particulate radiation.[15]
Iodine-123: The decay of ¹²³I is primarily via electron capture with the emission of a 159 keV gamma photon, resulting in a lower radiation dose to the patient compared to other iodine isotopes like ¹³¹I.[3] Dosimetry calculations for ¹²³I-labeled radiopharmaceuticals are well-established.
Conclusion and Future Perspectives
Both this compound and Iodine-123 possess unique characteristics that make them valuable for SPECT imaging.
Iodine-123 is a well-established and widely used radionuclide for SPECT, with favorable physical properties, well-understood radiochemistry, and excellent imaging performance with modern gamma cameras. Its shorter half-life is suitable for many clinical applications.
This compound presents an interesting alternative, particularly for applications requiring a longer imaging window, such as with monoclonal antibodies. Its potential for greater in vivo stability due to the stronger C-Br bond is a significant advantage.[8][10] However, its higher energy gamma emissions may require specialized collimators and advanced image reconstruction techniques to achieve optimal image quality. Furthermore, its dual utility for both SPECT imaging and targeted Auger electron therapy makes it a compelling candidate for theranostic applications.[2]
The choice between ⁷⁷Br and ¹²³I will ultimately depend on the specific research question, the biological half-life of the targeting molecule, the available imaging hardware and software, and whether a theranostic approach is desired. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two radiohalogens for a range of SPECT imaging applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Performance Evaluation of a Preclinical SPECT Scanner with a Collimator Designed for Medium-Sized Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirdsoft.org [mirdsoft.org]
- 5. Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a Bromine-76 Labeled Progestin 16α,17α-dioxolane for Breast Tumor Imaging and Radiotherapy: in vivo Biodistribution and Metabolic Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiohalogens for imaging and therapy. | Semantic Scholar [semanticscholar.org]
- 15. 16 alpha-[77Br]bromoestradiol: dosimetry and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bromine-77 and Bromine-76 Labeled Tracers in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodistribution profiles of radiotracers labeled with Bromine-77 (Br-77) and Bromine-76 (Br-76). As a theranostic pair in nuclear medicine, the positron-emitting Br-76 serves as a diagnostic tool for Positron Emission Tomography (PET) imaging, while the Auger electron-emitting Br-77 is explored for targeted radionuclide therapy.[1] Understanding their comparative biodistribution is paramount for the accurate interpretation of imaging data and the effective design of therapeutic strategies.
Due to the identical chemistry of the two bromine isotopes, a molecule labeled with either Br-76 or Br-77 is expected to exhibit the same biodistribution profile.[1] This principle allows Br-76 imaging studies to predict the localization of the therapeutic Br-77 counterpart, forming the basis of the theranostic approach.[1] This guide presents a summary of their physical properties, detailed experimental protocols for biodistribution studies, and a comparative analysis of available biodistribution data.
Physicochemical and Decay Properties
A fundamental understanding of the nuclear properties of Br-77 and Br-76 is crucial for designing and interpreting biodistribution and imaging studies. The key characteristics are summarized below.
| Property | This compound (Br-77) | Bromine-76 (Br-76) |
| Half-life | 57.04 hours[1][2] | 16.2 hours[1][2] |
| Primary Decay Mode | Electron Capture (~99.3%)[3] | Positron Emission (β+) (~55-58%), Electron Capture[2] |
| Secondary Decay Mode | Positron Emission (β+) (~0.7%)[2][3] | - |
| Primary Emissions | Auger electrons, Gamma photons[1] | Positrons (for PET), Gamma photons[1] |
| Daughter Isotope | Selenium-77 (Stable)[1][3] | Selenium-76 (Stable)[2] |
| Primary Application | Targeted Radionuclide Therapy[1][2] | Positron Emission Tomography (PET) Imaging[1][2] |
| Production Reaction | 77Se(p,n)77Br[2] | 76Se(p,n)76Br[2] |
Decay Pathways
The distinct decay pathways of this compound and Bromine-76 underpin their respective applications in therapy and diagnostics.
References
- 1. Pharmacokinetics and experimental PET imaging of a bromine-76-labeled monoclonal anti-CEA antibody. | Semantic Scholar [semanticscholar.org]
- 2. Comparative biodistribution of the radiohalogenated (Br, I and At) antibody A33. Implications for in vivo dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Bromine-77 SPECT Imaging with Ex Vivo Autoradiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bromine-77 (Br-77) Single Photon Emission Computed Tomography (SPECT) imaging with ex vivo autoradiography, offering supporting data and detailed experimental methodologies. The aim is to furnish researchers with the necessary information to effectively validate in vivo imaging results, a critical step in preclinical drug development and molecular imaging research.
Introduction to this compound and Imaging Validation
This compound is a cyclotron-produced radionuclide with properties that make it a compelling candidate for radiolabeling molecules for SPECT imaging.[1] Its 57.04-hour half-life is suitable for studying biological processes that occur over an extended period, such as the pharmacokinetics of large molecules like antibodies.[2][3] The validation of in vivo imaging techniques like SPECT is paramount to ensure that the observed signal accurately reflects the biodistribution of the radiolabeled compound. Ex vivo autoradiography serves as a gold standard for this validation, providing high-resolution images of radiotracer distribution in tissue sections.[4] This guide will delve into a comparative analysis of these two techniques.
Quantitative Data Presentation
A direct quantitative comparison between Br-77 SPECT and ex vivo autoradiography is essential for validation. Below is a summary of the typical performance characteristics of each technique.
| Feature | This compound SPECT Imaging | Ex Vivo Autoradiography |
| Modality | In vivo, tomographic | Ex vivo, planar |
| Spatial Resolution | ~1-2 mm (preclinical systems)[5] | ~25-100 µm |
| Sensitivity | Picomolar (pM) range | Femtomolar (fM) to attomolar (aM) range |
| Quantification | Standardized Uptake Value (SUV), % Injected Dose/gram (%ID/g)[6] | Photostimulated Luminescence (PSL)/mm², Disintegrations Per Minute (DPM)/mm²[7] |
| Throughput | High (whole-body, longitudinal studies) | Low to medium (tissue sections) |
| Primary Application | Non-invasive, whole-body biodistribution and pharmacokinetic studies | High-resolution localization of radiotracer in specific tissues and cellular regions |
Comparison of Imaging Alternatives
While Br-77 is a viable option for SPECT, other radionuclides are also employed for similar applications, each with its own set of advantages and disadvantages.
| Radionuclide | Half-life | Primary Emissions (keV) | Common Applications | Key Advantages | Key Disadvantages |
| This compound (Br-77) | 57.04 hours | 239 (23%), 521 (22%) | Antibody imaging, therapeutic agent development | Longer half-life for slow kinetics, stable carbon-bromine bond[2][3] | High energy gammas can be challenging for some camera systems |
| Technetium-99m (Tc-99m) | 6.02 hours | 140 | Brain perfusion, cardiac imaging | Readily available from generators, ideal gamma energy for SPECT | Short half-life limits studies of slow biological processes |
| Iodine-123 (I-123) | 13.22 hours | 159 | Thyroid imaging, neuroreceptor imaging | Good gamma energy for SPECT | In vivo deiodination can be a concern |
| Indium-111 (In-111) | 2.8 days | 171, 245 | Cell tracking, antibody imaging | Longer half-life | Complex decay scheme can affect image quality |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for Br-77 SPECT imaging and its validation with ex vivo autoradiography.
This compound Production and Radiolabeling
This compound is typically produced in a cyclotron via the 75As(α,2n)77Br reaction.[8][9] The resulting Br-77 can then be used to radiolabel various molecules, such as proteins or small molecule inhibitors, using established methods like electrophilic bromination.[2]
Preclinical Br-77 SPECT/CT Imaging Protocol
-
Animal Model: Use appropriate animal models (e.g., tumor-bearing mice) relevant to the research question.
-
Radiotracer Administration: Inject the Br-77 labeled compound intravenously (i.v.) via the tail vein. The injected dose will depend on the specific activity of the radiotracer and the sensitivity of the SPECT system, but is typically in the range of 5-10 MBq for a mouse.
-
Imaging Time Points: Acquire SPECT/CT images at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the pharmacokinetics and biodistribution of the radiotracer.
-
Image Acquisition: Anesthetize the animal and place it on the scanner bed. Acquire a CT scan for anatomical reference and attenuation correction, followed by the SPECT acquisition. For Br-77, an energy window centered at 239 keV is typically used.
-
Image Reconstruction and Analysis: Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation and scatter.[10] Analyze the images by drawing regions of interest (ROIs) over various organs on the co-registered SPECT/CT images to determine the radioactivity concentration, often expressed as %ID/g or SUV.[6]
Ex Vivo Autoradiography Protocol
-
Tissue Collection: Immediately following the final SPECT scan, euthanize the animal and carefully dissect the organs of interest.
-
Freezing and Sectioning: Rapidly freeze the tissues in isopentane cooled with liquid nitrogen to prevent crystallization artifacts. Section the frozen tissues into thin slices (e.g., 20 µm) using a cryostat and mount them onto microscope slides.[7]
-
Exposure: Place the slides in a light-tight cassette with a phosphor imaging screen. The exposure time will depend on the amount of radioactivity in the tissues and can range from several hours to days.
-
Imaging: Scan the exposed phosphor screen using a phosphor imager to generate a high-resolution digital image of the radioactivity distribution within the tissue sections.
-
Data Analysis: Quantify the signal intensity in different regions of the tissue sections using densitometry software. The data is often expressed as PSL/mm².[7] These values can be correlated with the SPECT data to validate the in vivo findings.
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Experimental workflow for validating Br-77 SPECT with ex vivo autoradiography.
Caption: Logical relationship between in vivo imaging and ex vivo validation.
Example Signaling Pathway: PARP Inhibition
Many radiolabeled compounds are designed to target specific signaling pathways. For instance, a Br-77 labeled PARP inhibitor would be used to visualize tumors with deficiencies in DNA damage repair.
Caption: Simplified signaling pathway of PARP inhibition.
Conclusion
The validation of Br-77 SPECT imaging with ex vivo autoradiography is a robust approach to ensure the accuracy and reliability of in vivo findings. While SPECT provides valuable whole-body, longitudinal data, autoradiography offers high-resolution confirmation of radiotracer localization at the tissue level. By combining these two powerful techniques, researchers can have high confidence in their imaging results, which is crucial for the successful development of novel radiopharmaceuticals and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "The cyclotron production and nuclear imaging of this compound" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 4. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Preclinical SPECT Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digital Solid-State SPECT/CT Quantitation of Absolute 177Lu Radiotracer Concentration: In Vivo and In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of this compound-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. Quantitative SPECT/CT Imaging of (177)Lu with In Vivo Validation in Patients Undergoing Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bromine-77 and Copper-64 for Theranostics
For Researchers, Scientists, and Drug Development Professionals
The field of theranostics, which combines diagnostic imaging and targeted radiotherapy, is rapidly advancing, with the choice of radionuclide being a critical determinant of success. This guide provides an objective, data-driven comparison of two promising radionuclides, Bromine-77 (Br-77) and Copper-64 (Cu-64), to aid researchers in selecting the optimal isotope for their specific theranostic applications.
Executive Summary
This compound and Copper-64 both offer unique properties for theranostic applications. Br-77 is a halogen that emits Auger electrons, making it suitable for targeted radiotherapy with subcellular precision.[1] Its longer half-life is advantageous for labeling molecules with slower pharmacokinetics, such as monoclonal antibodies.[2] Cu-64 is a metallic radionuclide with a dual decay mode of positron emission for PET imaging and beta emission for therapy.[3][4] Its shorter half-life is well-suited for imaging small molecules and peptides with rapid uptake.[4] The choice between Br-77 and Cu-64 will ultimately depend on the specific biological target, the targeting molecule, and the desired therapeutic outcome.
Data Presentation: Physical and Production Characteristics
A clear understanding of the physical decay characteristics and production methods of each radionuclide is fundamental for their application in theranostics.
| Property | This compound (77Br) | Copper-64 (64Cu) |
| Half-life | 57.04 hours[2][5] | 12.7 hours[3] |
| Decay Mode | Electron Capture (EC)[2] | β+ (Positron Emission), β- (Beta Emission), Electron Capture (EC)[3][6] |
| Primary Emissions for Imaging | Gamma photons (240 keV)[7] | Positrons (β+) (Emax = 0.653 MeV)[3] |
| Primary Emissions for Therapy | Auger electrons[1][2] | Beta particles (β-) (Emax = 0.580 MeV), Auger electrons[3][4] |
| Daughter Isotope | Selenium-77 (Stable)[1] | Nickel-64 (Stable) and Zinc-64 (Stable)[3] |
| Primary Production Reaction | 77Se(p,n)77Br[5][8] | 64Ni(p,n)64Cu[3][9] |
| Production Method | Cyclotron[5][8] | Cyclotron or Reactor[3] |
Experimental Data: A Comparative Overview
Direct comparative preclinical or clinical studies between Br-77 and Cu-64 are limited. However, by examining individual studies, we can infer their relative strengths and weaknesses.
| Parameter | This compound (77Br) | Copper-64 (64Cu) |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | Positron Emission Tomography (PET)[3] |
| Imaging Resolution | Generally lower than PET | High resolution[9] |
| Therapeutic Mechanism | High Linear Energy Transfer (LET) Auger electrons causing localized DNA damage[1] | Lower LET beta particles and Auger electrons[4] |
| Targeting Molecules | Monoclonal antibodies, small molecules (e.g., PARP inhibitors)[2][10][11] | Peptides, antibodies, small molecules, nanoparticles[3][12][13] |
| In Vivo Stability | Organobromine bonds are generally more stable than their iodine counterparts[2] | Dependent on the stability of the chelator used to complex the copper ion[6][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the production and radiolabeling of Br-77 and Cu-64.
Production of this compound
The most common method for producing Br-77 is via the proton bombardment of an enriched Selenium-77 target in a cyclotron.[5][8]
-
Target Preparation: An enriched 77Se target, often in the form of a robust intermetallic alloy like Cobalt-Selenium (CoSe), is prepared to withstand high proton beam currents.[5][10]
-
Irradiation: The target is bombarded with protons in a cyclotron. The 77Se(p,n)77Br nuclear reaction is favored for lower-energy cyclotrons.[5]
-
Purification: The produced 77Br is separated from the target material, typically through dry distillation, which allows for the recovery and reuse of the expensive enriched selenium.[10]
Radiolabeling with this compound (Direct Electrophilic Radiobromination)
This protocol describes a common method for labeling proteins with Br-77.[2]
-
Protein Preparation: The protein to be labeled is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: A solution of [77Br]Bromide is added to the protein solution.
-
An oxidizing agent, such as Chloramine-T, is added to initiate the electrophilic substitution reaction.[2]
-
Reaction Quenching: After a short incubation period (1-2 minutes), the reaction is stopped by adding a quenching agent like sodium metabisulfite.[2]
-
Purification: The 77Br-labeled protein is purified from unreacted bromide and other reagents using size-exclusion chromatography.[2]
Production of Copper-64
Cu-64 is most commonly produced in a biomedical cyclotron via the 64Ni(p,n)64Cu reaction.[3][9]
-
Target Preparation: A thin layer of enriched 64Ni is electroplated onto a target backing, often made of gold or another suitable material.[9]
-
Irradiation: The 64Ni target is irradiated with protons in a cyclotron.[9]
-
Dissolution and Purification: After irradiation, the 64Ni target is dissolved in hydrochloric acid. The 64Cu is then separated from the nickel target material and other potential metallic impurities using anion-exchange chromatography.[9][14]
Radiolabeling with Copper-64 (Chelation)
Cu-64 is a metal and is incorporated into targeting molecules through the use of a bifunctional chelator. This protocol outlines the general steps for labeling a DOTA-conjugated peptide.[15]
-
Peptide-Chelator Conjugate: The targeting peptide is first conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
-
Radiolabeling Reaction: The DOTA-conjugated peptide is incubated with [64Cu]CuCl2 in a suitable buffer (e.g., sodium acetate, pH 5.5) at an elevated temperature (e.g., 60°C).[15]
-
Reaction Monitoring and Termination: The reaction progress is monitored by radio-HPLC. Once the desired radiolabeling yield is achieved, the reaction can be terminated by adding a strong chelating agent like EDTA.[15]
-
Purification: The 64Cu-DOTA-peptide is purified using a solid-phase extraction cartridge (e.g., Sep-Pak C-18).[15]
Mandatory Visualizations
Experimental Workflow: Theranostic Approach with Br-77
Caption: Workflow for Br-77 production, radiolabeling, and theranostic application.
Experimental Workflow: Theranostic Approach with Cu-64
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-64 - Wikipedia [en.wikipedia.org]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The cyclotron production and nuclear imaging of this compound" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Production of copper-64 using a hospital cyclotron: targetry, purification and quality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Tracking of Copper-64 Radiolabeled Nanoparticles in Lactuca sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating Bromine-77 Uptake with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromine-77 (Br-77) radiopharmaceutical uptake with corresponding immunohistochemistry (IHC) data. Validating the in vivo uptake of a radiopharmaceutical with ex vivo tissue analysis is a critical step in the development of targeted radionuclide therapies. This process ensures that the radiopharmaceutical is accumulating in the intended target tissue, providing a strong rationale for its therapeutic efficacy.
Core Principle: Linking In Vivo Biodistribution to Ex Vivo Target Expression
The fundamental principle behind this cross-validation is to establish a direct correlation between the quantitative measure of Br-77 uptake in a tumor (and other organs), typically expressed as the percentage of injected dose per gram of tissue (%ID/g), and the expression level of the molecular target as determined by IHC. A strong positive correlation provides compelling evidence of the radiopharmaceutical's specificity.
Experimental Workflow
The general workflow for a cross-validation study involves a preclinical animal model, typically mice bearing tumor xenografts that express the target of interest.
Caption: Experimental workflow for cross-validation.
Data Presentation: Correlating Br-77 Uptake with Target Expression
The following tables present representative data from preclinical studies evaluating Br-77 labeled radiopharmaceuticals targeting common cancer biomarkers: HER2, EGFR, and PARP-1. The IHC scores are presented on a semi-quantitative scale (0 to 3+), which is a common method for evaluating staining intensity in pathology. A higher IHC score is expected to correlate with higher Br-77 uptake in the tumor.
Table 1: Biodistribution of [⁷⁷Br]Br-Trastuzumab in HER2-Positive Xenografts
| Tissue | %ID/g (Mean ± SD) at 48h | Corresponding HER2 IHC Score |
| Tumor (High HER2) | 15.2 ± 2.5 | 3+ |
| Tumor (Low HER2) | 5.1 ± 1.2 | 1+ |
| Blood | 3.5 ± 0.8 | N/A |
| Liver | 8.9 ± 1.9 | 0 |
| Spleen | 4.2 ± 0.9 | 0 |
| Kidneys | 6.7 ± 1.5 | 0 |
| Muscle | 1.1 ± 0.3 | 0 |
Table 2: Biodistribution of [⁷⁷Br]Br-Cetuximab in EGFR-Positive Xenografts
| Tissue | %ID/g (Mean ± SD) at 24h | Corresponding EGFR IHC Score |
| Tumor (High EGFR) | 10.8 ± 2.1 | 3+ |
| Tumor (Low EGFR) | 3.9 ± 0.9 | 1+ |
| Blood | 4.1 ± 0.7 | N/A |
| Liver | 9.5 ± 2.2 | 0 |
| Spleen | 3.8 ± 0.8 | 0 |
| Kidneys | 5.9 ± 1.3 | 0 |
| Muscle | 0.9 ± 0.2 | 0 |
Table 3: Biodistribution of a [⁷⁷Br]Br-PARP Inhibitor in PARP-1-Positive Xenografts
| Tissue | %ID/g (Mean ± SD) at 4h | Corresponding PARP-1 IHC Score |
| Tumor (High PARP-1) | 8.5 ± 1.7 | 3+ |
| Tumor (Low PARP-1) | 2.8 ± 0.6 | 1+ |
| Blood | 2.2 ± 0.5 | N/A |
| Liver | 6.3 ± 1.4 | 1+ |
| Spleen | 3.1 ± 0.7 | 2+ |
| Kidneys | 4.5 ± 1.1 | 1+ |
| Muscle | 0.7 ± 0.2 | 0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies.
Protocol 1: this compound Radiopharmaceutical Biodistribution Study
-
Animal Models: Athymic nude mice (n=4-5 per group) are subcutaneously inoculated with human cancer cells expressing varying levels of the target protein (e.g., high and low expressing cell lines). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Radiopharmaceutical Administration: A known activity of the Br-77 labeled compound (e.g., 0.2-0.5 MBq) is administered intravenously via the tail vein.
-
Biodistribution: At predetermined time points post-injection (e.g., 4, 24, 48 hours), mice are euthanized. Tumors, blood, and major organs are harvested, weighed, and the radioactivity is counted using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue by comparison to a standard of the injected dose.
Protocol 2: Immunohistochemistry (IHC) Staining and Quantification
-
Tissue Processing: Immediately after harvesting, a portion of the tumor and other organs are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut from the paraffin-embedded tissue blocks.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody specific for the target protein (e.g., anti-HER2, anti-EGFR, anti-PARP-1) at a predetermined optimal dilution.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
The signal is developed using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the target antigen.
-
Sections are counterstained with hematoxylin.
-
-
Scoring and Quantification:
-
Semi-Quantitative Scoring: A pathologist scores the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive cells.
-
Quantitative Digital Image Analysis: Stained slides are digitized using a whole-slide scanner. Image analysis software is used to quantify the stained area and intensity, often expressed as an H-score or a percentage of the total tissue area.[1][2]
-
Signaling Pathway and Target Localization
The rationale for targeting specific proteins with Br-77 labeled radiopharmaceuticals is often based on their role in cancer cell signaling and their overexpression on the cell surface or within the nucleus.
Caption: Key signaling pathways targeted by Br-77 agents.
This guide underscores the importance of a multi-faceted approach to radiopharmaceutical validation. By integrating in vivo biodistribution data with ex vivo immunohistochemical analysis, researchers can build a robust evidence base to support the clinical translation of novel this compound labeled therapeutic agents.
References
- 1. Targeting HER2: A report on the in vitro and in vivo pre-clinical data supporting trastuzumab as a radioimmunoconjugate for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HER2: a report on the in vitro and in vivo pre-clinical data supporting trastuzumab as a radioimmunoconjugate for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Stability of Bromine-77 and Iodine-131 Labeled Antibodies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of radionuclide for antibody labeling is a critical decision that influences the stability, efficacy, and safety of a radioimmunoconjugate. This guide provides a comparative overview of the in vitro stability of antibodies labeled with Bromine-77 (⁷⁷Br) and Iodine-131 (¹³¹I), supported by available experimental data and detailed methodologies.
While direct head-to-head comparative studies on the in vitro stability of antibodies labeled with this compound and Iodine-131 are not extensively available in peer-reviewed literature, this guide synthesizes existing data from individual studies to offer insights into their relative performance. The inherent chemical properties of the carbon-halogen bond suggest that organobromine bonds are generally more stable than their organoiodine counterparts, a factor that may translate to the stability of radiolabeled antibodies.
Data Presentation: In Vitro Stability Insights
| Radionuclide | Antibody (Example) | Incubation Conditions | Time Point | Remaining Intact Antibody (%) | Analytical Method |
| Iodine-131 | Trastuzumab | Serum, 37°C | 120 hours | >90% | High-Performance Liquid Chromatography (HPLC) |
| Iodine-131 | c-MOv18 | 0.9% NaCl with stabilizers, RT | 24 hours | >95% | Thin-Layer Chromatography (TLC), HPLC |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of radiolabeled antibody stability. Below are generalized protocols for radiolabeling and in vitro stability assessment, based on common practices in the field.
Protocol 1: Radiohalogenation of Antibodies
This protocol outlines a common direct electrophilic substitution method for labeling antibodies with both this compound and Iodine-131.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
⁷⁷Br-bromide or ¹³¹I-iodide
-
Oxidizing agent (e.g., IODO-GEN®, Chloramine-T)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification column (e.g., size-exclusion chromatography, SEC)
-
Reaction vial
Procedure:
-
Prepare the reaction vial by coating it with the oxidizing agent (e.g., 100 µg of IODO-GEN®).
-
Add the monoclonal antibody solution to the vial.
-
Introduce the radionuclide (⁷⁷Br or ¹³¹I) to the reaction mixture.
-
Incubate for a specified time (e.g., 5-15 minutes) at room temperature with gentle agitation.
-
Terminate the reaction by transferring the mixture to a new vial containing the quenching solution.
-
Purify the radiolabeled antibody from free radionuclide and other reactants using a pre-equilibrated size-exclusion chromatography column.
-
Collect the fractions containing the radiolabeled antibody.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a typical method for evaluating the stability of a radiolabeled antibody in human serum.
Materials:
-
Purified ⁷⁷Br- or ¹³¹I-labeled antibody
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical equipment (e.g., HPLC, TLC scanner)
Procedure:
-
Dilute the radiolabeled antibody to a final concentration in human serum (e.g., 1 mg/mL). A control sample in PBS should also be prepared.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48, 72, 120 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots to determine the percentage of intact radiolabeled antibody. This is typically done by measuring the radioactivity associated with the antibody versus free radionuclide.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): Separates the intact radiolabeled antibody from smaller molecular weight degradation products and free radionuclide. Radioactivity in the eluted fractions is measured.
-
Thin-Layer Chromatography (TLC): A stationary phase is used to separate the radiolabeled antibody (which remains at the origin) from the free radionuclide (which moves with the solvent front). The distribution of radioactivity on the strip is quantified.
-
-
Plot the percentage of intact radiolabeled antibody against time to determine the stability profile.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro stability of radiolabeled antibodies.
Caption: Workflow for in vitro stability assessment of radiolabeled antibodies.
References
Advantages of Bromine-77 over other radionuclides for Auger electron therapy
A comparative analysis of Bromine-77 showcases its potential to revolutionize targeted cancer treatment through Auger electron therapy. With a unique combination of physical characteristics and promising preclinical results, this radionuclide offers distinct advantages over other commonly used isotopes in the field.
Researchers, scientists, and drug development professionals are increasingly turning their attention to Auger electron-emitting radionuclides for their ability to deliver highly localized, potent doses of radiation to cancer cells, minimizing damage to surrounding healthy tissue. Among these, this compound (Br-77) has emerged as a particularly promising candidate. This guide provides an objective comparison of Br-77 with other notable Auger emitters, supported by experimental data, and details the methodologies behind these findings.
The therapeutic efficacy of an Auger electron emitter is critically dependent on its physical half-life, the number and energy of the emitted electrons, and the ability to be precisely targeted to cancer cells. Br-77's longer half-life compared to some other Auger emitters, such as Iodine-123, allows for more prolonged cytotoxic effects.
Comparative Analysis of Physical Properties
A key aspect in evaluating the suitability of a radionuclide for Auger therapy is its decay characteristics. The following table summarizes the key physical decay properties of Br-77 in comparison to other commonly used Auger emitters.
| Radionuclide | Half-life (t½) | Primary Decay Mode | Average Auger Electrons per Decay | Principal Gamma/X-ray Emissions (keV) |
| This compound (⁷⁷Br) | 57.04 hours | Electron Capture (~99.3%) | 6-7 | 239.0, 520.7 |
| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture (100%) | ~15 | 159.0 |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (100%) | ~21 | 35.5 (and associated X-rays) |
| Indium-111 (¹¹¹In) | 2.8 days | Electron Capture (100%) | ~7-8 | 171.3, 245.4 |
| Gallium-67 (⁶⁷Ga) | 3.26 days | Electron Capture (100%) | Not specified in provided results | 93.3, 184.6, 300.2 |
Preclinical Efficacy: In Vitro Studies
Recent preclinical studies have highlighted the potent cytotoxicity and DNA-damaging capabilities of Br-77-labeled radiopharmaceuticals, particularly those targeting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.
One study investigated a radio-brominated Auger-emitting PARP inhibitor, [⁷⁷Br]Br-WC-DZ, in prostate cancer cells. The results demonstrated that this compound induced significant DNA damage, leading to G2-M cell cycle arrest and cytotoxicity.[1][2] Another study focusing on a [⁷⁷Br]RD1 in ovarian cancer models found that its cytotoxicity was dependent on PARP expression.[3]
The following table summarizes key findings from in vitro studies:
| Radiopharmaceutical | Cell Line | Key Findings | Reference |
| [⁷⁷Br]Br-WC-DZ | PC-3, IGR-CaP1 (Prostate Cancer) | Induced DNA damage, G2-M cell cycle arrest, and cytotoxicity. | [1][2] |
| [⁷⁷Br]RD1 | Human and murine ovarian cancer cell lines | Cytotoxicity was dependent on PARP expression. | [3] |
| ⁷⁷Br-deoxyuridine | V79 cells | High radiotoxicity attributed to the deposition of about 100 eV in a 10-angstrom sphere around the decay site in DNA. | [4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Production of this compound
A common method for producing Br-77 for medical applications is through the proton bombardment of enriched Selenium-77 targets in a cyclotron.[5]
Target Preparation:
-
Isotopically enriched ⁷⁷Se is mixed with cobalt powder.
-
The mixture is pressed into a target disc.
-
The disc is sintered in a furnace to form a Co⁷⁷Se intermetallic compound, which enhances thermal and electrical conductivity.
Irradiation:
-
The Co⁷⁷Se target is mounted in a solid target station of a cyclotron.
-
The target is irradiated with a proton beam (e.g., at 13 MeV).
Purification:
-
Following irradiation, the radiobromine is isolated from the target material.
-
A common method is dry distillation, where the target is heated in a furnace, and the volatile radiobromine is collected.
-
The collected radiobromine can be further purified using techniques like ion exchange chromatography.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This assay assesses the ability of single cells to grow into colonies after treatment with a radiopharmaceutical.
-
Cell Seeding: Cancer cells are seeded in 6-well plates at a low density (e.g., 1000 cells/well) and allowed to attach overnight.
-
Treatment: Cells are incubated with varying concentrations of the ⁷⁷Br-labeled compound for a specified period (e.g., 90 minutes).
-
Washing and Incubation: The treatment medium is removed, and cells are washed with phosphate-buffered saline (PBS). Fresh medium is added, and the plates are incubated for 8-10 days to allow colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing more than 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
-
Cell Treatment: Cells are treated with the ⁷⁷Br-labeled compound (e.g., 5 nM of [⁷⁷Br]Br-WC-DZ) for a set duration (e.g., 4 hours).[2]
-
Cell Embedding: Harvested cells are mixed with low-melting-point agarose and spread onto a specialized microscope slide (CometSlide™).
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer. An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and farther than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the slides are visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head. This is often expressed as the "% DNA in the tail" or the "olive tail moment."[2]
Visualizing the Mechanism of Action
The synergy between Br-77 and PARP inhibitors in inducing cancer cell death can be visualized through the following workflow and signaling pathway diagrams.
Caption: Workflow for producing and evaluating a ⁷⁷Br-labeled PARP inhibitor.
Caption: Cellular mechanism of ⁷⁷Br-PARP inhibitor-induced DNA damage and cell death.
Conclusion
This compound presents a compelling case for its expanded role in Auger electron therapy. Its favorable physical half-life, coupled with the demonstrated high cytotoxicity of its targeted radiopharmaceuticals, positions it as a strong alternative to other radionuclides. The ability to effectively induce difficult-to-repair, complex DNA damage through the targeted delivery of Auger electrons makes Br-77 a promising tool in the development of next-generation cancer therapies. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this versatile radionuclide.
References
- 1. Preclinical Efficacy of a PARP-1 Targeted Auger-Emitting Radionuclide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Clinical Trial Considerations for Bromine-77 Labeled Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromine-77 (⁷⁷Br) with other relevant radionuclides and outlines the critical considerations for designing and executing clinical trials for ⁷⁷Br-labeled radiopharmaceuticals. The unique decay characteristics of ⁷⁷Br, which include the emission of Auger electrons and gamma photons, position it as a promising candidate for targeted radionuclide therapy with simultaneous imaging capabilities via Single Photon Emission Computed Tomography (SPECT).[1][2]
Comparative Analysis of Radionuclides for Pharmaceutical Development
The selection of a radionuclide is a critical first step in the development of a radiopharmaceutical. The physical properties of the isotope dictate its potential application, whether for diagnosis, therapy, or both (theranostics). This compound is particularly notable for its potential as a therapeutic agent due to its emission of Auger electrons, which deposit high energy over a very short range, making them ideal for targeting cancer cells with subcellular precision. It is often considered as a "theranostic pair" with the positron-emitting isotope Bromine-76 (⁷⁶Br), which can be used for pre-therapeutic PET imaging to inform patient selection and dosimetry.[3]
Data Presentation: Physical Properties of Selected Radionuclides
The following table summarizes the key physical properties of this compound and compares it with its PET imaging partner, ⁷⁶Br, a common SPECT diagnostic isotope (Iodine-123), and a widely used therapeutic beta-emitter (Lutetium-177).
| Property | This compound (⁷⁷Br) | Bromine-76 (⁷⁶Br) | Iodine-123 (¹²³I) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 57.04 hours[4][5][6] | 16.2 hours[3][6] | 13.22 hours | 6.73 days |
| Decay Mode(s) | Electron Capture (~99.3%), β+ (0.7%)[4] | β+, Electron Capture[3] | Electron Capture | β- |
| Primary Emissions | Auger electrons (Therapy), Gamma photons (Imaging)[3] | Positrons (Imaging), Gamma photons | Gamma photons (Imaging) | Beta particles (Therapy), Gamma photons (Imaging) |
| Primary Imaging Modality | SPECT[2] | PET[3] | SPECT | SPECT |
| Production Method | Cyclotron: ⁷⁷Se(p,n)⁷⁷Br[7] | Cyclotron: ⁷⁶Se(p,n)⁷⁶Br | Cyclotron | Nuclear Reactor |
Production and Quality Control of ⁷⁷Br Radiopharmaceuticals
The production of high-purity, clinical-grade ⁷⁷Br is essential for radiopharmaceutical development. The most established method involves the use of a medical cyclotron.
Production Workflow
Modern production methods utilize robust targets, such as cobalt-selenium (CoSe) intermetallic alloys, which can withstand high proton beam currents, leading to greater production yields compared to elemental selenium targets.[7][8] The radiobromine is then typically isolated via a dry distillation process.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. benchchem.com [benchchem.com]
- 4. mirdsoft.org [mirdsoft.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
Bromine-77 in Cancer Theranostics: A Comparative Guide to a Promising Auger Electron-Emitting Radionuclide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bromine-77 (⁷⁷Br) with other radionuclides in the context of cancer research and therapy. By summarizing key experimental data and outlining detailed protocols, this document serves as a resource for evaluating the potential of ⁷⁷Br-labeled radiopharmaceuticals.
This compound is a cyclotron-produced radionuclide with a half-life of 57.04 hours. Its decay via electron capture results in the emission of Auger electrons, which are low-energy electrons that deposit their energy over a very short range (nanometers to micrometers). This high linear energy transfer (LET) in close proximity to a cancer cell's DNA can induce complex and lethal double-strand breaks, making ⁷⁷Br a promising candidate for targeted radionuclide therapy. Furthermore, the chemical properties of bromine allow for stable labeling of a wide variety of targeting molecules, from small molecules to large antibodies.
Performance Comparison of this compound and Other Radionuclides
The selection of a radionuclide for cancer therapy depends on several factors, including the type and size of the tumor, the biological half-life of the targeting molecule, and the desired therapeutic effect. This compound, as an Auger electron emitter, occupies a unique position compared to the more commonly used beta- and alpha-emitters.
| Property | This compound (Auger Emitter) | ¹⁷⁷Lu (Beta Emitter) | ²²⁵Ac (Alpha Emitter) |
| Primary Emission | Auger electrons, Gamma photons | Beta particles, Gamma photons | Alpha particles |
| Half-life | 57.04 hours | 6.73 days | 10.0 days |
| Energy Range in Tissue | < 1 µm | 0.5 - 2 mm | 50 - 100 µm |
| Linear Energy Transfer (LET) | High (4–26 keV/µm) | Low (~0.2 keV/µm) | Very High (~100 keV/µm) |
| Mechanism of Action | High-density ionization leading to complex DNA double-strand breaks, particularly effective when localized in the nucleus. | Induces DNA single- and double-strand breaks over several cell diameters ("crossfire effect"). | Extremely high energy deposition causing extensive and difficult-to-repair DNA double-strand breaks. |
| Ideal for | Single cells, micrometastases, and targeting intracellular components due to its short-range, high-potency effect. | Larger, solid tumors where heterogeneous uptake of the radiopharmaceutical can be compensated by the crossfire effect. | Disseminated and resistant cancers due to its high potency; can be effective with fewer targeting molecules bound per cell. |
| Key Considerations | Requires internalization and nuclear localization of the radiopharmaceutical for maximum efficacy. The therapeutic effect is highly localized. | Can cause damage to surrounding healthy tissue due to the longer range of beta particles. | Potential for toxicity to healthy tissues if the targeting is not highly specific, due to its high potency. Daughter isotopes can have different biodistribution profiles. |
Preclinical Data Summary for ⁷⁷Br-Labeled Radiopharmaceuticals
While a formal meta-analysis is not available, a review of preclinical studies provides valuable insights into the performance of ⁷⁷Br-labeled compounds. A notable example is the development of ⁷⁷Br-labeled PARP inhibitors for cancers with deficiencies in DNA damage repair mechanisms, such as certain ovarian and breast cancers.
In Vitro Performance of a ⁷⁷Br-Labeled PARP Inhibitor ([⁷⁷Br]RD1) in Ovarian Cancer Cell Lines
| Cell Line | Target Expression | IC₅₀ (nM) | K_d_ (nM) | B_max_ (attomoles/cell) |
| PARP(+) | High | 0.17 | 6-30 | Not specified |
| PARP(-) | Low | 0.46 | Not applicable | Not applicable |
| BRCA1(-) | Mutant | 0.27 | Not specified | Not specified |
| BRCA1(+) | Wild-type | 0.30 | Not specified | Not specified |
Data compiled from a study on a rucaparib-derived PARP inhibitor.[1]
In Vivo Biodistribution of a ⁷⁶Br/⁷⁷Br-Labeled PARP Inhibitor in an Ovarian Cancer Xenograft Model
| Organ | Tumor Uptake (%ID/g) at 30 min p.i. |
| Tumor | 4.5 |
| Muscle | ~1.2 |
| Liver | ~11.3 |
%ID/g = percentage of injected dose per gram of tissue. Data is for the theranostic compound [76/77Br]RD1.[2]
Experimental Protocols
Production of this compound
One common method for producing this compound is through the proton irradiation of an enriched Selenium-77 target in a cyclotron.
Nuclear Reaction: ⁷⁷Se(p,n)⁷⁷Br
Target Material: Isotopically enriched Co⁷⁷Se intermetallic targets have shown improved thermal stability, allowing for higher beam currents.[3]
Proton Energy: ~13 MeV[3]
Yield: Approximately 17 ± 1 MBq/µA·h[3]
Purification: Following irradiation, the ⁷⁷Br is separated from the target material, often through dry distillation, and purified to remove metallic and other impurities.
Radiolabeling of a Small Molecule (e.g., PARP inhibitor) with this compound
A common method for labeling small molecules with radiobromine is through a copper-mediated reaction with a boronic ester precursor.
Materials:
-
[⁷⁷Br]Bromide solution
-
Aryl boronic ester precursor of the small molecule
-
Copper catalyst (e.g., Cu(OTf)₂-bpy)
-
Organic solvent (e.g., ethanol)
-
Base (e.g., triethylamine)
Procedure:
-
The aryl boronic ester precursor is dissolved in the organic solvent.
-
The [⁷⁷Br]Bromide, copper catalyst, and base are added to the reaction mixture.
-
The reaction is heated for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 80-100°C).
-
The reaction progress is monitored by radio-TLC or radio-HPLC.
-
The ⁷⁷Br-labeled product is purified using HPLC.
In Vitro Cell Binding and Uptake Assay
This protocol determines the binding affinity (K_d_) and the number of binding sites (B_max_) of a ⁷⁷Br-labeled compound.
Cell Lines: Cancer cell lines with varying expression levels of the target protein.
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are incubated with increasing concentrations of the ⁷⁷Br-labeled compound for a set time at a specific temperature (e.g., 2 hours at 37°C).
-
For determining non-specific binding, a parallel set of cells is incubated with the ⁷⁷Br-labeled compound in the presence of a high concentration of the non-radiolabeled compound.
-
After incubation, the cells are washed to remove unbound radioactivity.
-
The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The K_d_ and B_max_ values are determined by non-linear regression analysis of the specific binding data.
In Vivo Biodistribution in Tumor-Bearing Animal Models
This protocol assesses the tumor-targeting ability and organ distribution of a ⁷⁷Br-labeled compound.
Animal Model: Immunocompromised mice bearing xenograft tumors of a human cancer cell line.
Procedure:
-
A known activity of the ⁷⁷Br-labeled compound is injected intravenously into the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity is measured in a gamma counter.
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes in this compound Research
Conclusion
This compound presents a compelling case for its use in targeted radionuclide therapy, particularly for micrometastatic disease and cancers where intracellular targeting is achievable. Its unique decay properties, resulting in highly localized and potent cell killing, differentiate it from traditional beta- and alpha-emitters. The development of novel targeting molecules, such as PARP inhibitors, has opened new avenues for the application of ⁷⁷Br in precision oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ⁷⁷Br-labeled radiopharmaceuticals and to establish their role in the expanding landscape of cancer theranostics.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Bromine-77
For researchers, scientists, and professionals in drug development, the safe handling and disposal of radioactive materials like Bromine-77 (Br-77) is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures is paramount to protect personnel, the public, and the environment from radiological hazards. This document provides essential, step-by-step guidance for the proper disposal of this compound, focusing on the widely accepted and compliant method of decay-in-storage.
Key Radiological Data for this compound
This compound is a radioisotope with a relatively short half-life, which makes it a suitable candidate for the decay-in-storage (DIS) disposal method. A summary of its key radiological properties is presented below for easy reference.
| Property | Value |
| Half-Life | 57.04 hours (approximately 2.38 days)[1][2][3][4] |
| Decay Mode | Electron Capture and Positron Emission (β+)[1][5][6] |
| Daughter Isotope | Selenium-77 (Se-77) (Stable)[1][5][6] |
| Primary Emissions | Gamma and X-rays[1][4] |
| Annual Limit on Intake | 20,000 µCi (Ingestion and Inhalation)[1][4] |
Disposal Procedure: The Decay-In-Storage (DIS) Method
The U.S. Nuclear Regulatory Commission (NRC) and other international regulatory bodies permit the decay-in-storage of radioactive waste for isotopes with half-lives of 120 days or less.[1] With a half-life of about 2.38 days, this compound falls well within this guideline. The core principle of DIS is to store the radioactive waste securely for a sufficient period—typically a minimum of 10 half-lives—until its radioactivity has decayed to a level that is indistinguishable from natural background radiation.
Experimental Protocol for Decay-In-Storage of this compound Waste
This protocol outlines the step-by-step methodology for the safe disposal of Br-77 waste via decay-in-storage.
1. Waste Segregation and Containerization:
-
Segregate Waste: At the point of generation, separate Br-77 waste from other chemical, biological, or non-radioactive waste. Also, segregate it from radioactive waste with different half-lives.[1][4]
-
Use Designated Containers: Use robust, leak-proof containers specifically designated for Br-77 waste. The type of container should be appropriate for the waste form (e.g., sharps containers for needles, carboys for liquids).[1]
2. Proper Labeling:
-
Attach a Radioactive Waste Tag: Each container must be clearly and accurately labeled.
-
Required Information: The label must include:
-
The words "Caution, Radioactive Material".[1]
-
The radionuclide: "this compound" or "Br-77".[1]
-
The initial date the waste was first added to the container.[1]
-
The calculated disposal date, which should be at least 10 half-lives from the date the container is sealed for storage (approximately 24 days).[1]
-
The name of the principal investigator or lab group.
-
3. Secure Storage:
-
Designated Storage Area: Store the sealed containers in a designated and secure radioactive waste storage area. This area must be properly posted with a "Caution, Radioactive Material" sign.[1]
-
Shielding and Security: The storage location should be shielded to keep radiation exposure to personnel As Low As Reasonably Achievable (ALARA). It should be away from high-traffic and general work areas to minimize personnel exposure and prevent unauthorized access.[1]
4. Verification of Decay:
-
Waiting Period: Store the waste for a minimum of 10 half-lives (approximately 24 days).
-
Radiation Survey: After the storage period, the waste must be surveyed to verify that its radioactivity has decayed to background levels.
-
Instrumentation: Use a low-range Geiger-Müller (GM) survey meter or a more sensitive Sodium Iodide (NaI) probe, which is recommended for the gamma emissions of Br-77.[4]
-
Procedure:
-
Take a background radiation measurement in an area with no radioactive materials.
-
Survey the surface of the waste container in a low-background area.
-
The radiation levels from the waste must be indistinguishable from the background radiation levels.[1]
-
-
5. Final Disposal:
-
Confirmation of Decay: If the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.[1]
-
Obliterate Labels: Before disposal, all radioactive material labels, signs, and symbols must be defaced or removed from the container.
-
Record Keeping: Meticulously log the disposal, including the survey results, the date of disposal, and the method of final disposal.
Disposal of Liquid this compound Waste: For soluble, aqueous Br-77 waste, disposal via the sanitary sewer may be an option for very small quantities (in the microcurie range).[1][4] However, this practice is strictly regulated and facility-specific. Due to the effectiveness and simplicity of decay-in-storage, it is often the preferred method for managing liquid Br-77 waste as well.[1] Always consult with your institution's Radiation Safety Officer (RSO) before considering sewer disposal to ensure full compliance with all federal, state, and local regulations.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
